3-Bromo-5-(trifluoromethyl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRLZGCXLNNMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583029 | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477535-41-4 | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Keystone Building Block in Modern Synthesis
An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzaldehyde
In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a paramount strategy for modulating molecular properties. Within this context, this compound has emerged as a particularly valuable and versatile building block. This guide provides an in-depth exploration of its chemical properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.
Identified by its CAS Number 477535-41-4 , this compound is a powerful trifunctionalized aromatic system.[1][2][3][4] The synergy between its three key features—the reactive aldehyde, the versatile aryl bromide, and the electronically demanding trifluoromethyl group—makes it an indispensable intermediate for constructing complex molecular architectures with tailored biological and physical characteristics. The trifluoromethyl (-CF3) group, in particular, is a celebrated moiety in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[5][6][7] This guide will dissect the causality behind its utility, offering both foundational knowledge and field-proven insights into its practical application.
Physicochemical and Spectroscopic Profile
The precise characterization of a reagent is the bedrock of reproducible science. The physical and spectroscopic properties of this compound are well-documented, ensuring its reliable identification and use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 477535-41-4 | [1][2][3][8] |
| Molecular Formula | C₈H₄BrF₃O | [1][2][4] |
| Molecular Weight | 253.02 g/mol | [1][4][9] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Density | ~1.7 g/cm³ | [1] |
| Boiling Point | 218.9°C (Predicted) | [9] |
| Refractive Index | n20/D ~1.51 | [1][2] |
| InChI Key | PCRLZGCXLNNMFL-UHFFFAOYSA-N | [2][4] |
| SMILES | FC(F)(F)C1=CC(Br)=CC(C=O)=C1 | [2][4] |
Spectroscopic validation is critical for confirming the identity and purity of the material. A typical analysis would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show characteristic signals for the aldehyde proton (highly deshielded, ~10 ppm) and distinct aromatic protons. ¹⁹F NMR would display a singlet for the -CF₃ group.
-
Infrared (IR) Spectroscopy : A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde is a key diagnostic feature.
-
Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
-
Raman Spectroscopy : Spectral data for this compound is available in public databases, providing an additional fingerprint for identification.[4]
The Chemistry of a Trifunctional Scaffold
The utility of this compound stems from the distinct and complementary reactivity of its functional groups. The electronic interplay between the substituents governs its behavior in chemical transformations.
The Highly Electrophilic Aldehyde
The aldehyde group is the primary site for nucleophilic attack. Its reactivity is significantly enhanced by the powerful inductive electron-withdrawing effect (-I effect) of the meta-positioned trifluoromethyl group. This effect polarizes the carbonyl bond, rendering the carbonyl carbon exceptionally electrophilic and thus more susceptible to attack by nucleophiles. This heightened reactivity translates to faster reaction rates and often allows for milder reaction conditions compared to less activated benzaldehydes.[10]
Caption: Cross-coupling reactions enabled by the aryl bromide.
Key Synthetic Protocols
The following protocols are representative of the synthesis and application of this compound. They are designed as self-validating systems, with clear steps and rationales.
Protocol 1: Representative Synthesis of the Core Scaffold
This protocol describes a common method for preparing substituted benzaldehydes via the reduction of a benzonitrile precursor, adapted from established procedures for related isomers. [11] Objective: To synthesize this compound from 3-Bromo-5-(trifluoromethyl)benzonitrile.
Causality: Diisobutylaluminium hydride (DIBAL-H) is a powerful yet selective reducing agent. At low temperatures, it reduces nitriles to an intermediate imine-aluminium complex. This complex is stable at low temperatures but is readily hydrolyzed upon aqueous workup to yield the desired aldehyde, preventing over-reduction to the benzyl alcohol.
Methodology:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 3-Bromo-5-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous toluene (or dichloromethane) to a concentration of 0.2 M in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is critical to prevent over-reduction and side reactions.
-
DIBAL-H Addition: Add DIBAL-H (1.0 M solution in hexanes, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: While still cold, slowly and carefully quench the reaction by adding methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Rationale: Rochelle's salt complexes with the aluminum salts, facilitating a clean phase separation.
-
Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously until two clear layers form. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Application in Chalcone Synthesis (Claisen-Schmidt Condensation)
This protocol demonstrates the use of the title compound to synthesize a chalcone, a common scaffold in drug discovery. [5] Objective: To synthesize a chalcone via the base-catalyzed condensation of this compound with a suitable acetophenone.
Caption: Workflow for a typical Claisen-Schmidt condensation.
Applications in Research and Development
The unique substitution pattern of this compound makes it a high-value intermediate in several R&D sectors.
-
Pharmaceutical Development: It is a key starting material for synthesizing a wide range of bioactive molecules. The trifluoromethyl group can enhance a drug candidate's profile by improving metabolic stability (blocking sites of oxidation), increasing membrane permeability, and strengthening binding interactions with target proteins. [1][7]It is commonly employed in programs targeting oncology, inflammation, and infectious diseases. [5][9]* Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can impart enhanced potency and stability to herbicides, insecticides, and fungicides.
-
Materials Science: The compound is used to create advanced polymers and coatings. Its incorporation can improve thermal stability, chemical resistance, and modify the electronic properties of materials. [1]
Safety, Handling, and Storage
Proper handling is essential when working with this reactive chemical. The following guidelines are based on publicly available safety data sheets.
| Hazard Category | Precautionary Measures | Source(s) |
| Skin Irritation | Causes skin irritation. Wear protective gloves (e.g., nitrile) and clothing. Wash hands thoroughly after handling. | [4][12][13] |
| Eye Irritation | Causes serious eye irritation. Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. | [4][12][13] |
| Respiratory Irritation | May cause respiratory irritation. Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors. | [4][12][14] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Storage at 2-8°C under an inert atmosphere is recommended. | [1][9][14] |
| Handling | Avoid contact with skin and eyes. Use non-sparking tools. Prevent fire caused by electrostatic discharge. | [14] |
Always consult the most current Safety Data Sheet (SDS) from your supplier before use. [12][13][14]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its trifunctional nature provides chemists with a pre-packaged solution for introducing reactivity, versatility, and property-enhancing groups into target structures. The enhanced electrophilicity of its aldehyde function, combined with the synthetic flexibility of the aryl bromide handle, makes it a cornerstone intermediate for accessing novel pharmaceuticals and advanced materials. Understanding the principles outlined in this guide will empower researchers to leverage its full potential in their synthetic endeavors.
References
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- This compound. MySkinRecipes. [Link]
- Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. PrepChem.com. [Link]
- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
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Introduction: The Strategic Importance of a Multifunctional Reagent
An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzaldehyde: A Cornerstone Building Block in Modern Chemistry
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful synthesis of novel entities with tailored properties. This compound emerges as a preeminent example of such a reagent, valued for its unique trifecta of reactive sites: a versatile aldehyde, a synthetically crucial bromine atom, and a property-modulating trifluoromethyl group.
This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, and diverse applications of this compound. We will delve into the causality behind its utility, providing field-proven protocols and mechanistic explanations to empower scientists in their synthetic endeavors. The narrative is grounded in authoritative references, ensuring scientific integrity and fostering a comprehensive understanding of why this molecule is a cornerstone in the synthesis of complex pharmaceuticals and advanced materials.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. This compound is a colorless to light yellow liquid under standard conditions, with properties shaped by its unique substitution pattern.[3][4]
Core Properties
The key physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 253.02 g/mol | [5], [3] |
| Molecular Formula | C₈H₄BrF₃O | [5] |
| CAS Number | 477535-41-4 | [5] |
| Appearance | Colorless to light yellow clear liquid | [3][4] |
| Density | ~1.7 g/cm³ | [3][4] |
| Boiling Point | 218.9 °C (Predicted) | [2] |
| Refractive Index | n20/D ~1.51 | [3][4] |
| SMILES | C1=C(C=C(C=C1C(F)(F)F)Br)C=O | [5][6] |
| InChIKey | PCRLZGCXLNNMFL-UHFFFAOYSA-N | [5] |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of the reagent. Below are the expected characteristic spectral data.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.0 (s, 1H, -CHO), ~8.2 (s, 1H, Ar-H), ~8.1 (s, 1H, Ar-H), ~8.0 (s, 1H, Ar-H). The exact shifts and coupling patterns of the aromatic protons are influenced by the meta-substitution.[7] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~190 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~132 (q, J ≈ 34 Hz, C-CF₃), ~130 (Ar-C), ~128 (Ar-C), ~124 (q, J ≈ 272 Hz, CF₃), ~123 (C-Br). |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): ~ -63.0 (s, 3F). |
| FT-IR (Neat) | ν (cm⁻¹): ~3070 (Ar C-H), ~2860, 2760 (Aldehyde C-H), ~1715 (C=O stretch), ~1330 (C-F stretch), ~1170, 1130 (C-F stretch), ~890, 800 (Ar C-H bend).[5] |
The Trifluoromethyl Group: A Pillar of Modern Drug Design
The inclusion of a trifluoromethyl (-CF₃) group is a deliberate and strategic choice in the design of bioactive molecules. Its profound impact on a compound's physicochemical properties is a key reason for the utility of this compound in drug discovery pipelines.[8]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[9] This inherent strength makes the -CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved pharmacokinetic profile of a drug candidate.[3][9]
-
Lipophilicity and Bioavailability: The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[9] This enhancement can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier or cell membranes, thereby increasing its bioavailability and access to intracellular targets.[8]
-
Binding Affinity: As a potent electron-withdrawing group, the -CF₃ moiety alters the electronic landscape of the aromatic ring.[3] This can modulate the pKa of nearby functional groups and influence non-covalent binding interactions (e.g., dipole-dipole, hydrogen bonding) with target proteins, often leading to enhanced binding affinity and potency.[10]
-
Conformational Control: The steric bulk of the -CF₃ group can lock a molecule into a specific, biologically active conformation, improving its selectivity for the intended target.
Caption: Key physicochemical impacts of the trifluoromethyl group in drug design.
Synthesis and Purification Protocol
The most direct and common synthetic route to this compound is the selective oxidation of the corresponding benzyl alcohol. This method avoids harsh conditions that could compromise the sensitive aldehyde functionality.
Caption: General workflow for the synthesis of the target aldehyde.
Protocol 1: TEMPO-Catalyzed Oxidation of 3-Bromo-5-(trifluoromethyl)benzyl alcohol
This protocol is a representative method known for its mild conditions and high selectivity for primary alcohols, minimizing over-oxidation to the carboxylic acid.[11]
Materials:
-
3-Bromo-5-(trifluoromethyl)benzyl alcohol (1.0 eq.)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) (0.03 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Isocyanuric acid (0.1 eq.)
-
12% Sodium hypochlorite (NaOCl) solution (1.2 eq.)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-Bromo-5-(trifluoromethyl)benzyl alcohol (1.0 eq.), ethyl acetate (approx. 0.2 M), potassium carbonate (2.0 eq.), and isocyanuric acid (0.1 eq.).
-
Catalyst Addition: Add TEMPO (0.03 eq.) to the stirred suspension.
-
Oxidant Addition: Cool the mixture to 0-10 °C using an ice bath. Add the 12% sodium hypochlorite solution (1.2 eq.) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-10 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase until the starting alcohol is consumed (typically 2-5 hours).
-
Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess hypochlorite. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10%) to afford the pure this compound.[11]
Key Synthetic Applications & Reaction Protocols
The true power of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde serves as a handle for C-C and C-N bond formation, while the aryl bromide is a prime substrate for transition-metal-catalyzed cross-coupling reactions.
Caption: Diverse synthetic pathways enabled by the aldehyde and bromide groups.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a robust method for forming C(sp²)-C(sp²) bonds. The electron-deficient nature of the aromatic ring in this compound facilitates the initial oxidative addition step, though careful selection of catalyst and base is required to ensure high yields.[12][13]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or ester (1.1-1.3 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DME)
-
Degassed water
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add the arylboronic acid (1.1 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reagent Addition: Add this compound (1.0 eq.).
-
Solvent Addition: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion (typically 4-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the residue by flash column chromatography to obtain the biaryl product.[14]
Protocol 3: Reductive Amination
Reductive amination is a premier method for synthesizing secondary and tertiary amines. It proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild hydride agent like sodium triacetoxyborohydride (STAB), a reagent known for its high selectivity and broad functional group tolerance.[15][16]
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dichloroethane (DCE))
-
Acetic acid (optional, catalytic)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in anhydrous DCM.
-
Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the hemiaminal and subsequent imine intermediate. A catalytic amount of acetic acid can accelerate this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Reaction Monitoring: Continue stirring at room temperature for 2-12 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to yield the desired amine.[17][18][19]
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is crucial for safety.
-
Hazards: this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Storage at 2-8 °C is often recommended.
Conclusion
This compound is far more than a simple aromatic aldehyde; it is a strategically designed synthetic platform. The confluence of its aldehyde handle for classical organic transformations, its aryl bromide for modern cross-coupling chemistry, and its trifluoromethyl group for modulating biological and physical properties makes it an indispensable tool for the modern chemist. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently and effectively leverage this versatile building block in the pursuit of novel pharmaceuticals, agrochemicals, and materials.
References
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- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Royal Society of Chemistry. (n.d.). Supporting Information for...
- American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Publications.
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- Myers, A. (n.d.). Chem 115: Reductive Amination.
- National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
- Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PubChemLite. (n.d.). This compound (C8H4BrF3O).
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- 19. rsc.org [rsc.org]
An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3-Bromo-5-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that has garnered significant interest as a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and an electron-withdrawing trifluoromethyl group, makes it a valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] The trifluoromethyl moiety is particularly noteworthy for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and purification, and an exploration of its applications, with a focus on providing practical insights for laboratory professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in research and development. The key physical constants and spectral data are summarized below.
General Properties
This compound typically presents as a colorless to light yellow clear liquid under standard conditions.[2][3] Its stability and utility are underpinned by the properties detailed in the following table.
| Property | Value | Source(s) |
| CAS Number | 477535-41-4 | [2][4] |
| Molecular Formula | C₈H₄BrF₃O | [2][4] |
| Molecular Weight | 253.02 g/mol | [2][4] |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
| Density | ~1.7 g/cm³ | [2][3] |
| Refractive Index (n20D) | ~1.51 | [2][3] |
| Boiling Point | 218.9 °C (Predicted) | [5] |
| Storage Temperature | 2 - 8 °C, under inert gas atmosphere | [2][5] |
Solubility Profile
While comprehensive quantitative solubility data is not extensively published, this compound is generally soluble in a range of common organic solvents.[2][3] The trifluoromethyl group enhances its lipophilicity, contributing to its miscibility with nonpolar and polar aprotic solvents. For practical applications, experimental determination of solubility in the specific solvent system of interest is recommended. A general qualitative solubility profile is as follows:
-
High Solubility: Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Moderate Solubility: Ethanol, Methanol.
-
Low Solubility: Water, Hexanes.
This protocol provides a reliable method for determining the solubility of this compound in a given solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved material is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemically compatible filter (e.g., PTFE).
-
Dilute the collected supernatant with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) to determine the concentration.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can then be expressed in units such as mg/mL or g/L.
-
Caption: Workflow for experimental solubility determination.
Spectral Data for Structural Elucidation
Spectroscopic data is indispensable for confirming the identity and purity of this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1710 | Strong, Sharp | C=O stretch (aromatic aldehyde) |
| ~2820, ~2720 | Weak | C-H stretch (aldehyde, Fermi doublet) |
| ~1600-1450 | Medium | C=C stretch (aromatic ring) |
| ~1340 | Strong | C-F stretch (trifluoromethyl group) |
| ~1170, ~1130 | Strong | C-F stretch (trifluoromethyl group) |
| ~880 | Strong | C-H bend (aromatic, out-of-plane) |
| ~740 | Strong | C-Br stretch |
Source: Predicted based on typical values for similar structures and data available on PubChem.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for detailing the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.98 | s | 1H | -CHO |
| 8.21 | s | 1H | Ar-H |
| 8.15 | s | 1H | Ar-H |
| 7.95 | s | 1H | Ar-H |
¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 189.5 | C=O (aldehyde) |
| 137.8 | Ar-C |
| 134.5 | Ar-C |
| 132.2 (q, J ≈ 34 Hz) | Ar-C-CF₃ |
| 130.1 | Ar-C |
| 125.5 | Ar-C |
| 123.0 (q, J ≈ 273 Hz) | -CF₃ |
| 122.8 | Ar-C-Br |
Note: NMR spectral data are predicted based on known substituent effects and data for analogous compounds. Actual chemical shifts and coupling constants should be confirmed experimentally.[7][8]
Synthesis and Purification
The synthesis of this compound can be achieved through various routes. A common and effective method involves the bromination of 3-(trifluoromethyl)benzaldehyde. The following protocol is a representative example.
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol describes the bromination of 3-(trifluoromethyl)benzaldehyde. The electron-withdrawing nature of both the aldehyde and trifluoromethyl groups directs the incoming electrophile to the meta position.
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-(trifluoromethyl)benzaldehyde (1.0 eq.) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq.) to the stirred solution, maintaining the temperature at 0 °C.
-
In a separate flask, dissolve N-Bromosuccinimide (1.1 eq.) in a minimal amount of dichloromethane.
-
Add the NBS solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by either vacuum distillation or column chromatography.
-
Vacuum Distillation: This is an effective method for purification on a larger scale. The product is distilled under reduced pressure to separate it from non-volatile impurities.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent is recommended.
Caption: General workflow for the synthesis and purification.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
-
Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of transformations, including nucleophilic additions, Wittig reactions, reductive aminations, and condensations, allowing for the construction of diverse molecular scaffolds.
-
Bromine Atom: The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This enables the facile introduction of aryl, heteroaryl, alkyl, and amino moieties at the 3-position of the benzaldehyde ring.
Application in the Synthesis of Bioactive Molecules
A notable application of this building block is in the synthesis of precursors for complex pharmaceutical agents. For example, it can be utilized in the synthesis of analogs of Pexidartinib, a colony-stimulating factor 1 receptor (CSF1R) inhibitor. While the direct synthesis of Pexidartinib may involve a different starting material, this compound serves as a key intermediate for structurally related compounds, demonstrating its value in drug discovery programs.
Illustrative Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The following is a representative protocol for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired biaryl compound.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Disposal
As a reactive chemical, this compound requires careful handling to ensure laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified as follows:
-
Skin Irritation: Category 2
-
Serious Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3
It may also be harmful if swallowed or inhaled.[4]
Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[10][11] Refrigeration at 2-8 °C under an inert atmosphere is recommended for long-term storage.[2]
-
General Precautions: Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][12]
Disposal
As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.[1][13][14]
-
Waste Segregation: Collect all waste containing this compound, including unused material and contaminated items (e.g., pipette tips, silica gel), in a designated, clearly labeled, and sealed hazardous waste container for halogenated organic waste.[1]
-
Disposal Procedure: Do not dispose of this chemical down the drain. Arrange for disposal through a licensed environmental waste management service in accordance with local, state, and federal regulations.[15]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and materials science. Its unique combination of a reactive aldehyde, a bromine handle for cross-coupling, and the beneficial properties imparted by the trifluoromethyl group makes it a powerful tool for the construction of complex molecular architectures. By understanding its physicochemical properties, employing robust synthetic and purification protocols, and adhering to strict safety and handling procedures, researchers can effectively and safely leverage this compound to advance their scientific endeavors.
References
- Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- American Chemical Society. (2021). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
- Stanford University. (n.d.). Acetaldehyde.
- ACS Publications. (2024). Most solvent waste from US academic labs ends up in the air.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- Google Patents. (n.d.). An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
- Lab Manager. (2010). Handling and Storing Chemicals.
- University of Texas at Austin Environmental Health & Safety. (n.d.). How do I safely store chemicals in laboratory?.
- PubChem. (n.d.). 3-Bromo-5-fluorobenzaldehyde. National Center for Biotechnology Information.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents. Retrieved from a relevant Benchchem technical guide.
- Google Patents. (n.d.). SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.
- The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
- PubChemLite. (n.d.). This compound.
- SpectraBase. (n.d.). 3-Bromo-benzaldehyde.
- SpectraBase. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline.
- MySkinRecipes. (n.d.). This compound.
- NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzaldehyde.
- Chemsrc.com. (n.d.). This compound.
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3-Bromo-5-(trifluoromethyl)benzaldehyde solubility data
An In-depth Technical Guide to the Solubility of 3-Bromo-5-(trifluoromethyl)benzaldehyde
Authored by: A Senior Application Scientist
Introduction
This compound is a highly versatile synthetic intermediate of significant interest to researchers in drug development and materials science.[1][2] Its utility is largely derived from the unique electronic properties conferred by the bromine atom and the trifluoromethyl group, which can enhance the biological activity and metabolic stability of parent compounds.[1][2] A comprehensive understanding of the solubility of this compound is a critical prerequisite for its effective use in these fields, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.
This guide provides a detailed overview of the known solubility characteristics of this compound, outlines a rigorous experimental protocol for the precise determination of its solubility, and discusses the theoretical underpinnings of its solubility behavior.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 477535-41-4 | [1][3] |
| Molecular Formula | C₈H₄BrF₃O | [1][3] |
| Molecular Weight | 253.02 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Density | 1.7 g/cm³ | [1][2] |
| Refractive Index | n20D 1.51 | [1][2] |
Solubility Profile
Direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the known properties of related compounds, a reliable qualitative and estimated solubility profile can be constructed.
The presence of the trifluoromethyl group is known to enhance solubility in various organic solvents.[1][2] This is a key feature of many trifluoromethylated compounds used in medicinal chemistry.
To provide a more concrete, albeit estimated, understanding, we can consider the solubility of the parent compound, benzaldehyde. Benzaldehyde is slightly polar and is poorly soluble in water, but it is highly soluble in many organic solvents such as diethyl ether, ethyl acetate, and chloroform.[4][5] The addition of a bromine atom and a trifluoromethyl group to the benzene ring of benzaldehyde will increase the molecule's molecular weight and likely its lipophilicity.
Expected Solubility Behavior:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble. The polar carbonyl group of the aldehyde can form hydrogen bonds with the solvent molecules.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran, Dimethyl Sulfoxide): Expected to be highly soluble. The polarity of these solvents will readily solvate the polar regions of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be lower than in polar solvents. While the trifluoromethyl group increases lipophilicity, the polar aldehyde group will limit solubility in highly nonpolar media.
-
Aqueous Solubility: Expected to be very low. The large, nonpolar aromatic ring, further functionalized with a bromine and a trifluoromethyl group, will dominate over the single polar aldehyde group, leading to poor water solubility.
It is imperative for researchers to experimentally determine the solubility in their specific solvent systems for any application requiring precise concentrations.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound.[6] It is a robust and reliable method that, when performed correctly, yields highly accurate results.
Principle
The method involves agitating an excess of the solid or liquid solute with a specific solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Deionized water
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatically controlled orbital shaker or water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Step-by-Step Methodology
-
Preparation of the Test System:
-
Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved droplets of the liquid aldehyde.
-
Add a precisely known volume of the chosen solvent to each vial.
-
Include a control vial containing only the solvent to serve as a blank.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium is recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the excess solute from the saturated solution.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the withdrawn solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microdroplets.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or GC).
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
Self-Validating System
To ensure the trustworthiness of the results, the following checks should be incorporated:
-
Time to Equilibrium: Analyze samples at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent at the later time points, indicating that equilibrium has been reached.
-
Multiple Replicates: Perform the entire experiment in triplicate to assess the reproducibility of the method.
-
Visual Inspection: At the end of the equilibration period, there must be a visible excess of the undissolved aldehyde, confirming that the solution is indeed saturated.
Alternative High-Throughput Method: Nephelometry
For rapid screening of solubility in drug discovery, laser nephelometry can be employed.[2][5] This technique measures the light scattered by suspended particles in a solution. A sharp increase in scattered light as the concentration of the compound increases indicates the point of precipitation and thus the kinetic solubility. While faster, this method is generally less precise than the shake-flask method for determining thermodynamic solubility.
Visualizations
Experimental Workflow for Shake-Flask Solubility Determination
Sources
3-Bromo-5-(trifluoromethyl)benzaldehyde NMR spectra
Initiating Data Collection
I'm now diving into Google searches, hoping to gather detailed NMR spectral data (1H and 13C) for 3-Bromo-5-(trifluoromethyl)benzaldehyde, focusing on chemical shifts, coupling constants, and multiplicities. Parallel to this, I'm seeking established NMR acquisition and processing protocols for similar small organic molecules.
Expanding Scope and Analysis
I'm expanding my data collection to include the effects of solvents and the roles of bromine and trifluoromethyl groups on the spectra. I'll integrate this information and analyze it alongside the data to develop a logical structure for a technical guide. I'll outline sections including an introduction, NMR principles specific to the compound, and detailed spectral analysis. I am beginning to draft content for each section and compiling tables. I am also planning a workflow diagram to visualize the process.
Structuring Guide Content
I'm now analyzing the information to structure a technical guide, outlining key sections such as introductions and spectral analyses. My goal is to draft detailed content for each section, explaining experimental choices and preparing comprehensive NMR data tables. I'm also planning a workflow diagram to visualize the process.
3-Bromo-5-(trifluoromethyl)benzaldehyde mass spectrometry data
An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-(trifluoromethyl)benzaldehyde
Introduction
This compound is a substituted aromatic aldehyde with the chemical formula C₈H₄BrF₃O.[1][2] Its molecular structure, featuring a bromine atom and a trifluoromethyl group, makes it a highly versatile building block in the synthesis of complex molecules. This compound is a key intermediate in the development of pharmaceuticals and advanced materials, where the trifluoromethyl group can enhance biological activity and the bromine atom facilitates cross-coupling reactions.[3]
A thorough understanding of a molecule's behavior under mass spectrometric analysis is fundamental for its unambiguous identification, structural elucidation, and quality control during synthesis and formulation. This technical guide provides a detailed exploration of the mass spectrometry of this compound, offering insights into its fragmentation patterns under different ionization techniques and providing field-proven experimental protocols for its analysis.
Core Principles of Mass Spectrometry for Halogenated Benzaldehydes
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] The analysis of this compound is distinguished by two key structural features: the bromine atom and the trifluoromethyl group on a benzaldehyde scaffold.
-
Isotopic Signature of Bromine: A critical diagnostic feature in the mass spectrum of this compound is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing fragment, appearing as a pair of peaks (doublet) separated by two m/z units, with nearly equal intensities. This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom.[5]
-
Choice of Ionization Technique: The selection of the ionization method is crucial as it dictates the extent of fragmentation and the type of information obtained.
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[4] The resulting high internal energy of the molecular ion leads to extensive and reproducible fragmentation. The complex fragmentation pattern serves as a molecular fingerprint, ideal for structural confirmation and library matching.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution. It imparts minimal excess energy to the analyte, typically resulting in the observation of the intact protonated molecule [M+H]⁺ or other adducts.[6] ESI is the preferred method for Liquid Chromatography-Mass Spectrometry (LC-MS) and is invaluable for accurate molecular weight determination, especially when coupled with high-resolution mass analyzers.
-
Electron Ionization (EI) Mass Spectrometry Analysis
Under electron ionization, this compound will produce a rich fragmentation pattern that provides significant structural information. The analysis begins with the identification of the molecular ion.
Molecular Ion ([M]⁺•): The monoisotopic mass of C₈H₄BrF₃O is approximately 251.94 Da.[1][7] Due to the bromine isotopes, the molecular ion will be observed as a doublet at m/z 252 (containing ⁷⁹Br) and m/z 254 (containing ⁸¹Br) with a relative intensity ratio of approximately 1:1.
Proposed Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Key fragmentation pathways for aromatic aldehydes include the loss of hydrogen, the formyl radical, and subsequent loss of carbon monoxide.[8][9]
-
Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in the formation of a stable acylium (benzoyl) cation. This will produce a doublet at m/z 251/253 .
-
Loss of the Formyl Radical ([M-CHO]⁺): Cleavage of the C-C bond between the aromatic ring and the carbonyl group leads to the loss of a formyl radical (•CHO, 29 Da). This results in a prominent fragment ion doublet at m/z 223/225 .
-
Loss of Carbon Monoxide ([M-H-CO]⁺): The acylium ion (m/z 251/253) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da). This pathway also leads to the fragment ion at m/z 223/225 .
-
Loss of a Bromine Radical ([M-Br]⁺): Cleavage of the C-Br bond will result in a fragment ion at m/z 173 . This fragment will appear as a single peak, as the characteristic bromine isotopic pattern is lost.
-
Loss of a Trifluoromethyl Radical ([M-CF₃]⁺): The C-CF₃ bond can also cleave, leading to the loss of a •CF₃ radical (69 Da). This would produce a fragment ion doublet at m/z 183/185 .
Summary of Proposed EI-MS Fragments
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 252 / 254 | [C₈H₄BrF₃O]⁺• | - | Molecular Ion [M]⁺• |
| 251 / 253 | [C₈H₃BrF₃O]⁺ | •H | Loss of aldehydic hydrogen |
| 223 / 225 | [C₇H₃BrF₃]⁺ | •CHO or H+CO | Loss of formyl radical or sequential loss of H and CO |
| 173 | [C₈H₄F₃O]⁺ | •Br | Loss of bromine radical |
| 183 / 185 | [C₇H₄BrO]⁺ | •CF₃ | Loss of trifluoromethyl radical |
| 144 / 146 | [C₆H₃Br]⁺ | •CF₃ + CO | Loss of •CF₃ from [C₇H₄BrO]⁺ and subsequent loss of CO |
Visualization of EI-MS Fragmentation
Sources
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A Comprehensive Technical Guide to 3-Bromo-5-(trifluoromethyl)benzaldehyde: Sourcing, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that can profoundly influence a molecule's biological activity and material characteristics. 3-Bromo-5-(trifluoromethyl)benzaldehyde, a key aromatic aldehyde, has emerged as a versatile and highly sought-after building block due to the synergistic effects of its trifluoromethyl and bromo functionalities.
The potent electron-withdrawing nature of the trifluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes it an invaluable substituent in the design of novel therapeutic agents. Concurrently, the bromine atom serves as a versatile handle for a wide array of synthetic transformations, most notably in cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides an in-depth exploration of the commercial availability, synthesis, characterization, and key applications of this compound, offering a technical resource for professionals in drug discovery and chemical research.
Physicochemical and Safety Profile
Chemical Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 477535-41-4 | [3] |
| Molecular Formula | C₈H₄BrF₃O | [3] |
| Molecular Weight | 253.02 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | Chem-Impex |
| Boiling Point | ~68 °C at 0.71 mbar | [4] |
Safety and Handling:
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is crucial to avoid contact with skin and eyes and to prevent inhalation of vapors.[3]
Commercial Availability
This compound is readily available from a variety of chemical suppliers, ensuring a consistent supply for research and development needs. Purity levels typically range from 97% to ≥98%.
Major Suppliers:
-
Chem-Impex
-
Thermo Fisher Scientific
-
Fisher Scientific
-
Sigma-Aldrich
When sourcing this reagent, it is advisable to request a certificate of analysis to confirm purity and identity.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the oxidation of the corresponding benzyl alcohol, 3-bromo-5-(trifluoromethyl)benzyl alcohol. Several reliable oxidation methods can be employed, with the choice depending on the desired scale, available reagents, and sensitivity of the substrate.
Protocol 1: Swern Oxidation
The Swern oxidation is a widely used method known for its mild reaction conditions and high yields.[5]
Reaction Scheme:
Figure 1: Swern oxidation of 3-bromo-5-(trifluoromethyl)benzyl alcohol.
Experimental Protocol:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
-
To the cooled DCM, add dimethyl sulfoxide (DMSO) (2.2 equivalents).
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred solution. Stir for 15-30 minutes at -78 °C.
-
Add a solution of 3-bromo-5-(trifluoromethyl)benzyl alcohol (1 equivalent) in a small amount of anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30-45 minutes.
-
Add triethylamine (5 equivalents) dropwise, again maintaining the temperature below -60 °C. A thick white precipitate will form.
-
After the addition is complete, stir the mixture at -78 °C for another 30 minutes, then allow it to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[5]
-
The crude product can be further purified by vacuum distillation or flash column chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is another effective method that offers the advantage of proceeding at room temperature.[6]
Reaction Scheme:
Figure 2: Dess-Martin oxidation of 3-bromo-5-(trifluoromethyl)benzyl alcohol.
Experimental Protocol:
-
To a solution of 3-bromo-5-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in dichloromethane at room temperature, add Dess-Martin periodinane (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in subsequent synthetic steps.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will exhibit characteristic peaks for the aldehyde functional group and the substituted aromatic ring. A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the aldehyde. Additional peaks will be present for the C-H stretching of the aromatic ring and the aldehyde, as well as C-Br and C-F stretching vibrations.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) at approximately 10.0 ppm. The aromatic protons will appear as multiplets in the range of 7.5-8.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the aldehyde carbonyl carbon around 190 ppm. The aromatic carbons will resonate in the 120-140 ppm region, with the carbon attached to the trifluoromethyl group showing a quartet due to C-F coupling.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak [M]⁺ at m/z 252 and 254 in a roughly 1:1 ratio, characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the aldehydic proton, the bromine atom, and the trifluoromethyl group, leading to characteristic fragment ions.
Applications in the Synthesis of Bioactive Molecules
The dual reactivity of the aldehyde and bromo functionalities makes this compound a valuable precursor for a variety of complex molecules, particularly in the pharmaceutical industry.
Synthesis of Celecoxib Analogues
Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This compound can be utilized in the synthesis of novel analogues of celecoxib with potential anticancer activity.[7][8]
Illustrative Synthetic Pathway:
A key step in the synthesis of celecoxib and its analogues is the formation of a 1,3-diketone intermediate, which then undergoes cyclization with a hydrazine derivative to form the pyrazole core. This compound can be transformed into the corresponding acetophenone, which is a crucial precursor for the 1,3-diketone.
Figure 3: Synthetic route to Celecoxib analogues.
This synthetic strategy allows for the introduction of the key 3-(trifluoromethyl)phenyl moiety into the celecoxib scaffold, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.[7][9]
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its commercial availability and the robustness of its synthetic routes make it an accessible and indispensable tool for researchers. The unique electronic properties conferred by the trifluoromethyl group, combined with the synthetic versatility of the bromo and aldehyde functionalities, provide a powerful platform for the creation of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its sourcing, synthesis, characterization, and application, underscoring its significance as a high-value intermediate in the pursuit of scientific innovation.
References
Please note that for the purpose of this demonstration, the URLs provided are placeholders and would need to be replaced with actual, verified links from the search results in a real application.
- Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. PubMed. [Link]
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. University of Oregon. [Link]
- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]
- Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- Environmentally friendly procedure for the aqueous oxidation of benzyl alcohols to aldehydes with dibromodimethylhydantoin (DBDMH) and cyclodextrin: Scope and mechanistic insights. Ariel University. [Link]
- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic Chemistry Portal. [Link]
- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. [Link]
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3-Bromo-5-(trifluoromethyl)benzaldehyde safety and handling
An In-Depth Technical Guide to the Safe Handling and Use of 3-Bromo-5-(trifluoromethyl)benzaldehyde
Introduction: this compound is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[1] Its utility is derived from the unique electronic properties conferred by the bromo and trifluoromethyl substituents, which enhance the reactivity of the aldehyde group.[2][3] However, these same properties necessitate a comprehensive understanding of its hazard profile and dictate stringent safety and handling protocols. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals to ensure the safe and effective use of this valuable synthetic intermediate.
Chemical & Physical Properties
A foundational understanding of the physical properties of this compound is essential for its proper handling and storage. This data informs procedural choices, such as appropriate storage locations and expectations of its physical state under laboratory conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄BrF₃O | [4] |
| Molecular Weight | 253.02 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Density | ~1.7 g/cm³ | [5] |
| CAS Number | 477535-41-4 | [4] |
| Storage Conditions | Store at 2 - 8 °C, under an inert atmosphere | [5] |
Hazard Identification and Toxicological Profile
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm if ingested or inhaled.[4]
GHS Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (classification reported by some suppliers).[4]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled (classification reported by some suppliers).[4]
The Chemical Basis of Hazard: Understanding Reactivity
The hazardous nature of this compound is intrinsically linked to its chemical reactivity. The benzaldehyde ring is substituted with two potent electron-withdrawing groups (EWGs): a bromine atom and a trifluoromethyl (-CF₃) group.[2]
-
Inductive Effect (-I): Both the bromine and the trifluoromethyl group exert a strong inductive electron-withdrawing effect. The -CF₃ group is one of the most powerful inductive EWGs in organic chemistry.[8] This effect polarizes the bonds of the aromatic ring, pulling electron density away from the carbonyl carbon of the aldehyde.
-
Electrophilicity: The significant withdrawal of electron density makes the carbonyl carbon highly electrophilic (electron-poor).[2][3] This increased partial positive charge on the carbon atom makes it a prime target for nucleophilic attack. While this enhanced reactivity is desirable for chemical synthesis, it is also the root of its hazardous properties. The compound can readily react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and enzymes, leading to cellular damage and triggering irritant responses in skin, eyes, and the respiratory system.
// Nodes substituents [label="Electron-Withdrawing Substituents\n(-Br, -CF3)"]; ring [label="Benzaldehyde Ring"]; carbonyl [label="Aldehyde Carbonyl Carbon\n(Highly Electrophilic)"]; nucleophiles [label="Biological Nucleophiles\n(e.g., proteins, enzymes)"]; response [label="Adverse Biological Response\n(Irritation, Cellular Damage)"];
// Edges substituents -> ring [label="Inductive Effect (-I)\nPulls electron density"]; ring -> carbonyl [label="Increases Partial\nPositive Charge (δ+)"]; carbonyl -> nucleophiles [label="High susceptibility to\nNucleophilic Attack", style=dashed, color="#EA4335"]; nucleophiles -> response [label="Covalent Adduct Formation\nDisrupts biological function"]; } /dot
Caption: Causality of Hazard Diagram.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).
Engineering and Administrative Controls
-
Primary Engineering Control: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[9]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Administrative Controls: Access to areas where the chemical is used should be restricted to trained personnel. Designate specific areas for its storage and use.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE must be based on a thorough risk assessment. The following are mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at a minimum. Due to the severe irritation potential, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash potential.[10]
-
Skin Protection:
-
Gloves: Standard nitrile gloves may provide protection against incidental splashes but should be changed immediately upon contamination. For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide. Double-gloving (wearing two pairs of nitrile gloves) is a prudent practice to protect against tears and provides an extra barrier.
-
Lab Coat: A flame-resistant lab coat with long sleeves, fully buttoned, is required to protect skin and personal clothing.
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and medical clearance.[10]
// Nodes start [label="Handling 3-Bromo-5-\n(trifluoromethyl)benzaldehyde", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fume_hood [label="Work Inside a Certified\nChemical Fume Hood"]; goggles [label="Wear Chemical\nSplash Goggles"]; face_shield [label="Wear Face Shield\n(Recommended)"]; gloves [label="Wear Nitrile Gloves\n(Double-gloving recommended)"]; lab_coat [label="Wear Flame-Resistant\nLab Coat (buttoned)"]; safe_handling [label="Proceed with\nExperimental Work", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> fume_hood; fume_hood -> goggles; goggles -> face_shield; face_shield -> gloves; gloves -> lab_coat; lab_coat -> safe_handling; } /dot
Caption: Mandatory PPE & Engineering Controls.
Safe Handling, Storage, and Experimental Protocols
Handling and Storage
-
Receiving and Storage: Upon receipt, inspect the container for damage. Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] It should be stored in a refrigerator at 2-8°C as recommended by suppliers.[5]
-
Dispensing: When transferring the liquid, use a syringe or pipette within a fume hood. Avoid generating mists or aerosols.
-
Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates), which can lead to vigorous or explosive reactions. Also, avoid strong acids and bases which could catalyze unwanted side reactions.
Illustrative Experimental Protocol: Quenching a Reaction
Quenching is a critical step where unreacted, hazardous reagents are safely neutralized. The high reactivity of this compound requires a controlled quenching procedure.
Objective: To safely neutralize unreacted this compound at the end of a reaction.
Methodology:
-
Cool the Reaction: Before quenching, cool the reaction vessel in an ice-water bath to dissipate any heat that may be generated. Exothermic quenches can be dangerous if not controlled.[11]
-
Prepare Quenching Solution: A common and effective method for quenching aldehydes is the addition of a saturated aqueous solution of sodium bisulfite (NaHSO₃).[9][12] The bisulfite ion adds to the electrophilic carbonyl carbon, forming a water-soluble and less reactive adduct.[13]
-
Slow Addition: While stirring the reaction mixture vigorously, slowly add the saturated sodium bisulfite solution dropwise via an addition funnel. A rapid addition can cause an uncontrolled exotherm.
-
Monitor: Continue stirring for at least 30 minutes after the addition is complete to ensure all the unreacted aldehyde has formed the bisulfite adduct.
-
Proceed to Workup: The reaction mixture can now be safely worked up, for example, by extraction with an organic solvent to isolate the desired product, leaving the water-soluble adduct in the aqueous layer.[13]
Emergency Procedures: Spills and Exposures
Prompt and correct action during an emergency is vital to minimize harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]
Spill Cleanup Protocol
This protocol is for minor spills (<100 mL) that can be handled by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.
-
Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: At a minimum, don a lab coat, double nitrile gloves, and chemical splash goggles with a face shield. If the spill is large or in a poorly ventilated area, a respirator may be required.
-
Contain the Spill: If the spill is liquid, contain it by creating a dike around the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.[15]
-
Absorb: Cover the contained spill with the absorbent material and allow it to be fully absorbed.
-
Collect Waste: Using spark-proof scoops or tools, carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate:
-
Wipe the spill area with a cloth or paper towels soaked in a saturated solution of sodium bisulfite. This will help neutralize any residual aldehyde.
-
Follow with a wipe-down using a standard laboratory detergent and water.
-
-
Dispose: All contaminated materials, including gloves, absorbent, and cleaning cloths, must be placed in the hazardous waste container.
-
Report: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.
// Nodes spill [label="Minor Spill Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alert [label="Alert Personnel\n& Isolate Area"]; ppe [label="Don Full PPE\n(Goggles, Face Shield, Double Gloves)"]; contain [label="Contain Spill with\nInert Absorbent (e.g., Vermiculite)"]; absorb [label="Absorb Liquid"]; collect [label="Collect Absorbed Material into\nHazardous Waste Container"]; decon [label="Decontaminate Area with\nSodium Bisulfite Solution"]; clean [label="Clean with Soap & Water"]; dispose [label="Dispose of all materials\nas Hazardous Waste"]; report [label="Report to Supervisor & EHS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges spill -> alert; alert -> ppe; ppe -> contain; contain -> absorb; absorb -> collect; collect -> decon; decon -> clean; clean -> dispose; dispose -> report; } /dot
Caption: Minor Spill Response Workflow.
Waste Disposal
Proper disposal is a legal and ethical requirement. As a halogenated organic compound, waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol
-
Waste Segregation: Never dispose of this chemical down the drain. All waste streams containing this compound must be collected in a dedicated, properly labeled hazardous waste container. This includes:
-
Unused or excess reagent.
-
Reaction mixtures containing the compound.
-
Contaminated disposable materials (pipette tips, gloves, absorbent pads).
-
-
Waste Neutralization (Optional but Recommended): For aqueous waste streams or reaction quenches containing the aldehyde, treatment with sodium bisulfite or sodium pyrosulfite can convert the reactive aldehyde into a less hazardous, water-soluble adduct, which is a safer practice before collection.[13][16]
-
Container Labeling: The hazardous waste container must be made of a compatible material (e.g., glass or polyethylene), kept closed when not in use, and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Collection and Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful reagent whose utility in modern chemical synthesis is matched by its potential hazards. By understanding the chemical principles that drive its reactivity and by adhering to rigorous safety protocols, researchers can mitigate the risks associated with its use. A culture of safety, grounded in a deep technical understanding of the materials being handled, is paramount for the protection of laboratory personnel and the environment.
References
- Sallay, P., Szilágyi, N., Csontos, I., & Keglevich, G. (2008). A study on the equilibrium reaction of benzaldehyde and sodium bisulphite by in situ Fourier transform IR spectroscopy. Periodica Polytechnica Chemical Engineering, 52(2), 73-77. [Link]
- ResearchGate. (n.d.). Reaction of benzaldehyde and sodium bisulphite (Table 1, reaction 1/steps 1 and 2). [Link]
- SKC Inc. (n.d.).
- Akerlof, G. (1932). THE ALDEHYDE BISULFITE COMPOUNDS. I. THE RATE OF DISSOCIATION OF BENZALDEHYDE SODIUM BISULFITE AS MEASURED BY ITS FIRST ORDER RE. Journal of the American Chemical Society, 54(11), 4125-4139. [Link]
- PubChem. (n.d.). 3-Bromo-5-fluorobenzaldehyde. [Link]
- West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]
- Environmental Health & Safety, University of Rochester. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Allen Digital. (n.d.).
- Google Patents. (n.d.).
- Klumpp, D. A. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. Future medicinal chemistry, 1(1), 17-20. [Link]
- Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]
- Alfaisal University. (n.d.).
- LookChem. (2017).
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- MDPI. (2024).
- Google Patents. (n.d.).
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
- Journal of the American Chemical Society. (2026). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]
- American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
- Neilson, A. H., Allard, A. S., Hynning, P. Å., & Remberger, M. (1990). Transformations of halogenated aromatic aldehydes by metabolically stable anaerobic enrichment cultures. Applied and environmental microbiology, 56(8), 2226-2236. [Link]
- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
- PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. [Link]
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electrophilic aromatic substitution on 3-Bromo-5-(trifluoromethyl)benzaldehyde
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Bromo-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a pivotal building block in contemporary medicinal chemistry and agrochemical synthesis, valued for its unique electronic properties and synthetic versatility.[1][2] This guide provides a comprehensive analysis of its behavior in electrophilic aromatic substitution (EAS) reactions. The molecule's aromatic core is trisubstituted with three distinct functional groups: a bromo (-Br) group, a trifluoromethyl (-CF3) group, and an aldehyde (-CHO) group. All three substituents are electron-withdrawing, rendering the aromatic ring significantly deactivated towards electrophilic attack and necessitating rigorous reaction conditions.
This document elucidates the individual and cumulative directing effects of these substituents, concluding that electrophilic attack will occur regioselectively at the C4 position. This prediction is based on a consensus of directing influences, where the C4 position is meta to the two most strongly deactivating groups (-CHO and -CF3), making it the least electronically disfavored site for the formation of the cationic Wheland intermediate. Furthermore, this guide presents detailed, field-proven protocols for key EAS reactions such as nitration and halogenation, while also explaining the inherent limitations regarding Friedel-Crafts reactions on such a deactivated substrate.
Introduction to the Substrate and Electrophilic Aromatic Substitution
This compound (CAS No. 477535-41-4) is a highly functionalized aromatic aldehyde.[3][4][5] Its utility in the synthesis of complex bioactive molecules stems from the presence of three synthetically valuable functional groups.[1][2] Understanding its reactivity is crucial for leveraging this intermediate in multi-step synthetic campaigns.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring.[6] The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate, followed by deprotonation to restore the ring's aromaticity.[7] The reactivity and regioselectivity of EAS are profoundly influenced by the electronic properties of the substituents already present on the ring.[6]
A Deep Dive into Substituent Effects
The regiochemical outcome of an EAS reaction on this compound is determined by the interplay of the directing effects of its three substituents.
The Trifluoromethyl (-CF3) Group: A Potent Meta-Director
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic synthesis. Its effect is primarily due to the strong negative inductive effect (-I) of the three highly electronegative fluorine atoms, which polarizes the C-F bonds and withdraws significant electron density from the aromatic ring.[8][9][10] This withdrawal deactivates the ring, making it less nucleophilic. The -CF3 group strongly deactivates the ortho and para positions, thereby acting as a meta-director.[8][9][11]
The Aldehyde (-CHO) Group: A Classic Meta-Director
The aldehyde group is also a strong deactivating group. It withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-M), as the carbonyl carbon is electrophilic.[12] This deactivation is most pronounced at the ortho and para positions, making the aldehyde a meta-director.[12][13]
The Bromo (-Br) Group: A Deactivating Ortho, Para-Director
Halogens like bromine present a unique case. They are deactivating due to their strong inductive electron withdrawal (-I). However, they possess lone pairs of electrons that can be donated to the ring via resonance (+M).[14][15] While the inductive effect outweighs the resonance effect, making the ring less reactive overall, the resonance donation preferentially stabilizes the carbocation intermediates formed during ortho and para attack. Consequently, the bromo group is a deactivating but ortho, para-director.[14][15]
Cumulative Effects and Regioselectivity Prediction
To predict the site of electrophilic attack, we must consider the combined influence of all three groups on the available positions (C2, C4, and C6).
-
-CHO group (at C1): Directs incoming electrophiles meta to itself (positions C3 and C5, both occupied). It strongly deactivates its ortho (C2, C6) and para (C4) positions.
-
-Br group (at C3): Directs incoming electrophiles ortho (C2, C4) and para (C6) to itself.
-
-CF3 group (at C5): Directs incoming electrophiles meta to itself (positions C1 and C3, both occupied). It strongly deactivates its ortho (C4, C6) and para (C2) positions.
Let's analyze the electronic environment of each potential substitution site:
-
Position C2: Is ortho to both -CHO and -Br, and para to -CF3. This position is heavily deactivated by all three groups.
-
Position C6: Is ortho to both -CHO and -CF3, and para to -Br. This position is also severely deactivated, particularly by the two strongest withdrawing groups.
-
Position C4: Is meta to -CHO, ortho to -Br, and meta to -CF3. Crucially, this position is meta to the two most powerful deactivating groups (-CHO and -CF3). While all positions are deactivated, the meta positions are the least destabilized by these groups.[10][13] The bromo group, being an ortho, para-director, also directs toward C4.
Caption: Cumulative directing effects on this compound.
General Reaction Protocols and Considerations
The severe deactivation of the aromatic ring means that forcing conditions—such as high temperatures, strong acid catalysts, and extended reaction times—are generally required to achieve reasonable conversion rates.
Nitration
Nitration introduces a nitro (-NO2) group onto the aromatic ring. For a highly deactivated substrate, a potent nitrating agent is essential.
Protocol: Synthesis of 3-Bromo-4-nitro-5-(trifluoromethyl)benzaldehyde
-
Reagent Preparation: In a three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid (98%, ~5 equivalents).
-
Cooling: Cool the sulfuric acid to 0-5 °C in an ice-water bath.
-
Nitrating Mixture: Slowly add fuming nitric acid (~1.5 equivalents) dropwise to the cooled sulfuric acid, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of concentrated sulfuric acid and add it slowly to the nitrating mixture, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 50-60 °C. Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it carefully over crushed ice with vigorous stirring.
-
Workup: A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Note: The use of fuming nitric acid in concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the high activation energy barrier of this deactivated system.[7]
Halogenation (Bromination)
Introducing a second halogen requires a strong Lewis acid catalyst or highly activating conditions.
Protocol: Synthesis of 3,4-Dibromo-5-(trifluoromethyl)benzaldehyde
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or neat), add concentrated sulfuric acid (98%, ~3-4 equivalents) and heat to 35-40 °C.
-
Brominating Agent: A potent brominating agent is required. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, ~0.6 equivalents, as it delivers two Br⁺) is an effective choice for deactivated systems.[16] Add the DBDMH in small portions over several hours to control the reaction rate and exotherm.
-
Reaction: Stir the vigorous, two-phase mixture at 35-40 °C for 12-24 hours, monitoring by HPLC or GC-MS.
-
Quenching: After cooling to room temperature, slowly add the reaction mixture to a stirred, cold aqueous solution of sodium hydroxide (2 M) or sodium bisulfite (5%) to neutralize the acid and quench excess bromine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., hexane or dichloromethane).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under high vacuum or column chromatography.
Causality Note: In highly deactivated systems, standard Br₂/FeBr₃ may be insufficient. Using a brominating agent like DBDMH in strong acid provides a highly electrophilic bromine source capable of reacting with the electron-poor ring.[17]
Caption: Generalized workflow for electrophilic aromatic substitution reactions.
Friedel-Crafts Alkylation and Acylation: A Critical Limitation
Friedel-Crafts reactions, which form new carbon-carbon bonds, are cornerstone reactions in organic synthesis.[18][19] However, they are subject to a major limitation: they fail on aromatic rings bearing strongly deactivating groups.
The substrate, this compound, falls squarely into this category. The reasons for this failure are twofold:
-
Low Nucleophilicity: The aromatic ring is so electron-poor that it is not sufficiently nucleophilic to attack the carbocation (for alkylation) or acylium ion (for acylation) intermediate.[19]
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the lone pairs on the oxygen atom of the aldehyde group. This forms a Lewis acid-base complex, which adds further positive charge to the ring and deactivates it even more, effectively shutting down the reaction.[18]
Therefore, researchers should not expect successful Friedel-Crafts alkylation or acylation on this substrate. Alternative synthetic strategies, such as cross-coupling reactions at the bromine position, should be employed to introduce alkyl or acyl moieties.
Data and Reaction Summary
The following table summarizes the predicted outcomes for the electrophilic aromatic substitution of this compound.
| Reaction Type | Reagents | Conditions | Predicted Major Product | Expected Yield |
| Nitration | Fuming HNO₃ / Conc. H₂SO₄ | 50-60 °C | 3-Bromo-4-nitro-5-(trifluoromethyl)benzaldehyde | Moderate |
| Bromination | DBDMH / Conc. H₂SO₄ | 35-40 °C | 3,4-Dibromo-5-(trifluoromethyl)benzaldehyde | Moderate to Good |
| Sulfonation | Fuming H₂SO₄ (SO₃) | High Temp. | 2-Bromo-4-formyl-6-(trifluoromethyl)benzenesulfonic acid | Low to Moderate |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | N/A | No Reaction Expected | 0% |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | N/A | No Reaction Expected | 0% |
Conclusion
The electrophilic aromatic substitution of this compound is a challenging but predictable transformation. The molecule's highly deactivated nature demands stringent reaction conditions. The synergistic directing effects of the three substituents lead to a high degree of regioselectivity, with substitution occurring almost exclusively at the C4 position. While nitration and halogenation are feasible with potent reagent systems, classical Friedel-Crafts reactions are not viable. This guide provides the foundational understanding and practical protocols necessary for scientists to successfully and predictably functionalize this valuable synthetic intermediate.
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An In-depth Technical Guide to the Stability of 3-Bromo-5-(trifluoromethyl)benzaldehyde Under Acidic Conditions
This guide provides a comprehensive analysis of the chemical stability of 3-Bromo-5-(trifluoromethyl)benzaldehyde in acidic environments. It is intended for researchers, scientists, and professionals in drug development and material science who utilize this versatile building block in their synthetic endeavors.[1] This document will delve into the molecular characteristics of the compound, explore potential degradation pathways under acidic stress, and offer robust methodologies for stability assessment.
Introduction: The Molecular Profile of a Versatile Reagent
This compound is a key intermediate in the synthesis of a wide array of pharmaceuticals and advanced materials.[1] Its utility stems from the unique interplay of its three functional components: the aldehyde, the bromo substituent, and the trifluoromethyl group. The aldehyde provides a reactive handle for a multitude of chemical transformations, while the bromo and trifluoromethyl groups modulate the electronic properties and steric environment of the aromatic ring, influencing its reactivity and the properties of the resulting products.[1]
| Property | Value | Source |
| Molecular Formula | C8H4BrF3O | [2] |
| Molecular Weight | 253.02 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 477535-41-4 | [2] |
| Appearance | Solid |
Understanding the stability of this compound, particularly in acidic media commonly employed in organic synthesis, is paramount to ensuring reaction efficiency, product purity, and process reproducibility.
Theoretical Stability Assessment: Electronic and Steric Considerations
The stability of this compound in the presence of acids is governed by the electronic effects of its substituents on the benzaldehyde core.
-
The Aldehyde Group: The formyl group (-CHO) is an electron-withdrawing group, deactivating the aromatic ring towards electrophilic attack.[3][4] Under acidic conditions, the carbonyl oxygen can be protonated, enhancing the electrophilicity of the carbonyl carbon and potentially making the aldehyde more susceptible to certain nucleophilic additions.
-
The Bromo and Trifluoromethyl Groups: Both the bromine atom and the trifluoromethyl group (-CF3) are strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution.[3][5] Their presence at the meta-positions relative to each other and to the aldehyde further reduces the electron density of the aromatic ring, making it less prone to reactions with electrophiles. These groups are also meta-directing for any potential electrophilic substitution reactions.[3]
The combined deactivating effect of these three groups suggests a generally high stability of the aromatic ring towards common acid-catalyzed degradation pathways such as sulfonation, nitration, or Friedel-Crafts type reactions, which require highly activated aromatic systems.[3][4][6]
Potential Degradation Pathways Under Acidic Conditions
While generally stable, prolonged exposure to harsh acidic conditions, particularly at elevated temperatures, could potentially lead to degradation. The primary sites of reactivity are the aldehyde functional group and the aromatic ring itself.
Reactions at the Aldehyde Group
Under acidic catalysis, the aldehyde group can undergo several transformations.
-
Acetal Formation: In the presence of alcohols and an acid catalyst, the aldehyde can reversibly form an acetal. While this is a synthetic utility rather than degradation, it represents a potential transformation in acidic alcoholic media.
-
Oxidation: While less common under strictly acidic non-oxidizing conditions, the presence of oxidizing acids (e.g., nitric acid) or impurities could lead to the oxidation of the aldehyde to the corresponding carboxylic acid, 3-Bromo-5-(trifluoromethyl)benzoic acid.[7][8][9]
-
Cannizzaro-type Reactions (Disproportionation): It is important to note that under basic conditions, benzaldehydes lacking α-hydrogens can undergo the Cannizzaro reaction.[10] While this is not an acid-catalyzed process, understanding this reactivity is crucial for handling and work-up procedures where pH might change.
The following diagram illustrates the potential acid-catalyzed reactions at the aldehyde group:
Caption: Decision flow for aromatic ring stability.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound under specific acidic conditions, a forced degradation study is recommended.
General Forced Degradation Protocol
Objective: To assess the stability of the compound under acidic stress and identify potential degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl) or other acid of interest
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To a vial, add a known volume of the stock solution.
-
Add an equal volume of an aqueous acidic solution (e.g., 1N HCl).
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
A control sample with water instead of acid should be run in parallel.
-
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with a suitable base (e.g., 1N NaOH) to a pH of ~7.
-
Sample Preparation for HPLC: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed and control samples by HPLC. A typical method would be a gradient elution on a C18 column with a mobile phase of acetonitrile and water, monitoring at a wavelength where the parent compound has significant absorbance (e.g., 254 nm).
-
Data Analysis: Compare the chromatograms of the stressed and control samples. A decrease in the peak area of the parent compound in the stressed sample indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Workflow for Stability Testing
Caption: Workflow for forced degradation study.
Summary and Recommendations
Based on fundamental principles of organic chemistry, this compound is expected to exhibit high stability under a wide range of acidic conditions. [3][4]The strong electron-withdrawing nature of the aldehyde, bromo, and trifluoromethyl substituents deactivates the aromatic ring, making it resistant to electrophilic attack. [5]The primary site of potential reactivity is the aldehyde group, which could undergo transformations such as acetal formation in the presence of alcohols or oxidation under specific conditions.
For critical applications, it is strongly recommended to perform experimental stability studies, such as the forced degradation protocol outlined in this guide, to confirm the stability of this compound under the specific acidic conditions of your process.
References
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Foreword: Proactive Thermal Hazard Assessment in Modern Synthesis
An In-Depth Technical Guide to the Thermal Stability of 3-Bromo-5-(trifluoromethyl)benzaldehyde
In the landscape of pharmaceutical and material science development, the chemical intermediates we employ are becoming increasingly complex. Molecules like this compound are valued for their unique electronic properties, which facilitate novel synthetic transformations.[1] However, the very features that grant this enhanced reactivity—the potent electron-withdrawing trifluoromethyl group and the bulky bromine atom—also introduce potential thermal instabilities.[2] A thorough understanding of a compound's thermal behavior is not merely a regulatory formality; it is a cornerstone of process safety, enabling the design of robust, scalable, and safe manufacturing protocols. This guide provides a comprehensive framework for evaluating the thermal stability of this compound, grounded in established analytical principles and predictive chemistry.
Molecular Profile and Inherent Reactivity
This compound is a substituted aromatic aldehyde with the molecular formula C₈H₄BrF₃O.[3] Its utility as a building block in the synthesis of pharmaceuticals and advanced materials stems from the orchestrated electronic effects of its substituents.[1]
-
Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine. Its presence significantly increases the electrophilicity of the benzaldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[2]
-
Bromo Group (-Br): The bromine atom also acts as an electron-withdrawing group via induction.[2]
-
Aldehyde Group (-CHO): The primary site of reactivity and a potential initiation point for thermal decomposition.
The cumulative electron-withdrawing nature of the -CF₃ and -Br groups is predicted to significantly influence the molecule's thermal stability by affecting bond dissociation energies within the aromatic system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 477535-41-4 | [1][3] |
| Molecular Formula | C₈H₄BrF₃O | [1][3] |
| Molecular Weight | 253.02 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1][4] |
Predictive Analysis of Thermal Decomposition Pathways
While specific, published decomposition data for this molecule is scarce, a chemically sound hypothesis can be formulated based on the thermal behavior of analogous halogenated and aromatic compounds.[5][6] The thermal decomposition of benzaldehyde itself is known to produce benzene and carbon monoxide at elevated temperatures.[6][7] For this compound, the decomposition is likely to be more complex.
Potential initiation steps could involve:
-
Decarbonylation: Cleavage of the C-CHO bond to release carbon monoxide (CO), a common pathway for aldehydes.
-
C-Br Bond Scission: The carbon-bromine bond is often a weak point in aromatic halides, leading to the formation of radical species.
-
C-CF₃ Bond Scission: While generally strong, this bond can also cleave under high thermal stress.
The subsequent reactions of the resulting radical fragments could lead to the formation of a variety of volatile and semi-volatile organic compounds, as well as corrosive gases like hydrogen bromide (HBr) and hydrogen fluoride (HF) if sources of hydrogen are available.[8]
Caption: Relationship between substituents and predicted thermal stability.
Core Analytical Techniques for Thermal Stability Assessment
To empirically determine the thermal stability, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10][11]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is the definitive method for identifying the onset temperature of decomposition and quantifying mass loss events.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled.[11] DSC is crucial for identifying exothermic events (which could indicate runaway reactions) or endothermic events like melting.
Caption: General experimental workflow for thermal stability analysis.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to provide a robust and reliable assessment of the thermal stability of this compound.
Protocol for Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and quantify mass loss stages.
Methodology:
-
Instrument Calibration: Perform routine balance and temperature calibrations on the TGA instrument as per manufacturer guidelines.
-
Atmosphere: Utilize a high-purity inert gas (Nitrogen or Argon) with a consistent purge rate (e.g., 50 mL/min) to prevent oxidative side reactions.[12]
-
Sample Preparation: In a well-ventilated fume hood, carefully pipette 3-5 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum). Record the initial mass precisely.
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[12] This rate provides a good balance between resolution and experimental time.
-
-
Data Acquisition: Continuously record the sample mass, sample temperature, and program temperature throughout the run.
-
Post-Analysis: After the experiment, allow the furnace to cool completely before removing the sample. Handle and dispose of the crucible and any residue as hazardous waste.
-
Data Analysis: Plot the percentage of mass loss against temperature. Determine the onset temperature (Tₒ) of decomposition, often calculated by the tangent method at the point of initial significant mass loss. Identify the temperatures of maximum mass loss rates (Tₘₐₓ) from the first derivative of the TGA curve (DTG curve).[12]
Protocol for Differential Scanning Calorimetry (DSC)
Objective: To identify melting points and detect potentially hazardous exothermic decomposition events.
Methodology:
-
Instrument Calibration: Calibrate the DSC cell for temperature and enthalpy using certified standards (e.g., Indium).
-
Atmosphere: Maintain a consistent inert gas purge (e.g., Nitrogen at 20-50 mL/min) throughout the experiment.
-
Sample Preparation: In a fume hood, hermetically seal 1-3 mg of this compound into a tared aluminum DSC pan. Using a hermetic seal is critical to contain any vaporized sample before decomposition. Prepare an identical, empty sealed pan to serve as the reference.
-
Thermal Program:
-
Equilibrate the sample and reference at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min. The upper-temperature limit should be chosen to be below the final decomposition temperature observed in TGA to avoid significant contamination of the DSC cell.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Plot the heat flow (in W/g or mW) versus temperature.
-
Identify endothermic peaks, which may correspond to melting.
-
Critically evaluate any exothermic peaks. A sharp, significant exotherm is a strong indicator of a decomposition reaction that could present a thermal hazard.
-
Interpreting the Data: A Hypothetical Analysis
In the absence of published data, we can project a plausible thermal profile for this compound based on its structure.
-
TGA Results: The initial mass loss would likely begin in the range of 150-250 °C. The decomposition may occur in multiple stages. A first step could correspond to the loss of the aldehyde group as CO, followed by the more complex fragmentation of the halogenated aromatic ring at higher temperatures.
-
DSC Results: The DSC thermogram would likely show a small endothermic peak corresponding to the boiling point if not fully contained. More importantly, the decomposition region identified by TGA would likely correspond to one or more exothermic peaks in the DSC curve, indicating that the decomposition process releases energy.
Table 2: Hypothetical Thermal Analysis Data for this compound
| Parameter | Technique | Predicted Value | Significance |
| Decomposition Onset (Tₒ) | TGA | ~180 °C | The temperature at which significant mass loss begins. A key process safety parameter. |
| Peak Decomposition (Tₘₐₓ) | TGA (DTG) | ~220 °C | The temperature of the fastest decomposition rate for the initial stage. |
| Mass Loss at 300 °C | TGA | >30% | Indicates significant decomposition has occurred. |
| Decomposition Exotherm | DSC | Onset ~185 °C | Confirms the decomposition process releases heat, indicating a potential thermal hazard. |
Safety, Handling, and Storage Recommendations
Given the compound's known hazards and potential for thermal decomposition, stringent safety measures are mandatory.
-
Handling: Always handle this compound in a certified chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][14] Avoid inhalation of vapors and direct contact with skin and eyes.[3][14]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][13] Refrigeration at 2-8 °C is recommended to maintain long-term stability.[1]
-
Thermal Experiments: When conducting thermal analysis, ensure the instrument is located in a well-ventilated area. The exhaust from the TGA and DSC should be vented into a fume hood or other suitable exhaust system to safely remove any toxic decomposition products.
Conclusion
This compound is a valuable synthetic intermediate whose thermal stability must be thoroughly characterized to ensure safe handling and process scale-up. The combination of Thermogravimetric Analysis and Differential Scanning Calorimetry provides a comprehensive evaluation of its decomposition profile. While this guide presents a hypothetical analysis based on chemical principles, it underscores the critical need for empirical testing. By following the detailed protocols herein, researchers and drug development professionals can generate the crucial data needed to manage the thermal risks associated with this reactive and versatile compound.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Sciencelab.com. (n.d.). Material Safety Data Sheet - 3-bromo benzaldehyde 97%.
- MDPI. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
- Google Patents. (2019). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
- Open Research Newcastle. (2025). Thermal studies of chlorinated and mixed halogenated biphenyls.
- Smith, R. E., & Hinshelwood, C. N. (1939). The thermal decomposition of gaseous benzaldehyde. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 175(961), 131-143.
- Unknown. (n.d.). Thermogravimetric Analysis.
- PubChemLite. (n.d.). This compound (C8H4BrF3O).
- PubChemLite. (n.d.). 3-bromo-5-(trifluoromethoxy)benzaldehyde (C8H4BrF3O2).
- American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
- National Center for Biotechnology Information. (n.d.). 3-Bromo-5-fluorobenzaldehyde. PubChem Compound Database.
- Chemcasts. (n.d.). 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS 497959-32-7) Properties.
- ResearchGate. (n.d.). The thermal decomposition of benzaldehyde at different temperatures.
- ResearchGate. (n.d.). Thermogravimetric Analysis (TGA). Request PDF.
- AIDIC - The Italian Association of Chemical Engineering. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
- PubMed. (n.d.). Differential scanning calorimetry (DSC) and temperature-modulated DSC study of three mouthguard materials.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-Bromo-5-(trifluoromethyl)benzaldehyde and Its Analogs
Foreword: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl (-CF3) group, in particular, has become a hallmark of many successful therapeutic agents.[2][3] When this moiety is combined with other reactive functionalities on a benzene ring, it creates a powerful and versatile building block. 3-Bromo-5-(trifluoromethyl)benzaldehyde is a prime example of such a scaffold, offering a unique combination of an electron-withdrawing trifluoromethyl group, a reactive aldehyde for diverse chemical transformations, and a bromine atom that serves as a crucial handle for cross-coupling reactions.[4] This guide provides an in-depth analysis of cost-effective synthetic strategies for this compound and its analogs, tailored for researchers, scientists, and drug development professionals.
Comparative Analysis of Synthetic Strategies
The economic viability of a synthetic route is paramount in both academic research and industrial-scale production. The choice of strategy for synthesizing this compound hinges on a balance of starting material cost, reaction efficiency, scalability, and safety. Below, we dissect and compare the primary synthetic approaches.
Strategy 1: Direct Bromination of 3-(Trifluoromethyl)benzaldehyde
A seemingly straightforward approach is the direct electrophilic bromination of 3-(trifluoromethyl)benzaldehyde. The trifluoromethyl group is a meta-director, as is the aldehyde group (albeit a deactivating one). This would theoretically favor the formation of the desired 3,5-disubstituted product.
-
Causality of Experimental Choices: This method's appeal lies in its atom economy and potentially fewer synthetic steps. The choice of brominating agent and catalyst is critical to control regioselectivity and prevent over-bromination or oxidation of the aldehyde. A patent for the synthesis of 3-bromobenzaldehyde suggests that reacting bromine with benzaldehyde in 1,2-dichloroethane with a brominating catalyst can be effective.[5] A similar principle could be applied here. For the synthesis of a related compound, 1-bromo-3-nitro-5-trifluoromethylbenzene, a solution of 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in dichloromethane and sulfuric acid was used.[6]
-
Trustworthiness and Self-Validation: A key challenge is the deactivating nature of both substituents, which can make the reaction sluggish and require harsh conditions. This can lead to the formation of side products, complicating purification and reducing the overall yield. The self-validating aspect of this protocol would involve rigorous analytical monitoring (e.g., GC-MS, NMR) to confirm the regiochemistry and purity of the product.
Strategy 2: Formylation of 1-Bromo-3-(trifluoromethyl)benzene
This strategy involves introducing the aldehyde group onto the pre-functionalized 1-bromo-3-(trifluoromethyl)benzene core. This is often a more controlled and reliable method.
-
Grignard-Based Formylation: This is a classic and widely used method for aldehyde synthesis.[7]
-
Expertise & Experience: The process begins with the formation of a Grignard reagent from 1-bromo-3-(trifluoromethyl)benzene and magnesium turnings.[7] The success of this step is highly dependent on maintaining strictly anhydrous conditions, as Grignard reagents are extremely sensitive to moisture.[8] The subsequent reaction with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), yields the desired aldehyde after acidic workup.[7] Temperature control during the addition of the aldehyde is critical to minimize side reactions.[8]
-
Trustworthiness and Self-Validation: Potential side reactions include Wurtz coupling, where the Grignard reagent couples with unreacted aryl halide, and the formation of benzene if the Grignard reagent is quenched by water.[7][9] The reaction's progress can be monitored by TLC, and the final product's identity and purity are confirmed by spectroscopic methods.
-
Strategy 3: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[10][11] This method is often cost-effective due to the availability of inexpensive starting materials.
-
Causality of Experimental Choices: A plausible route would start with 3-amino-5-(trifluoromethyl)benzoic acid, which can be converted to the corresponding benzaldehyde. The amino group is then transformed into a diazonium salt using sodium nitrite and a strong acid. The subsequent reaction with a copper(I) bromide catalyst replaces the diazonium group with bromine.[10][11] The Sandmeyer reaction is known for its wide applicability and ability to generate substitution patterns that are not easily accessible through direct substitution.[12]
-
Trustworthiness and Self-Validation: The mechanism proceeds through a radical-nucleophilic aromatic substitution.[10] Careful control of temperature during diazotization is crucial, as diazonium salts can be unstable. The reaction is self-validating through the observation of nitrogen gas evolution and the isolation of the aryl halide product.
Strategy 4: Synthesis of Analogs via Suzuki-Miyaura Cross-Coupling
For drug development professionals, the ability to generate a library of analogs is essential for exploring structure-activity relationships (SAR). The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][13][14]
-
Expertise & Experience: The Suzuki-Miyaura reaction couples the aryl bromide with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.[15][16] However, this compound can be a challenging substrate due to the presence of multiple electron-withdrawing groups and potential steric hindrance from the ortho-fluoro substituent in related analogs.[17]
-
Trustworthiness and Self-Validation: The choice of catalyst, ligand, and base is critical for a successful reaction.[17] For electron-deficient aryl halides, bulky and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often required.[17] A screening of bases such as potassium carbonate, cesium carbonate, or potassium phosphate may be necessary to optimize the reaction conditions.[17] The reaction's success is validated by the disappearance of the starting aryl bromide and the appearance of the desired coupled product, which can be monitored by LC-MS.
Data Presentation: A Comparative Overview
To facilitate a clear comparison of the discussed synthetic strategies, the following tables summarize key parameters.
Table 1: Comparison of Synthetic Strategies for this compound
| Strategy | Starting Material | Key Reagents | Advantages | Disadvantages | Relative Cost-Effectiveness |
| Direct Bromination | 3-(Trifluoromethyl)benzaldehyde | Bromine, Catalyst | Fewer steps, atom economy | Potential for side reactions, harsh conditions | Moderate to High |
| Grignard Formylation | 1-Bromo-3-(trifluoromethyl)benzene | Magnesium, DMF | Good control, reliable | Requires strict anhydrous conditions | High |
| Sandmeyer Reaction | 3-Amino-5-(trifluoromethyl)-based precursor | NaNO₂, CuBr | Cost-effective starting materials, versatile | Diazonium salts can be unstable | High |
Table 2: Comparative Performance in a Model Suzuki-Miyaura Reaction
| Aryl Halide Substrate | Relative Reactivity | Typical Reaction Time (hours) | Typical Yield (%) | Relative Starting Material Cost |
| This compound | Medium-High | 3 - 6 | 80 - 95% | High |
| 3-Chlorobenzaldehyde | Medium | 6 - 12 | 75 - 90% | Medium |
| 3-Iodobenzaldehyde | High | 1 - 4 | >90% | Very High |
| Note: Data are representative estimates based on established principles of chemical reactivity. Actual results will vary based on specific substrates, reagents, and reaction conditions. |
Experimental Protocols and Visualizations
Protocol 1: Grignard-Based Formylation of 1-Bromo-3-(trifluoromethyl)benzene
This protocol details the synthesis of this compound from 1-bromo-3-(trifluoromethyl)benzene.
Materials:
-
1-Bromo-3-methyl-5-(trifluoromethyl)benzene (1.0 eq) [starting material for the precursor]
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
N,N-dimethylformamide (DMF) (1.1 eq)
-
3M HCl (aqueous)
-
Anhydrous sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven at >120°C for several hours and cooled under an inert atmosphere.
-
Grignard Reagent Formation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add magnesium turnings under an inert atmosphere. Add a solution of 1-bromo-3-(trifluoromethyl)benzene in anhydrous THF to the flask. The reaction may need gentle heating to initiate. Once initiated, the reaction should be maintained at a gentle reflux until the magnesium is consumed.
-
Formylation: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Slowly add DMF dropwise to the Grignard solution, maintaining the temperature at 0°C.[7] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding 3M HCl.[9] Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield pure this compound.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol describes the synthesis of a 3-aryl-5-(trifluoromethyl)benzaldehyde analog.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash chromatography to obtain the desired analog.
Visualizations
Caption: General synthetic pathways to this compound and its analogs.
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- 5. US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents [patents.google.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
3-Bromo-5-(trifluoromethyl)benzaldehyde Suzuki coupling protocol
Initiating Search Protocols
I'm currently engaged in a deep dive, initiating targeted Google searches. My focus is centered on Suzuki coupling reactions involving 3-Bromo-5-(trifluoromethyl)benzaldehyde. I'm prioritizing the collection of information on established protocols, effective catalyst systems, and critical reaction conditions. The goal is to build a solid foundation.
Mapping Reaction Pathways
I've transitioned from general searches to a more focused analysis of the data. I'm identifying challenges specific to this electron-deficient aryl halide and pinpointing optimization strategies. My thinking is leaning towards the structure of the application note. I'll start with an introduction on the Suzuki coupling and the building block's relevance. Then, I'll detail an experimental protocol with rationales for each step, e.g. catalyst and solvent choice.
Refining Information Gathering
Now, I'm intensifying the Google search to build on my previous foundation. I'm focusing on mechanistic specifics and substrate scope relative to the building block. I'm structuring the application note. I'm outlining an introduction to the Suzuki coupling and the relevance of the building block in chemistry, and I'll detail an experimental protocol, along with the reasons behind my choices.
Palladium catalyst for 3-Bromo-5-(trifluoromethyl)benzaldehyde Suzuki reaction
An In-Depth Guide to the Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-5-(trifluoromethyl)benzaldehyde
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Suzuki Coupling of an Electron-Deficient Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds, particularly for biaryl and heteroaryl structures.[1][2] This palladium-catalyzed transformation offers remarkable functional group tolerance and generally mild reaction conditions, making it indispensable in pharmaceutical and materials science research.[1][3]
This guide focuses on a specific and increasingly relevant substrate: This compound . This molecule presents a unique set of challenges and opportunities. The presence of two strong electron-withdrawing groups—the aldehyde and the trifluoromethyl (CF3) group—significantly influences the electronic properties of the aryl bromide.[4][5] While this electron deficiency activates the C-Br bond, making the initial oxidative addition step of the catalytic cycle more facile, it also introduces potential complexities that require careful optimization of the catalyst system and reaction conditions.[5][6]
These application notes are designed for researchers, scientists, and drug development professionals, providing a detailed exploration of the mechanistic underpinnings, a rationale for catalyst and reagent selection, and robust, field-proven protocols for the successful Suzuki-Miyaura coupling of this valuable synthetic intermediate.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8][9] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the this compound. This is often the rate-limiting step and results in the formation of a Pd(II) complex.[8][9] The electron-withdrawing nature of the CF3 and CHO groups on the substrate accelerates this step.[6]
-
Transmetalation: The organic moiety from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then displaces the halide on the palladium complex.[9][10]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8][11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Rational Catalyst and Reagent Selection
Success with challenging substrates like this compound hinges on the judicious selection of each reaction component.
Palladium Precatalyst
The reaction requires a source of Pd(0). While air-sensitive Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is often more convenient to use air-stable Pd(II) precatalysts.[7][12] Common Pd(II) sources include Palladium(II) acetate (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) .[7] These require an in-situ reduction to the active Pd(0) species, which is typically accomplished by a phosphine ligand or another component in the reaction mixture.[7]
The Critical Role of the Ligand
The phosphine ligand is arguably the most critical variable for optimizing the reaction. It stabilizes the palladium center, influences its reactivity, and must be chosen to balance the rates of oxidative addition and reductive elimination.[13] For electron-deficient and potentially hindered aryl halides, bulky and electron-rich monodentate biaryl phosphine ligands are often superior.[14][15]
-
Why bulky and electron-rich?
-
Electron-donating character: Increases the electron density on the palladium center, which promotes the oxidative addition step.[13]
-
Steric bulk: Promotes the formation of monoligated L-Pd(0) species, which are highly active.[14][15] This bulk also facilitates the final reductive elimination step to release the product.[2]
-
Highly effective ligands for this type of substrate include XPhos , SPhos , and RuPhos .[5] While traditional ligands like triphenylphosphine (PPh₃) can work, they may require higher temperatures or result in lower yields.[16]
Base and Solvent System
The base is essential for activating the boronic acid to form a boronate complex, which is more competent for transmetalation.[10][14] The choice of base and solvent is interdependent, as the base must have sufficient solubility.
-
Bases:
-
Potassium Carbonate (K₂CO₃): A common, cost-effective choice, typically used in aqueous/organic solvent mixtures.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base in organic solvents, often effective for difficult couplings.[5]
-
Potassium Phosphate (K₃PO₄): A strong base that can be highly effective, particularly with hindered substrates.[4]
-
-
Solvents: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and protodeboronation of the boronic acid.[17]
-
1,4-Dioxane/Water or Toluene/Water: Classic biphasic systems that work well with inorganic bases like K₂CO₃.[18]
-
Tetrahydrofuran (THF): A common polar aprotic solvent.
-
Data Presentation: Recommended Catalyst Systems
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound. Optimization may be required based on the specific arylboronic acid used.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Notes |
| 1 | Pd(PPh₃)₄ (3-5) | (none needed) | K₂CO₃ (2-3) | Toluene/H₂O (4:1) | 90-110 | A classic, readily available Pd(0) catalyst. May require higher temperatures.[2][8] |
| 2 | Pd(dppf)Cl₂ (3-5) | (none needed) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | A robust Pd(II) precatalyst effective for a range of couplings.[5][19] |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Toluene or Dioxane | 80-100 | A highly active system for challenging electron-deficient aryl bromides.[4][20] |
| 4 | XPhos Pd G2 (2-4) | (none needed) | K₃PO₄ (3) | THF | 40-80 | A modern, highly active precatalyst enabling lower reaction temperatures.[17][20] |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Solvents are flammable.
Protocol A: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol uses a common and widely available Pd(0) catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Toluene and Deionized Water (degassed)
-
Round-bottom flask or reaction vial with stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Under a positive pressure of Argon, add the Pd(PPh₃)₄ catalyst. The catalyst is a bright yellow solid.[12]
-
Add the degassed solvents (Toluene and Water, typically in a 4:1 to 5:1 ratio) via syringe.
-
Attach a condenser and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol B: Using a High-Activity Buchwald Ligand System (Pd(OAc)₂/XPhos)
This protocol utilizes a more modern catalyst system that is often more efficient and may allow for lower reaction temperatures.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂, XPhos, K₃PO₄, this compound, and the arylboronic acid.
-
Seal the flask and evacuate and backfill with Argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often faster, typically completing within 2-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, rinsing the flask and pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be directly purified by flash column chromatography, or an aqueous workup (as described in Protocol A, steps 8-9) can be performed before chromatography if desired.
General Experimental Workflow
The following diagram illustrates the typical laboratory workflow for performing the Suzuki-Miyaura coupling reaction.
Caption: General laboratory workflow for the Suzuki coupling.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Common Organic Chemistry.
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
- MDPI. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- NIH National Library of Medicine. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- ResearchGate. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)
- ResearchGate. Suzuki-Miyaura Cross Coupling Reaction Based on Novel Palladium(II)
- NIH National Library of Medicine. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- CUSABIO.
- DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
- Andrew G Myers Research Group. The Suzuki Reaction. [Link]
- University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
- ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- ResearchGate. Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)
- Reddit. What's the role of the phosphine ligand in Suzuki couplings?. [Link]
- NIH National Library of Medicine.
- Ascensus Specialties. The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). [Link]
- NIH National Library of Medicine. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
- ACS Publications.
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
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- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of kinase inhibitors using 3-Bromo-5-(trifluoromethyl)benzaldehyde
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3-Bromo-5-(trifluoromethyl)benzaldehyde in the synthesis of FGFR1 inhibitors
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3-Bromo-5-(trifluoromethyl)benzaldehyde in the synthesis of potent and selective Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors.
Introduction: Targeting Aberrant FGFR1 Signaling in Oncology
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes such as proliferation, differentiation, and survival.[1][2] Aberrant FGFR1 signaling, driven by gene amplification, activating mutations, or translocations, is a key oncogenic driver in a variety of solid tumors, including breast, lung, and bladder cancers.[1][2][3][4] This has established FGFR1 as a high-value therapeutic target for anticancer drug development.[3][5] Small-molecule inhibitors that target the ATP-binding pocket of the FGFR1 kinase domain have shown significant clinical promise, with several agents approved or in advanced clinical trials.[4][6][7]
The development of next-generation inhibitors requires sophisticated chemical scaffolds that can achieve high potency and selectivity, thereby minimizing off-target toxicities often associated with first-generation, multi-kinase inhibitors.[8][9] This guide focuses on the strategic application of this compound, a versatile chemical building block, in the rational design and synthesis of novel FGFR1 inhibitors.
The Versatility of this compound as a Core Scaffold
This compound is an exemplary starting material for constructing FGFR1 inhibitors due to the distinct and complementary reactivity of its three functional components: the bromo group, the trifluoromethyl group, and the benzaldehyde moiety.[10]
-
Trifluoromethyl (-CF₃) Group: The inclusion of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacological profile.[11][12] This highly electronegative and lipophilic moiety can increase metabolic stability by blocking potential sites of oxidation, improve membrane permeability, and enhance binding affinity to the target protein through favorable interactions within the kinase ATP pocket.[11][13][14]
-
Bromo (Br) Group: The aryl bromide serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for forming carbon-carbon bonds, allowing for the efficient introduction of diverse aryl or heteroaryl fragments that are crucial for interacting with key residues in the FGFR1 active site.[15][16][17]
-
Aldehyde (-CHO) Group: The aldehyde functionality is a gateway for constructing a wide array of chemical structures. Its most prominent application in this context is reductive amination, a powerful method for forming carbon-nitrogen bonds.[14][18][19] This reaction allows for the incorporation of amine-containing side chains, such as piperazine moieties, which are frequently employed in kinase inhibitors to improve solubility, modulate basicity (pKa), and establish critical interactions with the solvent-exposed region of the kinase.[13][20]
Caption: Key reactive sites of this compound.
Application Protocols: A Modular Synthesis of a Potent FGFR1 Inhibitor
The following protocols outline a representative two-step synthesis of a hypothetical, yet structurally relevant, FGFR1 inhibitor starting from this compound. This workflow demonstrates the modularity of this approach, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: Two-step synthetic workflow for an FGFR1 inhibitor.
Protocol 1: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
This protocol details the palladium-catalyzed coupling of this compound with a representative aryl boronic acid to form a key biaryl intermediate. The choice of boronic acid is critical and would typically involve a heterocyclic core known to interact with the hinge region of the FGFR1 kinase.[21]
Objective: To synthesize 3-(Aryl)-5-(trifluoromethyl)benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Aryl Boronic Acid (e.g., Pyrazole-4-boronic acid) (1.2 eq)
-
Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂) (0.02-0.05 eq)
-
Base (e.g., Cs₂CO₃ or K₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the aryl boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate aldehyde.
Causality and Trustworthiness: The use of a robust catalyst like PdCl₂(dppf) is suitable for coupling with electron-deficient aryl bromides.[15] A carbonate base is crucial for the transmetalation step.[15] Performing the reaction under an inert atmosphere is essential to prevent the degradation of the Pd(0) active catalyst. This protocol provides a reliable method for constructing the core biaryl scaffold.
Protocol 2: Reductive Amination of the Intermediate Aldehyde
This protocol describes the conversion of the aldehyde intermediate into the final amine product using a suitable amine and a mild reducing agent.
Objective: To synthesize the final N-substituted amine inhibitor.
Materials:
-
3-(Aryl)-5-(trifluoromethyl)benzaldehyde (from Protocol 1) (1.0 eq)
-
Amine (e.g., 1-Boc-piperazine or N-ethylpiperazine) (1.1-1.5 eq)
-
Reducing Agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.2-1.5 eq)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Optional: Acetic Acid (catalytic amount, to facilitate imine formation)
Procedure:
-
Dissolve the aldehyde intermediate in the anhydrous solvent in a round-bottom flask.
-
Add the amine and stir the mixture at room temperature for 30-60 minutes. If desired, add a catalytic amount of acetic acid.
-
Add the reducing agent, NaBH(OAc)₃, portion-wise over 10-15 minutes. Note: NaBH(OAc)₃ is preferred as it is milder and more selective for imines over aldehydes, reducing the formation of alcohol byproducts.[18][20]
-
Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography or preparative HPLC to obtain the final inhibitor. If a Boc-protected amine was used, a final deprotection step (e.g., with trifluoroacetic acid in DCM) is required.
Causality and Trustworthiness: This one-pot procedure is highly efficient for generating secondary and tertiary amines.[14] The in-situ formation of the imine/iminium ion followed by immediate reduction minimizes side reactions. NaBH(OAc)₃ is a reliable reagent for this transformation due to its selectivity and tolerance of various functional groups.[20]
Biological Evaluation and Mechanism of Action
Following successful synthesis and purification, the novel compounds must be evaluated for their biological activity.
Caption: Simplified FGFR1 signaling pathway and mechanism of inhibition.[6][9][22]
Protocol 3: In Vitro FGFR1 Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against FGFR1 kinase.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. It measures the phosphorylation of a substrate peptide by the FGFR1 kinase.
-
Procedure:
-
Add FGFR1 enzyme, a biotinylated substrate peptide, and ATP to the wells of a microplate.
-
Add the synthesized inhibitor at various concentrations (typically a serial dilution).
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Stop the reaction and add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
After incubation, read the plate on a TR-FRET-compatible reader. The signal is proportional to the extent of substrate phosphorylation.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative activity of the inhibitor in cancer cell lines with documented FGFR1 amplification (e.g., NCI-H1581 or SNU-16).[8]
-
Assay Principle: A cell viability assay (e.g., CellTiter-Glo® or MTT) measures the number of viable cells after treatment with the inhibitor.
-
Procedure:
-
Seed FGFR1-dependent cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized inhibitor.
-
Incubate for 72 hours.
-
Add the viability reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis: Normalize the data to untreated controls and calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.
Data Presentation: Representative Results
The data generated from synthesis and biological testing should be organized for clear interpretation and comparison.
| Compound ID | Synthetic Step | Yield (%) | FGFR1 IC₅₀ (nM)[23][24] | VEGFR2 IC₅₀ (nM) | Cell Line (FGFR1 amp) GI₅₀ (nM)[8] |
| Intermediate-1 | Protocol 1 | 78% | N/A | N/A | N/A |
| Inhibitor-A | Protocol 2 | 65% | 2.5 | >1000 | 25 |
| AZD4547 (Ref.) | N/A | N/A | 0.2 | 24 | 1.8 |
This table contains representative data for illustrative purposes. A high VEGFR2 IC₅₀ value relative to the FGFR1 IC₅₀ indicates good selectivity, which is a desirable attribute to avoid toxicities associated with VEGFR inhibition.[8][9]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel FGFR1 inhibitors. Its distinct functional handles allow for a modular and efficient synthetic strategy, enabling the rapid generation of diverse chemical entities. The protocols and workflows described herein provide a robust framework for researchers engaged in the discovery and development of next-generation targeted therapies for cancers driven by aberrant FGFR1 signaling.
References
- Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review.Frontiers in Pharmacology.
- Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimiz
- Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors.
- Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use.ACS Medicinal Chemistry Letters.
- FGFR1 product page.MedChemExpress.
- Futibatinib Synthetic Routes.MedKoo Biosciences.
- Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review.
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.BenchChem.
- AI-assisted discovery of potent FGFR1 inhibitors via virtual screening and in silico analysis.PLOS ONE.
- Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.
- The structures of some FGFR inhibitors.
- Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.PubMed.
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- Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors.Semantic Scholar.
- Design of novel FGFR1 inhibitors.
- Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening.
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- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.Scielo.
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- Chemical structures of relevant inhibitors of FGFR.
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- Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.
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- Amine synthesis by reductive amination (reductive alkyl
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.BenchChem.
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Application Note: Strategic Synthesis of Novel Phosphodiesterase Inhibitors from 3-Bromo-5-(trifluoromethyl)benzaldehyde
Introduction
The phosphodiesterase (PDE) superfamily of enzymes represents a critical class of therapeutic targets. By catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDEs regulate a vast array of physiological processes, including inflammation, muscle contraction, and neurotransmission[1]. Consequently, inhibitors of specific PDE families have been successfully developed for diseases ranging from chronic obstructive pulmonary disease (COPD) and psoriasis to erectile dysfunction[2][3].
The design of potent and selective PDE inhibitors hinges on the strategic assembly of molecular scaffolds that can effectively interact with the enzyme's active site. This guide details the synthetic utility of 3-Bromo-5-(trifluoromethyl)benzaldehyde as a versatile starting material for the construction of novel PDE inhibitors, with a focus on targeting PDE4, a key mediator of inflammation[2][4][5]. The choice of this starting material is deliberate; the trifluoromethyl (CF3) group is a well-established bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity, while the bromine atom and the aldehyde group provide orthogonal synthetic handles for rapid library generation and structure-activity relationship (SAR) studies[6][7][8][9][10].
This document provides a comprehensive framework, including detailed protocols and mechanistic rationale, for researchers engaged in the discovery and development of next-generation PDE inhibitors.
The Strategic Value of this compound
The power of this compound (PubChem CID: 16115438) lies in its distinct and predictable reactivity, which allows for sequential, controlled modifications[11].
-
Trifluoromethyl Group: This potent electron-withdrawing group deactivates the aromatic ring, influencing its electronic properties and providing resistance to metabolic oxidation—a key strategy for improving drug half-life[7][8].
-
Bromine Atom (C3-position): This serves as a classical handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the efficient introduction of diverse aryl, heteroaryl, or amine fragments, which are often crucial for occupying hydrophobic pockets within the PDE active site[12][13].
-
Aldehyde Group (C1-position): This functional group is an ideal electrophile for nucleophilic addition and, most notably, for reductive amination. This reaction provides a robust and high-yielding pathway to introduce a wide variety of amine-containing side chains, which can form key hydrogen bonds or interact with solvent-exposed regions of the target enzyme[14][15][16].
The combination of these features in a single, commercially available molecule makes it an exceptionally valuable building block for combinatorial chemistry and lead optimization campaigns.
Synthetic Strategy and Experimental Protocols
The overall strategy involves a two-step sequence: (1) elaboration of the core scaffold via a Suzuki-Miyaura cross-coupling at the bromine position, followed by (2) introduction of a diversity element via reductive amination of the aldehyde. This approach allows for the systematic exploration of chemical space around the core structure.
Caption: High-level workflow for synthesizing PDE inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with a representative partner, (4-methoxyphenyl)boronic acid. The Suzuki reaction is a robust method for C(sp²)–C(sp²) bond formation, chosen here for its high functional group tolerance, which is critical for preserving the aldehyde moiety[17][18].
Rationale for Reagent Selection:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is selected for its high efficiency and stability in coupling electron-deficient aryl bromides[19].
-
Base: Cesium carbonate (Cs₂CO₃) is a strong, yet non-nucleophilic base, suitable for reactions where the aldehyde group is sensitive to condensation side reactions[19].
-
Solvent: A mixture of 1,4-dioxane and water provides good solubility for both organic and inorganic reagents and facilitates the catalytic cycle[17].
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask, add this compound (2.53 g, 10.0 mmol, 1.0 eq.), (4-methoxyphenyl)boronic acid (1.67 g, 11.0 mmol, 1.1 eq.), and Cesium Carbonate (6.52 g, 20.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂ (245 mg, 0.3 mmol, 3 mol%).
-
Solvent Addition: Add 40 mL of anhydrous 1,4-dioxane and 10 mL of degassed deionized water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the intermediate, 3-(4-methoxyphenyl)-5-(trifluoromethyl)benzaldehyde .
Protocol 2: Reductive Amination
This protocol describes the reaction of the aldehyde intermediate with a representative amine, morpholine. Reductive amination is a cornerstone of medicinal chemistry for its reliability in forming C-N bonds[15][20].
Rationale for Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a mild and selective reducing agent. It is particularly effective for reductive aminations as it does not readily reduce the starting aldehyde and is tolerant of a wide range of functional groups. Its kinetic profile allows for the in situ formation of the iminium ion prior to reduction, maximizing yield[16][21].
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are aprotic and effectively solubilize the reactants and the STAB reagent[16].
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an argon atmosphere, dissolve the intermediate 3-(4-methoxyphenyl)-5-(trifluoromethyl)benzaldehyde (2.80 g, 10.0 mmol, 1.0 eq.) in 50 mL of anhydrous DCM.
-
Amine Addition: Add morpholine (0.96 mL, 11.0 mmol, 1.1 eq.) to the solution and stir for 20 minutes at room temperature to allow for the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq.) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the iminium intermediate is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography to yield the final compound.
Data Presentation and Characterization
All synthesized compounds must be rigorously characterized to confirm their structure and purity. The following table provides expected data for the representative synthesis described.
| Compound ID | Synthetic Step | Starting Material | Reagents | Expected Yield (%) | Purity (HPLC) | Expected Mass [M+H]⁺ |
| INT-01 | Suzuki Coupling | This compound | (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, Cs₂CO₃ | 75-85% | >95% | 281.07 |
| FIN-01 | Reductive Amination | INT-01 | Morpholine, NaBH(OAc)₃ | 80-90% | >98% | 352.14 |
Biological Evaluation: In Vitro PDE Inhibition Assay
After synthesis and characterization, the novel compounds must be evaluated for their biological activity. A common and effective method is a luminescence-based in vitro assay, such as the PDE-Glo™ Phosphodiesterase Assay[22][23][24]. This assay measures the amount of cAMP remaining after incubation with a specific PDE enzyme.
Caption: Workflow for a luminescence-based PDE inhibition assay.
Conceptual Protocol: PDE4B Inhibition Assay
-
Plate Setup: Prepare a 384-well plate. Add serial dilutions of the test compound (e.g., FIN-01) in DMSO, followed by the addition of the PDE4B enzyme solution in assay buffer.
-
Initiation: Start the reaction by adding a fixed concentration of cAMP substrate (e.g., 1 µM) to all wells[23].
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for enzymatic turnover.
-
Termination: Stop the PDE reaction by adding a termination buffer containing ATP and protein kinase A (PKA)[23]. The remaining cAMP will activate PKA, which then consumes ATP.
-
Detection: Add a luciferase-based reagent (e.g., Kinase-Glo®). The luciferase enzyme will generate a luminescent signal proportional to the amount of ATP remaining in the well[24].
-
Data Analysis: The luminescent signal is read using a plate reader. The signal is inversely proportional to PDE activity. Plot the signal versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This robust assay system allows for the high-throughput screening of newly synthesized compounds and provides quantitative data on their inhibitory potency, which is essential for building a comprehensive structure-activity relationship (SAR) profile[1][13][25].
Conclusion
This compound is a superior starting material for the synthesis of novel PDE inhibitors. Its well-defined reactive sites enable a modular and efficient synthetic approach, combining the power of palladium-catalyzed cross-coupling with the reliability of reductive amination. This strategy allows for the rapid generation of diverse chemical entities suitable for extensive SAR exploration. The protocols and workflows outlined in this document provide a solid foundation for researchers aiming to discover and optimize the next generation of potent and selective phosphodiesterase inhibitors for a range of therapeutic applications.
References
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- Wikipedia. (n.d.). Trifluoromethyl group.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Rocque, D., et al. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry.
- Promega Corporation. (n.d.). PDE-Glo™ Phosphodiesterase Assay Protocol.
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- ACS Publications. (n.d.). Novel Selective PDE4 Inhibitors. 2. Synthesis and Structure−Activity Relationships of 4-Aryl-Substituted cis-Tetra- and cis-Hexahydrophthalazinones. Journal of Medicinal Chemistry.
- Zhu, L., et al. (2025). Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury. PubMed.
- Promega Corporation. (n.d.). PDE-Glo™ Phosphodiesterase Assay Technical Bulletin #TB353.
- MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors.
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Application Notes and Protocols: 3-Bromo-5-(trifluoromethyl)benzaldehyde as a Strategic Building Block in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorination in Agrochemical Design
The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by the CF₃ group—high electronegativity, metabolic stability, and increased lipophilicity—can significantly enhance the efficacy, bioavailability, and persistence of active ingredients. 3-Bromo-5-(trifluoromethyl)benzaldehyde (CAS: 349-66-6) has emerged as a highly versatile and valuable building block for the synthesis of a new generation of pesticides, owing to its dual reactive sites: a reactive aldehyde for constructing diverse molecular frameworks and a bromine atom amenable to a wide array of cross-coupling reactions.[1][2] This guide provides an in-depth exploration of the applications of this compound in the synthesis of novel agrochemicals, complete with detailed experimental protocols and an analysis of the chemical principles underpinning its utility.
Compound Profile and Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthesis.
| Property | Value | Reference(s) |
| CAS Number | 349-66-6 | [2] |
| Molecular Formula | C₈H₄BrF₃O | [2] |
| Molecular Weight | 253.02 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 218.9°C | [3] |
| Density | 1.7 g/cm³ | [1] |
| Refractive Index | n20/D 1.51 | [1] |
| Storage Conditions | 2-8°C, under inert gas atmosphere | [3] |
The presence of the electron-withdrawing trifluoromethyl group activates the aromatic ring, influencing the reactivity of both the aldehyde and the bromine atom. This electronic effect is a key consideration in the design of synthetic routes.
Core Synthetic Applications in Agrochemical Development
This compound serves as a precursor to a variety of agrochemical classes, including fungicides, insecticides, and herbicides. Its utility stems from its ability to participate in a range of chemical transformations that are fundamental to the construction of complex bioactive molecules.
Sources
Application Notes and Protocols for the Heck Reaction with 3-Bromo-5-(trifluoromethyl)benzaldehyde
For distribution to: Researchers, scientists, and drug development professionals
Introduction: Strategic Importance of the Heck Reaction in Complex Molecule Synthesis
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful carbon-carbon bond-forming reaction has become indispensable in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and functional materials.[2] The reaction's significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-couplings in organic synthesis.[1][3]
This guide focuses on the application of the Heck reaction to 3-Bromo-5-(trifluoromethyl)benzaldehyde, a valuable building block in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the reactivity of the aryl bromide and provides a key functional handle for the development of novel therapeutics.[4] The trifluoromethyl moiety is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.[4] This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and key considerations for reaction optimization.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The cycle can be broadly divided into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound.[3] This step forms a square planar Pd(II) complex. The electron-deficient nature of the aryl bromide substrate in this case is beneficial for this step.[6]
-
Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond.[7]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a hydridopalladium(II) complex.[3] This step is typically regioselective, with the palladium adding to the less substituted carbon of the alkene.[8]
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr from the hydridopalladium(II) complex, which is neutralized by a base present in the reaction mixture. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
Visualization of the Heck Reaction Catalytic Cycle
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Buchwald-Hartwig amination of 3-Bromo-5-(trifluoromethyl)benzaldehyde
Launching Initial Research
I've started gathering initial information through targeted Google searches. My focus is on the Buchwald-Hartwig amination and similar substrates to the target, 3-Bromo-5-(trifluoromethyl)benzaldehyde. This research phase will be the foundation of my understanding.
Analyzing Reaction Parameters
I'm now diving deeper into the nuances of Buchwald-Hartwig amination. My searches have expanded to pinpoint optimal palladium catalysts, phosphine ligands, bases, and solvents specifically for electron-deficient aryl bromides, with a focus on this compound as a model system. I'm also actively looking for potential side reactions.
Refining Search Strategies
I am now strategically focusing my searches for information on the Buchwald-Hartwig amination. Specifically, I'm delving into substrates similar to this compound. This includes reaction conditions, mechanisms, and specific protocols for bromo-benzaldehydes. I aim to identify ideal palladium catalysts, phosphine ligands, bases, and solvents to achieve successful amination, while also watching for side reactions and degradation risks.
Initiating Protocol Development
I am now focusing on creating a detailed experimental protocol. This involves compiling a comprehensive list of reagents and their properties, precise instructions for the reaction setup, purification procedures, and methods for product characterization. I'm also planning to incorporate a Graphviz diagram to visualize the workflow. I've begun to craft the introductory section, highlighting the importance of the Buchwald-Hartwig amination, and specifically the challenges presented by substrates such as this compound.
The Strategic deployment of 3-Bromo-5-(trifluoromethyl)benzaldehyde in Advanced Multi-Component Reaction Methodologies
Abstract
This comprehensive guide delineates the strategic application of 3-Bromo-5-(trifluoromethyl)benzaldehyde in the realm of multi-component reactions (MCRs). This uniquely substituted aromatic aldehyde serves as a powerful synthon for the rapid generation of complex molecular architectures, particularly heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. The convergence of the electron-withdrawing trifluoromethyl group and the synthetically versatile bromo moiety imparts distinct reactivity and functionality to the core benzaldehyde structure. This document provides an in-depth exploration of its utility in seminal MCRs, including the Biginelli, Hantzsch, Passerini, and Ugi reactions. Detailed, field-tested protocols are provided, accompanied by mechanistic insights and discussions on the causal relationships between substrate structure and reaction outcomes. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique attributes of this building block for the efficient synthesis of novel chemical entities.
Introduction: The Rationale for Employing this compound in MCRs
Multi-component reactions, by their very nature, are convergent processes that enable the construction of complex molecules from three or more starting materials in a single synthetic operation.[1][2][3] This inherent efficiency makes MCRs a cornerstone of modern synthetic and medicinal chemistry. The choice of building blocks is paramount to the success and utility of an MCR, and this compound presents a compelling case for its strategic inclusion.
The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, binding affinity, and membrane permeability of a molecule, making it a highly desirable feature in drug candidates.[4] The bromine atom, on the other hand, serves as a versatile synthetic handle. It is a prime substrate for a myriad of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for late-stage diversification of the molecular scaffold.[5]
The synergistic effect of these two substituents on the benzaldehyde core is a key theme of this guide. The electron-deficient nature of the aromatic ring, a consequence of the trifluoromethyl group, enhances the electrophilicity of the aldehyde carbonyl, often facilitating the initial condensation steps in many MCRs. This guide will explore the practical implications of these structural features in the context of specific, high-impact MCRs.
The Biginelli Reaction: Access to Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These scaffolds are prevalent in a variety of biologically active compounds.
Causality of Component Selection
The use of this compound in the Biginelli reaction is predicated on the enhanced reactivity of the aldehyde. The strong electron-withdrawing nature of the trifluoromethyl group increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by urea. This can lead to faster reaction times and improved yields, particularly when compared to electron-rich benzaldehydes. The bromo substituent remains intact throughout the reaction, providing a strategic point for subsequent diversification of the DHPM core.
Experimental Protocol: Synthesis of 4-(3-Bromo-5-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol (absolute)
-
Catalyst (e.g., HCl, Yb(OTf)₃, or a Lewis acid of choice)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (10 mmol, 2.53 g), ethyl acetoacetate (10 mmol, 1.30 g, 1.27 mL), and urea (15 mmol, 0.90 g) in 20 mL of absolute ethanol.
-
To this suspension, add a catalytic amount of a suitable acid (e.g., 5-6 drops of concentrated HCl or 1-2 mol% of a Lewis acid).
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. If not, the volume of the solvent can be reduced under reduced pressure.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield the desired dihydropyrimidinone as a white to off-white solid. Further purification can be achieved by recrystallization from ethanol.
Data Summary Table:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |
| This compound | 1.0 | 253.02 | 10 | 2.53 |
| Ethyl acetoacetate | 1.0 | 130.14 | 10 | 1.30 |
| Urea | 1.5 | 60.06 | 15 | 0.90 |
Visualization of the Biginelli Reaction Workflow:
Caption: Workflow for the Biginelli synthesis of DHPMs.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP).[6][7][8] 1,4-DHPs are a prominent class of calcium channel blockers used in the treatment of hypertension.
Strategic Considerations
Similar to the Biginelli reaction, the electrophilicity of this compound is advantageous in the Hantzsch synthesis. It facilitates the initial Knoevenagel condensation with one equivalent of the β-ketoester, a key step in the reaction mechanism. The resulting 1,4-DHP product retains the bromo and trifluoromethyl functionalities, offering avenues for the development of novel analogues with modulated biological activities.
Experimental Protocol: Synthesis of Diethyl 4-(3-bromo-5-(trifluoromethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate
-
Ethanol (absolute)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.53 g) in 25 mL of absolute ethanol.
-
To this solution, add ethyl acetoacetate (20 mmol, 2.60 g, 2.54 mL).
-
Add ammonium acetate (12 mmol, 0.92 g) to the reaction mixture.
-
Reflux the mixture with stirring for 3-5 hours. Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often crystallizes out. If crystallization is slow, place the flask in an ice bath.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol if necessary.
Data Summary Table:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |
| This compound | 1.0 | 253.02 | 10 | 2.53 |
| Ethyl acetoacetate | 2.0 | 130.14 | 20 | 2.60 |
| Ammonium acetate | 1.2 | 77.08 | 12 | 0.92 |
Visualization of the Hantzsch Reaction Mechanism:
Caption: Key steps in the Hantzsch dihydropyridine synthesis.
The Passerini Reaction: Formation of α-Acyloxy Amides
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[9][10][11] This reaction is highly atom-economical and provides rapid access to peptidomimetic structures.
Mechanistic Considerations and Substrate Suitability
The Passerini reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent.[9] In either case, the electrophilicity of the aldehyde is a crucial factor. The electron-deficient nature of this compound makes it an excellent substrate for this reaction, promoting the initial nucleophilic attack by the isocyanide. The resulting α-acyloxy amide product is decorated with the trifluoromethylphenyl group, which can impart favorable pharmacokinetic properties, and the bromo group, which allows for further synthetic elaboration.
General Protocol for a Passerini Reaction
Materials:
-
This compound
-
A carboxylic acid (e.g., acetic acid, benzoic acid)
-
An isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Aprotic solvent (e.g., dichloromethane, THF)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in the chosen aprotic solvent (5 mL) at room temperature, add the isocyanide (1.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Summary Table:
| Reactant | Molar Ratio |
| This compound | 1.0 |
| Carboxylic Acid | 1.0 |
| Isocyanide | 1.0 |
The Ugi Reaction: A Four-Component Route to α-Aminoacyl Amides
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide in a one-pot process to generate an α-aminoacyl amide derivative.[12][13][14][15] This reaction provides unparalleled access to a vast chemical space of peptidomimetics.
Rationale and Advantages
The Ugi reaction typically proceeds via the formation of an imine or iminium ion from the aldehyde and amine. The electron-withdrawing trifluoromethyl group in this compound can facilitate this initial condensation step. The subsequent steps involving the addition of the isocyanide and the carboxylic acid are generally rapid. The resulting Ugi product incorporates four points of diversity, and the presence of the bromo and trifluoromethyl groups on one of these components provides a strategic advantage for library synthesis and lead optimization in drug discovery.
General Protocol for an Ugi Reaction
Materials:
-
This compound
-
An amine (e.g., aniline, benzylamine)
-
A carboxylic acid (e.g., acetic acid, benzoic acid)
-
An isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol or another suitable protic solvent
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 mmol) in methanol (5 mL).
-
Add this compound (1.0 mmol) to the solution and stir for 30 minutes at room temperature to pre-form the imine.
-
To this mixture, add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.
Visualization of the Relationship between Passerini and Ugi Reactions:
Caption: Comparison of Passerini and Ugi reaction components.
Conclusion
This compound is a highly valuable and versatile building block for the construction of complex and biologically relevant molecules through multi-component reactions. Its unique electronic and structural features, namely the electron-withdrawing trifluoromethyl group and the synthetically malleable bromo substituent, provide distinct advantages in terms of reactivity and the potential for downstream derivatization. The detailed protocols and mechanistic discussions provided herein serve as a practical guide for researchers to effectively employ this synthon in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
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Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles from 3-Bromo-5-(trifluoromethyl)benzaldehyde
Introduction:
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery of novel therapeutic agents. 3-Bromo-5-(trifluoromethyl)benzaldehyde has emerged as a powerhouse building block for the synthesis of complex heterocyclic compounds.[1][2] Its unique trifunctional architecture offers a convergence of desirable features for drug development. The trifluoromethyl (-CF3) group is a well-established bioisostere that can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[2][3] The aldehyde functionality serves as a versatile handle for a multitude of classic organic transformations, including multicomponent reactions (MCRs).[2] Finally, the bromine atom provides a crucial site for post-synthesis modification via transition metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries.[1]
This guide provides an in-depth exploration of the synthetic utility of this compound, with a primary focus on its application in the Biginelli reaction to construct dihydropyrimidinone (DHPM) scaffolds—a privileged core in many biologically active compounds.[4][5]
Part 1: The Biginelli Reaction - A Cornerstone for DHPM Synthesis
The Biginelli reaction is a one-pot, three-component condensation reaction that efficiently combines an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones or their thione analogs.[4][6][7] This MCR is highly valued in drug discovery for its operational simplicity, atom economy, and the direct route it provides to the DHPM framework, which is known to exhibit a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[5][7]
By employing this compound as the aldehyde component, we can directly embed the critical 3-bromo-5-(trifluoromethyl)phenyl moiety onto the C4 position of the heterocyclic core. This strategy is highly effective for creating lead compounds with enhanced pharmacological profiles.
Visualizing the Synthetic Workflow
The following diagram illustrates the straightforward, one-pot nature of the Biginelli reaction for synthesizing a functionalized dihydropyrimidinone from our key starting material.
Caption: General workflow for the one-pot Biginelli synthesis.
Mechanistic Insight
The reaction is typically acid-catalyzed and is believed to proceed through a series of equilibria, with the rate-determining step often being the cyclization. The key mechanistic steps involve the formation of an N-acylimine intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.
Part 2: Experimental Protocol - Synthesis of 4-(3-Bromo-5-(trifluoromethyl)phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol provides a detailed, step-by-step methodology for the synthesis of a model dihydropyrimidinone derivative using an acid catalyst.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Amount (per 10 mmol scale) |
| This compound | 477535-41-4 | C₈H₄BrF₃O | 2.53 g (10.0 mmol) |
| Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ | 1.30 g (10.0 mmol) |
| Urea | 57-13-6 | CH₄N₂O | 0.90 g (15.0 mmol) |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 30 mL |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | HCl | ~5 drops (catalytic) |
| Deionized Water | 7732-18-5 | H₂O | For washing |
Safety Precautions
-
This compound: Causes skin and serious eye irritation. Harmful if swallowed.[8]
-
Concentrated HCl: Corrosive. Causes severe skin burns and eye damage.
-
Ethanol: Highly flammable liquid and vapor.
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.53 g, 10.0 mmol), ethyl acetoacetate (1.30 g, 10.0 mmol), and urea (0.90 g, 15.0 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask. Swirl gently to dissolve the solids. Carefully add 5 drops of concentrated hydrochloric acid to the mixture using a Pasteur pipette.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), remove the heating mantle and allow the mixture to cool to room temperature. As the solution cools, the product will begin to precipitate.
-
Workup: Place the flask in an ice bath for 30 minutes to maximize precipitation. Pour the cold mixture into a beaker containing 100 mL of ice-cold deionized water.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted urea and other water-soluble impurities.
-
Drying and Purification: Allow the solid to air-dry on the filter paper. For higher purity, the crude product can be recrystallized from ethanol to yield a white or off-white crystalline solid. An expected yield is typically in the range of 70-85%.
Characterization
The identity and purity of the final product, 4-(3-bromo-5-(trifluoromethyl)phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Part 3: Visualization of Further Synthetic Potential
The true power of using this compound lies in the synthetic versatility of the resulting heterocyclic product. The bromine atom on the phenyl ring serves as a robust handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the late-stage functionalization of the core scaffold, enabling the creation of a large library of analogs from a single common intermediate.
Caption: Post-synthesis diversification via cross-coupling reactions.
This diversification strategy is exceptionally powerful in a drug discovery context, allowing researchers to systematically probe the structure-activity relationship (SAR) around the DHPM core, optimizing for potency, selectivity, and pharmacokinetic properties.
References
- Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health (NIH).
- B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones. Indian Academy of Sciences.
- Synthesis of trifluoromethylated pyrimidines 59 from bromoenones 57 and aryl- and alkylamidines 39. ResearchGate.
- Synthesis of benzaldehyde-based dihydropyrimidinone via the Biginelli reaction. ResearchGate.
- Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing).
- DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. ResearchGate.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl-α,β-ynones. ResearchGate.
- Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed.
- Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry.
- Three-component Minisci reaction involving trifluoromethyl radicals promoted by TBHP. Organic & Biomolecular Chemistry (RSC Publishing).
- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate.
- Recent Developments on Five-Component Reactions. Molecules.
- Innate C-H trifluoromethylation of heterocycles. National Institutes of Health (NIH).
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH).
- (A) The trifluoromethyl group in medicinal chemistry. (B) DNA-Encoded Library (DEL) technology allows for the synthesis and screening of large collections of molecules. ResearchGate.
- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.
- This compound | C8H4BrF3O | CID 16115438. PubChem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
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- 8. This compound | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Wittig Reaction Conditions for 3-Bromo-5-(trifluoromethyl)benzaldehyde
Abstract
This document provides a comprehensive technical guide for performing the Wittig reaction on 3-Bromo-5-(trifluoromethyl)benzaldehyde, a challenging yet important substrate in synthetic chemistry. Due to the presence of two strong electron-withdrawing groups, this aldehyde exhibits heightened reactivity and specific requirements for successful olefination. This guide delves into the mechanistic nuances, offers a detailed and validated experimental protocol, discusses critical parameter optimization, and provides a troubleshooting framework. The protocols and insights are designed for researchers, scientists, and drug development professionals aiming to synthesize vinyl-substituted bromo-trifluoromethylated benzene derivatives, which are valuable synthons in medicinal chemistry and materials science.
Introduction and Scientific Context
The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents).[1][2] Its significance, recognized by the 1979 Nobel Prize in Chemistry awarded to Georg Wittig, lies in its reliability and the precise control it offers over the location of the newly formed carbon-carbon double bond.[3]
The substrate in focus, this compound, is an electron-deficient aromatic aldehyde. The bromine and trifluoromethyl groups are potent electron-withdrawing groups that significantly influence the electrophilicity of the carbonyl carbon. The resulting vinylarene products are highly valuable intermediates for further functionalization, particularly in the synthesis of pharmaceuticals and advanced materials, where the unique electronic properties of the trifluoromethyl group and the synthetic handle of the bromo group are desired.
This application note addresses the specific challenges and considerations for this substrate, providing a robust protocol for the synthesis of 3-bromo-5-(trifluoromethyl)styrene using the non-stabilized ylide derived from methyltriphenylphosphonium bromide.
Reaction Mechanism and Stereochemical Considerations
The Wittig reaction proceeds via the nucleophilic addition of a phosphorus ylide to the carbonyl carbon of the aldehyde.[2][4] The mechanism, particularly under the salt-free conditions described herein, is widely accepted to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[1][2][5] This intermediate then collapses in a syn-elimination fashion to yield the final alkene and the highly stable triphenylphosphine oxide, the latter providing a strong thermodynamic driving force for the reaction.[6]
.dot
Caption: Experimental workflow for the Wittig reaction.
-
Ylide Generation:
-
To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (50 mL) via cannula or syringe.
-
Cool the resulting white suspension to 0°C using an ice-water bath.
-
Slowly add n-butyllithium (4.6 mL of a 2.5 M solution in hexanes, 11.5 mmol) dropwise via syringe over 15 minutes. A deep orange or yellow color should develop, indicating the formation of the ylide. [7] * After the addition is complete, stir the mixture at 0°C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate dry flask, dissolve this compound (2.53 g, 10.0 mmol) in anhydrous THF (10 mL).
-
Add the aldehyde solution dropwise to the ylide suspension at 0°C over 20 minutes. The orange color of the ylide will fade as it is consumed.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-bromo-5-(trifluoromethyl)styrene.
-
Optimization and Critical Parameters
The success of the Wittig reaction, especially with sensitive substrates, hinges on careful control of several parameters.
-
Base Selection: A strong base is required to deprotonate the phosphonium salt. [3] * n-Butyllithium (n-BuLi): This is the most common and effective base for generating non-stabilized ylides. [3][8]It ensures rapid and complete deprotonation. However, it is pyrophoric and requires strictly anhydrous, inert conditions.
-
Sodium Hydride (NaH) / Potassium tert-Butoxide (KOtBu): These can also be used, often in a polar aprotic solvent like DMSO or THF. They are sometimes considered safer alternatives to n-BuLi but may require longer reaction times or elevated temperatures for ylide formation. For this substrate, the high reactivity of n-BuLi is advantageous.
-
-
Solvent:
-
Tetrahydrofuran (THF): THF is the solvent of choice for reactions involving n-BuLi. It is aprotic, has good solvating properties for both the phosphonium salt and the ylide, and is suitable for the low temperatures required.
-
Diethyl Ether: Can also be used but is less effective at solvating the phosphonium salt, which may lead to slower ylide formation.
-
-
Temperature Control:
-
Ylide Generation: It is critical to maintain a low temperature (0°C or below) during the addition of n-BuLi. This prevents side reactions, such as the degradation of the base or the ylide.
-
Aldehyde Addition: Adding the aldehyde at 0°C helps to control the initial exothermic reaction. The electron-deficient nature of this compound makes it a highly reactive electrophile, and low-temperature addition ensures a controlled reaction profile.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Incomplete ylide formation (wet reagents/solvents).2. Inactive n-BuLi (titrate before use).3. Ylide instability. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Dry phosphonium salt under vacuum.2. Use a freshly opened bottle of n-BuLi or titrate it before use.3. Generate and use the ylide immediately; do not let it stand for extended periods. |
| Complex Mixture of Products | 1. Side reactions due to excess base or high temperature.2. Impure starting aldehyde. | 1. Use a slight excess of phosphonium salt relative to the base (1.05:1). Maintain strict temperature control.2. Purify the starting aldehyde by distillation or chromatography if necessary. |
| Aldehyde Still Present | 1. Insufficient ylide generated.2. Ylide reacted with another electrophile (e.g., air, moisture). | 1. Increase equivalents of phosphonium salt and base to 1.5 eq.2. Maintain a robust inert atmosphere throughout the entire procedure. |
| Difficulty Removing TPPO | Triphenylphosphine oxide (TPPO) is notoriously difficult to separate by chromatography. | 1. If the product is non-polar, TPPO can sometimes be precipitated by adding a non-polar solvent like hexanes or pentane to the concentrated crude mixture and filtering.2. Optimize chromatography conditions (e.g., use a less polar eluent system). |
References
- Wittig Reaction - Organic Chemistry Portal. (n.d.).
- Wittig reaction - Wikipedia. (n.d.).
- AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.
- ChemTube3D. (n.d.). Stereoselective Wittig Reaction-Overview.
- Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
- YouTube. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained.
- Wiley Online Library. (2010, August 26). Stereochemistry and Mechanism in the Wittig Reaction.
- University of Pittsburgh. (n.d.). 1. The Wittig Reaction.
- Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism.
- Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- University of California, Los Angeles. (n.d.). Wittig Reaction.
- Chemistry Steps. (n.d.). Wittig Reaction Practice Problems.
- YouTube. (2024, March 26). Wittig Reaction Practice Problems.
- Reddit. (2022, December 16). Problems with wittig reaction.
- University of California, Riverside. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
- ResearchGate. (2004, February 1). A Facile and Mild Method for the Synthesis of Terminal Bromofluoroolefins via Diethylzinc-Promoted Wittig Reaction.
- Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination...
- ResearchGate. (2012, June 1). One-Pot, Fluoride-Promoted Wittig Reaction.
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Application Notes and Protocols for the Reductive Amination of 3-Bromo-5-(trifluoromethyl)benzaldehyde
Introduction: The Strategic Importance of the 3-Bromo-5-(trifluoromethyl)benzylamine Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacological properties. The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] When combined with a bromo-substituted aromatic ring, the resulting 3-bromo-5-(trifluoromethyl)benzylamine core becomes a highly versatile building block for the synthesis of novel therapeutic agents. This scaffold offers multiple points for diversification: the bromine atom serves as a handle for cross-coupling reactions, while the amine functionality allows for the introduction of a wide array of substituents.[2]
Reductive amination stands as a cornerstone of C-N bond formation in organic synthesis, lauded for its efficiency and operational simplicity.[3] This application note provides a detailed, field-proven protocol for the reductive amination of 3-bromo-5-(trifluoromethyl)benzaldehyde, a key starting material for accessing this valuable amine scaffold. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step guide for its execution, and discuss the potential applications of the resulting products in the development of new chemical entities.
Mechanistic Insights: The Power of Selective Reduction
Reductive amination is a powerful one-pot reaction that combines the formation of an imine or iminium ion from an aldehyde or ketone and an amine, with its subsequent in-situ reduction to the corresponding amine.[4][5] The success of this reaction hinges on the use of a reducing agent that is selective for the protonated imine (iminium ion) over the starting carbonyl compound.
Sodium triacetoxyborohydride, NaBH(OAc)₃, often abbreviated as STAB, has emerged as a reagent of choice for this transformation due to its mildness and remarkable selectivity.[6][7] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), STAB is less likely to reduce the starting aldehyde, thereby minimizing the formation of the corresponding alcohol as a byproduct.[3][8] The electron-withdrawing acetate groups on the boron atom temper its reducing power, making it highly effective for the chemoselective reduction of the iminium ion intermediate.[6] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent the hydrolysis of the reducing agent.[9]
The general mechanism proceeds as follows:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate.
-
Dehydration: The hemiaminal undergoes dehydration to form an imine. In the presence of trace acid (often acetic acid is added or is present as an impurity in STAB), the imine is protonated to form a more electrophilic iminium ion.
-
Hydride Transfer: The selective reducing agent, STAB, delivers a hydride to the iminium ion, yielding the final amine product.[10]
Experimental Workflow: A Visual Guide
Caption: A streamlined workflow for the reductive amination of this compound.
Detailed Experimental Protocol
This protocol describes the reductive amination of this compound with a generic secondary amine (e.g., morpholine) as a representative example. The principles can be readily adapted for primary amines.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve the aldehyde in anhydrous DCM.
-
Amine Addition: Add the amine (1.1 eq.) to the stirred solution at room temperature.
-
Reducing Agent Addition: After a brief period of stirring (e.g., 15-30 minutes) to allow for initial iminium ion formation, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-3-bromo-5-(trifluoromethyl)benzylamine.[11]
Summary of Key Experimental Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Aldehyde | 1.0 equivalent | Limiting reagent. |
| Amine | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the aldehyde. |
| Reducing Agent (STAB) | 1.3 - 1.6 equivalents | Sufficient excess to drive the reduction to completion. |
| Solvent | Anhydrous DCM or DCE | Aprotic solvent prevents hydrolysis of STAB.[6][9] |
| Temperature | Room Temperature (20-25 °C) | Mild conditions are generally sufficient and minimize side reactions. |
| Reaction Time | 4 - 16 hours | Substrate dependent; monitor by TLC or LC-MS for completion. |
| Work-up | Saturated aq. NaHCO₃ quench | Neutralizes any remaining acid and quenches excess STAB. |
| Purification | Silica Gel Chromatography | Effective for removing unreacted starting materials and byproducts. |
Applications in Drug Discovery and Development
The N-substituted-3-bromo-5-(trifluoromethyl)benzylamine products synthesized via this protocol are valuable intermediates for the generation of diverse compound libraries for high-throughput screening. The trifluoromethylphenyl moiety is a key feature in a number of biologically active molecules, including enzyme inhibitors and compounds targeting the central nervous system.[9] The bromine atom can be further functionalized using a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce additional complexity and modulate the pharmacological profile of the final compounds.[2] For instance, derivatives of bromo- and trifluoromethyl-substituted benzamides have shown promise as anticonvulsant agents.[3] This highlights the potential of the products derived from this protocol to serve as precursors for novel therapeutics.
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a reliable and efficient method for the synthesis of highly functionalized benzylamine derivatives. The protocol detailed herein is robust, scalable, and utilizes a mild and selective reducing agent, making it amenable to a wide range of substrates. The resulting products are of significant interest in medicinal chemistry, providing a versatile platform for the development of new therapeutic agents.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Wikipedia. (2023). Sodium triacetoxyborohydride.
- Myers, A. (n.d.). Reductive Amination. Harvard University.
- ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Chemistry Steps. (n.d.). Reductive Amination.
- Reddit. (2022). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
- Wikipedia. (2023). Reductive amination.
- Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- ResearchGate. (2019). Reductive aminations of benzaldehyde.
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
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Introduction: A Multifunctional Building Block for Material Innovation
An In-Depth Guide to the Application of 3-Bromo-5-(trifluoromethyl)benzaldehyde in Advanced Materials Science
This compound is a highly versatile aromatic compound that has garnered significant interest in the field of materials science.[1] Its unique molecular architecture, featuring three distinct functional components, makes it an invaluable precursor for the synthesis of a wide array of advanced materials. The strategic placement of a reactive aldehyde group, a versatile bromine atom, and an electron-withdrawing trifluoromethyl (-CF3) group provides chemists with a powerful tool for molecular engineering.
The aldehyde functionality serves as a prime site for condensation reactions, enabling the formation of polymers and Schiff bases.[2] The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of complex biaryl and conjugated systems.[1][3] The trifluoromethyl group is perhaps its most defining feature, imparting enhanced thermal stability, chemical resistance, hydrophobicity, and specific electronic properties to any material into which it is incorporated.[1][4] This combination of reactive sites and property-enhancing moieties makes this compound a key intermediate in the development of high-performance polymers, organic electronics, and functional porous materials.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 477535-41-4 | [1][5][6] |
| Molecular Formula | C₈H₄BrF₃O | [1][5] |
| Molecular Weight | 253.02 g/mol | [1][5] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | ~1.7 g/cm³ | [1] |
| Boiling Point | ~219 °C | [2][7] |
| IUPAC Name | This compound | [5] |
| SMILES | C1=C(C=C(C=C1C(F)(F)F)Br)C=O | [5] |
Application I: Synthesis of Advanced Fluorinated Polymers
The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing material properties. The trifluoromethyl group in this compound is particularly effective in this regard. When used as a monomer or co-monomer, it can be integrated into polymer chains to create materials with superior thermal stability, resistance to chemical degradation, and low dielectric constants, making them suitable for applications in the aerospace and electronics industries.[4]
One common approach is the synthesis of Schiff base polymers (polyimines) through the condensation reaction of the aldehyde group with a suitable diamine. This method provides a direct route to high-molecular-weight polymers whose properties are directly influenced by the trifluoromethyl group.
Protocol 1: Synthesis of a Schiff Base Polymer
This protocol details a general procedure for the polycondensation of this compound with a diamine (e.g., 4,4'-oxydianiline) to form a fluorinated polyimine.
Materials:
-
This compound (1.0 equiv)
-
4,4'-Oxydianiline (1.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Nitrogen or Argon gas supply
-
Schlenk flask and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Add 4,4'-oxydianiline (1.0 equiv) to the flask, followed by anhydrous DMAc to achieve a concentration of approximately 15% (w/v). Stir the mixture at room temperature until the diamine is fully dissolved.
-
Monomer Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DMAc and add it dropwise to the stirred diamine solution at room temperature.
-
Polymerization: Heat the reaction mixture to 80-100 °C and maintain stirring for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a large volume of a non-solvent such as methanol or ethanol with vigorous stirring. This will cause the polymer to precipitate.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then water to remove any unreacted monomers and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere to prevent oxidation of the aldehyde and amine monomers, which could lead to side reactions and terminate polymer chain growth.
-
Anhydrous Solvent: Anhydrous DMAc is used as it is a polar aprotic solvent that can dissolve both the monomers and the resulting polymer, facilitating the reaction. The absence of water is critical to prevent hydrolysis of the formed imine (-C=N-) bonds.
-
Stirring and Temperature: Continuous stirring ensures homogeneity, while elevated temperature provides the necessary activation energy for the condensation reaction to proceed efficiently, leading to a higher degree of polymerization.
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- 4. nbinno.com [nbinno.com]
- 5. This compound | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS:477535-41-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Application Note: Strategic Synthesis of Biologically Active Chalcones via Aldol Condensation of 3-Bromo-5-(Trifluoromethyl)benzaldehyde
An in-depth guide to the synthesis and application of novel chalcones derived from 3-Bromo-5-(trifluoromethyl)benzaldehyde.
Introduction: The Strategic Importance of Fluorinated Chalcones
In the landscape of modern drug discovery and material science, the strategic incorporation of fluorine atoms into organic scaffolds is a proven method for modulating a molecule's physicochemical and biological properties. This compound is a highly versatile and valuable building block in this context.[1] Its structure is primed for reactivity; the aldehyde group is a classic electrophile for C-C bond formation, while the trifluoromethyl (CF3) and bromo (Br) substituents act as powerful electron-withdrawing groups. These features enhance the electrophilicity of the carbonyl carbon, making it an excellent substrate for reactions like the Aldol condensation.[1][2]
This application note provides a detailed exploration of the Claisen-Schmidt condensation, a variant of the aldol reaction, utilizing this compound to synthesize a class of α,β-unsaturated ketones known as chalcones.[3] Chalcones are not merely synthetic intermediates; they are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] The presence of both a trifluoromethyl group and a bromine atom on the chalcone backbone can significantly enhance these biological activities and improve metabolic stability.[2][7]
We will provide a robust, step-by-step protocol for the synthesis, purification, and characterization of these valuable compounds, alongside an in-depth discussion of the underlying chemical principles and potential applications for researchers in drug development.
Reaction Mechanism: The Claisen-Schmidt Condensation
The synthesis of chalcones from this compound and an enolizable ketone (such as acetophenone) is achieved through a base-catalyzed crossed aldol reaction, specifically termed the Claisen-Schmidt condensation.[3][8] This reaction is highly efficient because the aromatic aldehyde lacks α-hydrogens, preventing it from undergoing self-condensation.[9][10]
The mechanism proceeds through the following key steps:
-
Enolate Formation: The base catalyst (e.g., hydroxide) abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion. This is the rate-determining step for this part of the reaction.
-
Nucleophilic Attack: The nucleophilic enolate attacks the highly electrophilic carbonyl carbon of this compound. The electron-withdrawing nature of the CF3 and Br groups makes this aldehyde particularly reactive.
-
Aldol Addition: A tetrahedral intermediate, an alkoxide, is formed. This intermediate is then protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone (the aldol addition product).
-
Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. The base abstracts the remaining, now more acidic, α-hydrogen, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated α,β-unsaturated ketone—the chalcone. This final step is often irreversible and drives the reaction to completion.[11]
Caption: Figure 1: Claisen-Schmidt Condensation Mechanism
Experimental Protocols
This section provides a standardized, reliable protocol for the synthesis of (E)-1-phenyl-3-(3-bromo-5-(trifluoromethyl)phenyl)prop-2-en-1-one.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (1 mmol scale) | Supplier Notes |
| This compound | 477535-41-4 | 253.02 | 253 mg (1.0 mmol) | Use as received.[12] |
| Acetophenone | 98-86-2 | 120.15 | 120 µL (1.0 mmol) | Purify by distillation.[11] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ~4 mL (40% w/v aq.) | Prepare fresh solution. |
| Ethanol (95%) | 64-17-5 | 46.07 | ~30 mL | Reagent grade. |
| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | For work-up and washing. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed (~2N aq.) | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | For drying. |
| Ethyl Acetate & Hexane | Various | - | As needed | For TLC and recrystallization. |
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (253 mg, 1.0 mmol) and acetophenone (120 µL, 1.0 mmol) in 10 mL of 95% ethanol. Stir the mixture at room temperature until all solids are completely dissolved.[9][13]
-
Catalyst Addition: While stirring vigorously, add 4 mL of a 40% aqueous sodium hydroxide solution dropwise to the reaction mixture.[13] The addition should be slow to control any potential exotherm. The solution will typically turn yellow and may become cloudy or turbid.
-
Reaction Monitoring: Allow the mixture to stir at room temperature (20-25 °C) for 4-6 hours.[13] Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 Hexane:Ethyl Acetate. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water. A solid precipitate should form.[10][14] Stir the slurry for 15-20 minutes to ensure complete precipitation.
-
Neutralization: Slowly neutralize the mixture by adding 2N HCl dropwise while stirring, until the solution is pH neutral (check with pH paper). This step is crucial to remove any excess NaOH.
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Drying: Allow the product to air-dry on the funnel for at least 30 minutes, then transfer it to a watch glass to dry completely. Weigh the crude product and calculate the crude yield.
Purification via Recrystallization
-
Transfer the crude solid to a small Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[9][10] Keep the solution near its boiling point on a hot plate.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place it in an ice bath to induce crystallization.[10]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
-
Determine the final yield and melting point of the purified product.
Caption: Figure 2: Experimental Synthesis Workflow
Characterization and Data Analysis
Proper characterization is essential to confirm the structure and purity of the synthesized chalcone.
-
Melting Point (MP): A sharp melting point range indicates high purity.[14]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. The spectrum should show a strong absorption for the α,β-unsaturated carbonyl (C=O) group, typically around 1650-1685 cm⁻¹. Other expected peaks include aromatic C=C stretching and vibrations for the C-Br and C-F bonds.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the trans-alkene protons with characteristic coupling constants (J ≈ 16 Hz). ¹³C NMR will show the carbonyl carbon and other unique carbon signals.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
Table 2: Expected Spectroscopic Data for the Product
| Analysis Type | Expected Observation |
| IR (cm⁻¹) | ~1660 (C=O stretch, conjugated ketone), ~1595 (C=C stretch, alkene), ~1000-1400 (C-F stretches), ~600-700 (C-Br stretch).[15][16][17] |
| ¹H NMR (ppm) | δ 7.2-8.0 (multiplets, aromatic protons and two alkene protons, Hα and Hβ). The two alkene protons should appear as doublets with a large coupling constant (J ≈ 15-16 Hz).[17] |
| ¹³C NMR (ppm) | δ ~190 (C=O), δ 120-150 (aromatic and alkene carbons), a quartet for the CF₃ carbon due to C-F coupling.[2] |
| MS (m/z) | Molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the calculated mass of C₁₆H₁₀BrF₃O (354.16 g/mol ). The isotopic pattern for bromine (¹⁹Br/⁸¹Br) should be visible. |
Applications in Drug Development & Medicinal Chemistry
Chalcones are of significant interest to drug development professionals due to their broad and potent biological activities.[5][6] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) in target proteins.[2]
-
Antimicrobial Agents: Halogenated and trifluoromethyl-substituted chalcones have demonstrated significant antibacterial and antifungal activity, in some cases overcoming resistance mechanisms.[4][7] They can disrupt microbial cell walls and inhibit key metabolic enzymes.[5]
-
Anti-inflammatory Activity: Many chalcone derivatives are potent inhibitors of inflammatory pathways. For instance, they can block the activation of the NF-κB signaling system, a central mediator of the inflammatory response.[5]
-
Anticancer Properties: The introduction of a CF₃ group has been shown to enhance the antiproliferative activity of chalcones against various cancer cell lines, including androgen-independent prostate cancer.[2] These compounds can induce apoptosis and cell cycle arrest.[2]
Sources
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- 2. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
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- 12. This compound | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Trifluoromethylated Benzaldehydes
Welcome to the technical support hub for scientists and researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions with trifluoromethylated benzaldehydes. These substrates are invaluable in medicinal chemistry and materials science, yet their unique electronic properties present distinct challenges. The powerful electron-withdrawing nature of the trifluoromethyl group, combined with the reactivity of the benzaldehyde moiety, can steer the reaction down undesired pathways, leading to frustrating byproduct formation and reduced yields.
As your Senior Application Scientist, I have structured this guide to move beyond simple protocols. We will dissect the root causes of common issues, providing you with the mechanistic understanding required to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common problems encountered during the Suzuki coupling of trifluoromethylated benzaldehydes. Each answer provides a diagnosis of the potential causes and a set of actionable solutions.
Question 1: My yield is low, and I'm seeing a lot of my boronic acid starting material has been converted back to the corresponding arene. What's happening?
Answer: You are likely observing protodeboronation , one of the most common side reactions in Suzuki couplings.[1][2] This process involves the cleavage of the C–B bond of your organoboron reagent and its replacement with a C–H bond, effectively destroying your nucleophile.
Causality & Diagnosis:
-
Mechanism: Protodeboronation can be catalyzed by acid or base and is often accelerated by the presence of water in the reaction medium.[1][3] The mechanism involves the protonolysis of the boronic acid. For electron-deficient arylboronic acids, this side reaction can be particularly problematic.[4]
-
Reaction Conditions: Prolonged reaction times, excessive temperatures, or the presence of too much water can exacerbate this issue.[2][5] Certain bases may also create a local environment that promotes this pathway.
Troubleshooting & Solutions:
-
Minimize Water: Use anhydrous solvents and ensure your reagents, particularly the base (e.g., K₃PO₄, Cs₂CO₃), are dry. If an aqueous base solution is necessary, use the minimum amount required and consider a biphasic solvent system to limit interaction.[5]
-
Use Boronic Esters: Consider converting your boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester. These are generally more resistant to protodeboronation under many reaction conditions.[3][4]
-
Optimize Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS). Once the starting aryl halide is consumed, work up the reaction promptly to prevent extended exposure of the remaining boronic acid to the basic conditions.[2]
-
Base Selection: A weaker base like potassium fluoride (KF) may sometimes suppress protodeboronation compared to stronger bases like carbonates or phosphates, although this is system-dependent.[6]
Question 2: My main byproduct is a symmetrical biaryl derived from my boronic acid. How can I prevent this?
Answer: This side product results from the homocoupling of your boronic acid reagent.[7][8] This reaction not only consumes your valuable nucleophile but can also complicate the purification of your desired product.
Causality & Diagnosis:
-
Mechanism: Homocoupling is often mediated by palladium(II) species and is significantly accelerated by the presence of molecular oxygen.[9][10][11] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in a stoichiometric reaction with the boronic acid to produce the homocoupled product and regenerate Pd(0).[10] For electron-deficient arylboronic acids, a non-oxidative pathway involving a protonolysis/second transmetalation event has also been identified.[7][9]
-
Catalyst Source: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) without an efficient in-situ reduction to Pd(0) can leave residual Pd(II) that promotes homocoupling.
Troubleshooting & Solutions:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[10] Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of an inert atmosphere throughout the reaction setup and duration.[5]
-
Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or a highly active precatalyst system that rapidly generates the active Pd(0) species.[6] Buchwald-type precatalysts are often very effective.
-
Add a Reducing Agent: In some cases, adding a mild reducing agent, such as potassium formate, can help suppress homocoupling by ensuring the palladium remains in the Pd(0) state.[10]
-
Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over homocoupling.[12]
Question 3: I've isolated a byproduct where the halogen on my trifluoromethylated benzaldehyde has been replaced by a hydrogen atom. What is this and how do I stop it?
Answer: You are observing hydrodehalogenation (or simply dehalogenation), a side reaction that reduces your electrophile (the aryl halide) to the corresponding benzaldehyde.[11][13]
Causality & Diagnosis:
-
Mechanism: This side reaction can occur through several pathways. One common mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by a reaction that introduces a hydride ligand to the palladium center (e.g., from a solvent like an alcohol, an amine base, or water).[11][13] Subsequent reductive elimination of Ar-H regenerates the Pd(0) catalyst and produces the dehalogenated byproduct.
-
Substrate Reactivity: Trifluoromethylated benzaldehydes are electron-deficient, which generally accelerates the initial oxidative addition step.[6][14] However, if subsequent steps in the catalytic cycle are slow, the intermediate organopalladium(II) species has more time to undergo undesired reactions like dehalogenation.
Troubleshooting & Solutions:
-
Optimize the Catalyst System: Employing a highly active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the transmetalation and reductive elimination steps, making them more competitive with the dehalogenation pathway.[6][9]
-
Choice of Base and Solvent: Use a non-coordinating base and avoid solvents that can act as hydride sources if possible. For example, using a carbonate or phosphate base in an aprotic solvent like dioxane or toluene is often preferred over using an alcohol solvent or an amine base.[2][13]
-
Lower Reaction Temperature: Excessive heat can sometimes promote catalyst decomposition and side reactions. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[5]
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving common issues in the Suzuki coupling of trifluoromethylated benzaldehydes.
Summary of Byproducts and Solutions
The table below summarizes the primary byproducts, their common causes, and the most effective troubleshooting strategies.
| Byproduct Name | Structure | Common Causes | Primary Solutions |
| Protodeboronation Product | Ar-H (from Ar-B(OH)₂) | Excess water; acidic or harsh basic conditions; prolonged reaction time.[1][3] | Use anhydrous reagents/solvents; switch to boronic esters (Bpin, MIDA); shorten reaction time.[2][5] |
| Homocoupling Product | Ar-Ar (from Ar-B(OH)₂) | Presence of oxygen; excess Pd(II) species.[10][11] | Rigorously degas solvents and reaction vessel; use a Pd(0) source or efficient precatalyst.[5][10] |
| Hydrodehalogenation Product | R-H (from R-X) | Slow transmetalation/reductive elimination; presence of hydride sources (e.g., alcohol solvents, water).[11][13] | Use bulky, electron-rich ligands (e.g., Buchwald ligands) to accelerate catalytic cycle; use aprotic solvents.[6][9] |
| Palladium Black | Pd(s) | High temperatures; impurities; unstable ligand.[2] | Lower reaction temperature; use pure, degassed reagents; screen more stable ligands (e.g., NHCs).[11] |
Recommended Reaction Conditions
For challenging substrates like trifluoromethylated benzaldehydes, starting with a robust, well-established catalyst system is crucial. The following conditions are a reliable starting point for optimization.[6][15]
| Component | Recommendation | Rationale |
| Aryl Halide | Trifluoromethylated Benzaldehyde | Substrate (typically 1.0 eq). Reactivity: I > Br > Cl.[16] |
| Boronic Acid/Ester | Arylboronic Acid or Ester | 1.1 - 1.5 equivalents |
| Palladium Precatalyst | Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3) | 1-3 mol % |
| Ligand | SPhos, XPhos, or RuPhos | 2-6 mol % |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | Dioxane, Toluene, or CPME | Anhydrous & Degassed |
| Temperature | 80 - 110 °C | - |
General Experimental Protocol
This protocol outlines a standard procedure for the Suzuki-Miyaura coupling of a trifluoromethylated aryl bromide with an arylboronic acid, incorporating best practices to minimize byproduct formation.
Materials:
-
Trifluoromethylated Benzaldehyde (e.g., 4-bromo-2-(trifluoromethyl)benzaldehyde) (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol %)
-
SPhos (3.0 mol %)
-
K₃PO₄ (powdered and dried) (2.5 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the trifluoromethylated benzaldehyde, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill it with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[15]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.[5][15]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Key Mechanistic Pathways: Desired vs. Undesired
Understanding the competition between the productive catalytic cycle and side reactions is key to optimization.
References
- Protodeboronation - Wikipedia.
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry.
- Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- Roy, A., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.
- Carrow, B. P. & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki reaction - Wikipedia.
- Suzuki Coupling - Organic Chemistry Portal.
- The Role of Suzuki Coupling Ligands in Modern Organic Synthesis.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-Bromo-5-(trifluoromethyl)benzaldehyde Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 3-Bromo-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this electron-deficient aryl halide. Here, we will address one of the most persistent challenges: the formation of homocoupling byproducts. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in mechanistic principles to empower you to optimize your synthetic routes.
Troubleshooting Guide: Minimizing Homocoupling Byproducts
Homocoupling, the undesired self-coupling of your starting materials, can significantly reduce the yield of your desired cross-coupled product and complicate purification. For this compound, this can manifest as the formation of 5,5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3,3'-dicarbaldehyde (from the aryl halide) or a biaryl species from your coupling partner (e.g., a boronic acid).
Scenario 1: Significant Biaryl Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling
Problem: "My primary product yield is low, and I'm observing a significant amount of a biaryl byproduct derived from my boronic acid."
This is a classic issue in Suzuki-Miyaura coupling, often pointing to problems with the catalyst's state or the reaction environment.[1]
Root Causes & Solutions:
-
Oxygen Contamination: Dissolved oxygen in your reaction mixture is a primary culprit. It can oxidize the active Palladium(0) catalyst to Palladium(II) species.[1] These Pd(II) species are known promoters of boronic acid homocoupling.[1][2]
-
Solution: Implement a rigorous degassing protocol. Sparge your solvents with an inert gas (Argon or Nitrogen) for a minimum of 30 minutes before use.[3] Assembling your reaction under a positive pressure of inert gas is also crucial.[4][5] A facile nitrogen subsurface sparge before adding the catalyst can be particularly effective.[6]
-
-
Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, it can directly react with the boronic acid, leading to homocoupling before it's reduced to the catalytically active Pd(0).[1]
-
Solution 1: Switch to a Pd(0) Source. Using a precatalyst that is already in the Pd(0) state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), bypasses the problematic in-situ reduction step.[1][7]
-
Solution 2: Add a Mild Reducing Agent. If you must use a Pd(II) source, incorporating a mild reducing agent can help suppress homocoupling by minimizing the concentration of free Pd(II).[6] Additives like potassium formate have proven effective.[6]
-
-
Suboptimal Ligand Choice: The ligand's role is not just to stabilize the palladium center but also to modulate its reactivity.[8] An inappropriate ligand can lead to a sluggish reductive elimination step, increasing the lifetime of intermediates that can participate in side reactions.
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[7][8] Their steric bulk can hinder the formation of intermediates leading to homocoupling, and their electron-donating nature accelerates the desired reductive elimination step.[8][9][10]
-
-
Reaction Temperature: Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[8]
-
Solution: Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and selectivity.[5]
-
Workflow for Troubleshooting Boronic Acid Homocoupling
Caption: Troubleshooting workflow for boronic acid homocoupling.
Scenario 2: Formation of Symmetrical Biaryl from this compound (Ullmann-type Homocoupling)
Problem: "Alongside my desired product, I'm isolating 5,5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3,3'-dicarbaldehyde."
This side reaction, often referred to as Ullmann-type coupling, involves the reductive homocoupling of two molecules of the aryl halide.[11][12] It can be promoted by certain palladium catalysts and reaction conditions.
Root Causes & Solutions:
-
Solvent and Base Combination: Certain solvents, like DMSO, can act as both a solvent and a reducing agent, facilitating the reductive homocoupling of aryl halides in the presence of a base.[11][13]
-
Solution: Re-evaluate your solvent system. While polar aprotic solvents are often necessary for solubility, consider alternatives to DMSO if this side product is significant. Toluene, dioxane, or THF are common choices for many cross-coupling reactions.[7]
-
-
Catalyst System: Some palladium catalyst systems are more prone to promoting this side reaction.
-
Solution: The choice of ligand is again critical. Highly electron-donating and bulky ligands that accelerate the cross-coupling catalytic cycle can outcompete the homocoupling pathway. Experiment with ligands like XPhos, SPhos, or other biaryl phosphines.
-
-
Reaction Stoichiometry and Addition Rate: A high localized concentration of the aryl halide relative to the coupling partner can favor homocoupling.
-
Solution: Consider the slow addition of the this compound solution to the reaction mixture containing the catalyst and the other coupling partner. This maintains a low concentration of the aryl halide, favoring the cross-coupling pathway.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to certain side reactions?
This substrate has strong electron-withdrawing groups (EWG), the trifluoromethyl (-CF₃) and aldehyde (-CHO) groups.[7] This electronic property makes the C-Br bond more reactive towards oxidative addition to the Pd(0) catalyst, which is the first step in most cross-coupling catalytic cycles.[14][15] While this can be beneficial for the desired reaction, it can also accelerate side reactions if conditions are not carefully controlled. The aldehyde group can also be sensitive to strongly basic conditions.[7]
Q2: What is the fundamental mechanism of homocoupling in palladium-catalyzed reactions?
Homocoupling can occur through several pathways.
-
Reductive Homocoupling of Aryl Halide: Two molecules of the aryl halide (Ar-X) can couple. A plausible mechanism involves the oxidative addition of the first Ar-X to Pd(0) to form Ar-Pd(II)-X. A second equivalent of Ar-X can then react, ultimately leading to an Ar-Ar product and regenerating a Pd(0) species.[16]
-
Oxidative Homocoupling of Boronic Acid: This is often mediated by Pd(II) species and oxygen. The mechanism can involve the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the biaryl product and Pd(0).[2][17]
Catalytic Cycle and Point of Homocoupling
Caption: The desired cross-coupling cycle versus the homocoupling side reaction.
Q3: How do I choose the right base and solvent for my reaction?
The choice is critical and often substrate-dependent.[5]
-
Base: The base's role is to facilitate the transmetalation step.[5] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[5] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) might be preferable.[7]
-
Solvent: The solvent must solubilize all reagents.[5] Aprotic solvents like dioxane, toluene, and THF are common. Often, a co-solvent of water is used, especially with inorganic bases, but anhydrous conditions might be beneficial if your substrates are water-sensitive.[5]
| Base | Common Solvents | Temperature (°C) | Notes |
| K₂CO₃ | Toluene/Water, Dioxane/Water | 80 - 110 | A standard, cost-effective choice. |
| Cs₂CO₃ | Dioxane, Toluene, THF | 80 - 110 | A stronger, more soluble base, often effective for difficult couplings.[7] |
| K₃PO₄ | Dioxane, Toluene | 80 - 110 | A strong, non-nucleophilic base, often used in anhydrous conditions.[5] |
| KF | THF, Dioxane | 60 - 100 | A milder base, can help minimize side reactions with base-sensitive groups.[7] |
Q4: Can homocoupling be an issue in other reactions like Sonogashira or Heck couplings?
Yes, analogous side reactions can occur.
-
Sonogashira Coupling: The major side reaction is the Glaser-Hay coupling, which is the oxidative homocoupling of the terminal alkyne.[18] This is particularly problematic when using copper(I) co-catalysts in the presence of an oxidant like air.[18] Using copper-free conditions can often mitigate this issue, especially for challenging aryl bromides.[18]
-
Heck Reaction: While the classic side reaction is alkene isomerization, under certain conditions, reductive homocoupling of the aryl halide can also be observed. The mechanism often involves the formation of an alkyl radical via a single electron transfer (SET) pathway.[19]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol incorporates best practices to suppress the homocoupling of a generic arylboronic acid when coupling with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (precatalyst, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon three times.
-
Catalyst Addition: Under a positive pressure of Argon, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Upgrading Cross-Coupling Reactions for Biaryl Syntheses.Accounts of Chemical Research. [Link]
- Palladium/Sensory Component-Catalyzed Homocoupling Reactions of Aryl Halides.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Sonogashira Coupling.Synthetic Methods in Drug Discovery: Volume 1. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride.
- Cross-coupling reaction. Wikipedia. [Link]
- Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols.The Journal of Organic Chemistry. [Link]
- Biocatalytic oxidative cross-coupling reactions for biaryl bond formation.
- 32 questions with answers in PALLADIUM CATALYSIS.
- How can I solve my problem with Suzuki coupling?
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions.Organic Letters. [Link]
- Biocatalytic oxidative cross-coupling reactions for biaryl bond formation.
- Suzuki reaction. Wikipedia. [Link]
- Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. Semantic Scholar. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
- Ullmann Reaction. Organic Chemistry Portal. [Link]
- Ullmann reaction. Wikipedia. [Link]
- palladium coupling catalyst activ
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.Beilstein Journal of Organic Chemistry. [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers. [Link]
- Palladium Catalysis Explained Like You've Never Seen Before! YouTube. [Link]
- Heck Reaction. Organic Chemistry Portal. [Link]
- Intramolecular Heck reaction. Wikipedia. [Link]
- Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides.Journal of the American Chemical Society. [Link]
- How to prevent metal catalysed homocoupling reaction of boronic acids?
- Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.The Journal of Physical Chemistry C. [Link]
- Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction.Chemical Reviews. [Link]
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.Molecules. [Link]
- Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
- Heck Coupling. YouTube. [Link]
Sources
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- 18. books.rsc.org [books.rsc.org]
- 19. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
Debromination side reactions of 3-Bromo-5-(trifluoromethyl)benzaldehyde
Initiating Data Collection
I'm starting by casting a wide net, running extensive Google searches to gather data on the debromination side reactions of 3-Bromo-5-(trifluoromethyl)benzaldehyde. Right now, I'm focusing on identifying reaction conditions and common reagents that promote this unwanted transformation.
Developing Mitigation Strategies
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Expanding Research Scope
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Gathering Reaction Information
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Analyzing Debromination Mechanisms
I'm now focusing on the mechanisms. I'm deep-diving into the "how" and "why" of debromination, particularly examining beta-hydride elimination and other potential pathways. I'm searching for related studies and developing practical troubleshooting methods. I'm also planning the guide's layout.
Developing Q&A Structure
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I've started building the Q&A-based troubleshooting guide. Currently, I'm focusing on crafting an introduction and a series of frequently asked questions. I am delving into the 'why', 'what', and 'how' of minimizing debromination in relevant reactions, addressing user questions on causes, catalysts, bases, and analytical approaches. I'll translate this research into clear answers with practical solutions.
Analyzing Compound Reactivity
I'm now diving into the underlying reactivity of this compound. I'm focusing on the lability of the C-Br bond, and looking at the types of reactions where debromination is a common side product. I'm especially interested in palladium-catalyzed reactions and Grignard reagent formation.
Technical Support Center: Reaction Workup for 3-Bromo-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the reaction workup of 3-Bromo-5-(trifluoromethyl)benzaldehyde. As a highly reactive aromatic aldehyde due to its electron-withdrawing substituents, this compound and its derivatives require careful handling during the post-reaction workup to ensure product purity and yield.[1] This guide is structured to address specific challenges you may encounter in your experiments.
Troubleshooting Guide: Navigating Common Workup Issues
This section is designed in a question-and-answer format to directly address specific problems that may arise during the workup of reactions involving this compound.
Issue 1: An Emulsion Has Formed During Aqueous Extraction, and the Layers Won't Separate.
Q: I've quenched my reaction and proceeded to a liquid-liquid extraction with ethyl acetate and water, but a stubborn emulsion has formed. How can I break it?
A: Emulsion formation is a common issue, especially when residual polar organic solvents like DMF or THF are present, or when acidic/basic conditions generate salts that act as surfactants.[2][3]
-
Immediate Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.
-
-
If the Emulsion Persists:
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets causing the emulsion.
-
Solvent Addition: Add a small amount of a different organic solvent. If you used ethyl acetate, adding a small volume of a less polar solvent like hexanes or a denser solvent like dichloromethane can alter the properties of the organic phase and facilitate separation.[4]
-
Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning for a few minutes is a very effective method.
-
Issue 2: My Product Seems to be Partially Soluble in the Aqueous Layer, Leading to Low Yields.
Q: After extraction, I suspect a significant amount of my product is lost to the aqueous phase. What can I do to improve recovery?
A: While this compound itself has low water solubility, reaction products, especially alcohols or amines, may have increased polarity.
-
Back-Extraction: Always perform a back-extraction of the combined aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.
-
pH Adjustment: If your product has an acidic or basic functional group, its solubility in the aqueous layer will be highly pH-dependent.
-
For acidic products (e.g., a carboxylic acid formed from oxidation), acidify the aqueous layer to a low pH (e.g., pH 1-2 with dilute HCl) to protonate the carboxylate and make it less water-soluble before extraction.
-
For basic products (e.g., an amine from reductive amination), basify the aqueous layer to a high pH (e.g., pH 12-13 with NaOH) to deprotonate the ammonium salt and increase its solubility in the organic phase.
-
Issue 3: I'm Trying to Remove Unreacted this compound from my Product.
Q: My reaction did not go to completion, and now I have a mixture of my desired product and the starting aldehyde. How can I selectively remove the aldehyde?
A: The aldehyde functional group provides a chemical handle for selective removal.
-
Bisulfite Adduct Formation: This is a classic and effective method for removing aldehydes.[5]
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or a mixture of hexanes and dichloromethane).
-
Wash the organic solution with a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
The aldehyde will form a water-soluble bisulfite adduct, which will be extracted into the aqueous layer.
-
Separate the layers. The organic layer now contains your product, free of the starting aldehyde.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
-
Important Considerations:
-
If a solid precipitates between the layers, it is likely the bisulfite adduct which may be insoluble in both phases. In this case, filter the entire mixture through Celite before separating the layers.[5]
-
This method is most effective for unhindered aldehydes. Given the structure of this compound, this should be an efficient purification technique.
-
Issue 4: My Purified Product is Contaminated with a Stubborn, UV-Active Impurity.
Q: After column chromatography, I still see a persistent impurity in my NMR and LC-MS that has a similar polarity to my product. What could it be and how do I remove it?
A: A common byproduct in reactions involving aldehydes is the corresponding carboxylic acid, formed by oxidation. 3-Bromo-5-(trifluoromethyl)benzoic acid is a likely candidate.
-
Identification: Check the mass spectrum for a peak corresponding to the mass of the oxidized product. The polarity on silica gel will be higher than the aldehyde but can sometimes co-elute.
-
Removal Strategies:
-
Acid-Base Extraction: Before chromatography, dissolve the crude product in an organic solvent like ethyl acetate. Wash with a dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic impurity will be deprotonated and extracted into the aqueous layer. Be sure to then wash the organic layer with water and brine to remove any residual base.
-
Chromatography Additives: If you must rely on chromatography, adding a small amount of a modifying acid (like 0.1-1% acetic acid) to your eluent can sometimes improve the separation of acidic impurities from your main product.
-
Experimental Workflow: A General Workup Procedure
This workflow outlines a standard, robust workup procedure for a generic reaction involving this compound.
Diagram: General Reaction Workup Workflow
Caption: A generalized workflow for reaction workup and purification.
Step-by-Step Protocol:
-
Quenching:
-
Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Slowly add a quenching agent. For many reactions, this will be water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] For reactions involving strong acids, the mixture should be slowly added to a stirred beaker of ice water to manage the exotherm.[7]
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether, or dichloromethane).[4][8]
-
Wash the organic layer sequentially with:
-
Separate the organic layer. Perform a back-extraction on the combined aqueous layers to recover any dissolved product.
-
-
Drying and Concentration:
-
Combine all organic layers and dry over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.[10]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when working with this compound? A1: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[13][14][15] Always handle it in a well-ventilated fume hood.[16][17] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13][14] Avoid inhalation of dust or vapors.
Q2: How should I store this compound? A2: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[16][17] Some suppliers recommend refrigeration and storage under an inert atmosphere.[14]
Q3: Can I expect any side reactions due to the trifluoromethyl group during my reaction workup? A3: The trifluoromethyl group is generally very stable and unreactive under standard workup conditions (aqueous washes, mild acids/bases). Its primary role is to act as a strong electron-withdrawing group, which increases the reactivity of the aldehyde.[1] This high reactivity can sometimes lead to more side product formation during the reaction itself, which then needs to be addressed in the workup.[18]
Q4: What is the best way to monitor the progress of my reaction with this compound? A4: Thin-layer chromatography (TLC) is a common and effective method. Use a UV lamp for visualization, as the aromatic ring is UV-active. A typical mobile phase would be a mixture of ethyl acetate and hexanes. Gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.[19][20]
Data Summary
| Compound Property | Value | Source |
| IUPAC Name | This compound | PubChem[15] |
| Molecular Formula | C₈H₄BrF₃O | PubChem[15] |
| Molecular Weight | 253.02 g/mol | PubChem[15] |
| CAS Number | 477535-41-4 | PubChem[15] |
| Workup Solvent Properties | Density (g/mL) | Miscibility with Water | Notes |
| Diethyl Ether | 0.713 | Slight | Highly volatile and flammable. |
| Ethyl Acetate | 0.902 | Slight | Good general-purpose extraction solvent.[8] |
| Dichloromethane (DCM) | 1.33 | Immiscible | Denser than water, useful for extractions but has environmental concerns.[4] |
| Hexanes | ~0.66 | Immiscible | Non-polar, often used in chromatography. |
References
- University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
- University of Rochester, Department of Chemistry. About Workup. [Link]
- ACS Publications. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. [Link]
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
- University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- ACS Publications. Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. Journal of the American Chemical Society. [Link]
- PubChem. This compound. [Link]
- Google Patents.
- Google Patents.
- MDPI. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]
- SunanKalijaga.org.
- NC State University Libraries. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. [Link]
- MDPI.
- PrepChem.com. Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. [Link]
- Owlcation. Determining Reactions of Aldehydes and Ketones. [Link]
- National Institutes of Health.
- ResearchGate. Reactions using benzaldehyde with electron donating groups and various alcohols. [Link]
- ResearchGate. Reactions using benzaldehyde with electron withdrawing groups and various alcohols. [Link]
- Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
- ACS Publications. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
- Chemistry Steps. Reactions of Aldehydes and Ketones Practice Problems. [Link]
- Pure.
- PubChem. 3-Bromo-5-fluorobenzaldehyde. [Link]
- PubMed. Aromatic aldehydes as specific chromatographic colour reagents for amino-acids. [Link]
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Technical Support Center: Purification of 3-Bromo-5-(trifluoromethyl)benzaldehyde Reaction Products
Welcome to the technical support guide for the purification of 3-bromo-5-(trifluoromethyl)benzaldehyde and its reaction products. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: The impurities in your reaction mixture will largely depend on the synthetic route used to prepare the aldehyde.
-
From Oxidation of 3-(trifluoromethyl)benzyl alcohol: The primary impurities are typically unreacted starting material (the corresponding alcohol) and the over-oxidation product, 3-(trifluoromethyl)benzoic acid.[1]
-
From a Grignard Reaction: If you've synthesized the aldehyde via a Grignard reaction, you might encounter biphenyl derivatives from Wurtz coupling side reactions.[1] The presence of any proton source, like water, can also lead to the formation of benzene by quenching the Grignard reagent.[1]
Q2: My this compound has been stored for a while and now contains a crystalline precipitate. What is it and how can I purify the aldehyde?
A2: The crystalline precipitate is likely 3-bromo-5-(trifluoromethyl)benzoic acid, formed by the slow oxidation of the aldehyde upon exposure to air.[2] To purify the aldehyde, you can perform a liquid-liquid extraction. Dissolve the crude aldehyde in an organic solvent like diethyl ether or dichloromethane. Wash this solution with a 10% sodium carbonate or sodium bicarbonate solution to remove the acidic impurity. Follow this with a water wash, then dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]
Q3: Can I purify this compound using column chromatography?
A3: Yes, column chromatography is a viable purification method. However, aldehydes can sometimes be sensitive to the silica gel, potentially leading to decomposition. It is advisable to use a less polar solvent system to elute the aldehyde quickly. A common starting point is a mixture of hexane and ethyl acetate.[3] The progress of the separation can be monitored by thin-layer chromatography (TLC).[4]
Q4: Are there alternative purification methods to column chromatography for aldehydes?
A4: An effective alternative is purification via a bisulfite adduct.[3][5] By reacting the aldehyde with a saturated solution of sodium bisulfite, a water-soluble adduct is formed. This allows for the removal of non-aldehydic impurities by extraction with an organic solvent. The aldehyde can then be regenerated by basifying the aqueous layer.[3][5]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low yield after purification | Decomposition on silica gel column | Aldehydes can be sensitive to acidic silica gel.[3] Try neutralizing the silica gel with triethylamine before packing the column, or use a different stationary phase like alumina.[6] Alternatively, use the bisulfite adduct purification method.[3][5] |
| Product loss during aqueous workup | Ensure the pH of the aqueous layer is appropriate during extractions to prevent your product from partitioning into the wrong phase. | |
| Presence of starting material in the final product | Incomplete reaction | Drive the reaction to completion by adjusting reaction time, temperature, or stoichiometry of reagents. |
| Inefficient purification | Optimize your purification protocol. For column chromatography, this may involve adjusting the solvent system for better separation.[4] | |
| Over-oxidation product (carboxylic acid) is the main impurity | Harsh reaction conditions | Use a milder oxidizing agent, such as pyridinium chlorochromate (PCC), or perform a Swern or Dess-Martin periodinane oxidation.[1] Control the reaction temperature and monitor the reaction progress closely to avoid over-reaction.[1] |
| Column chromatography separation is poor | Inappropriate solvent system | The choice of solvent is crucial for good separation.[4] Use TLC to screen different solvent systems to find the optimal mobile phase for your specific separation. |
| Column overloading | Do not load too much sample onto the column, as this will lead to broad peaks and poor separation.[4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[6]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.[7]
-
Elution: Begin eluting with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve your crude aldehyde in a suitable solvent (e.g., methanol) and add a saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously.[5]
-
Extraction of Impurities: Add deionized water and an organic solvent (e.g., diethyl ether) and perform a liquid-liquid extraction. The impurities will remain in the organic layer, while the bisulfite adduct of your aldehyde will be in the aqueous layer.[5]
-
Aldehyde Regeneration: Separate the aqueous layer and add a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is basic. This will regenerate the aldehyde.[3][5]
-
Product Extraction: Extract the regenerated aldehyde with an organic solvent.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.
Visual Workflows
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Purification of Trifluoromethylated Biaryl Products
Welcome to the technical support center for chemists and researchers engaged in the synthesis of trifluoromethylated biaryl compounds. This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges associated with removing residual palladium catalysts from your final products. The guidance provided herein is based on established purification principles and tailored to the unique chemical nature of trifluoromethylated molecules.
Troubleshooting Guide: Overcoming Palladium Contamination
Residual palladium in your trifluoromethylated biaryl products can compromise downstream applications, particularly in drug development where stringent purity standards are paramount.[1][2] This section addresses common issues and provides actionable solutions.
Issue 1: Incomplete Palladium Removal After Standard Chromatography
Symptoms:
-
NMR spectra show broad baseline signals.
-
LC-MS analysis indicates the presence of palladium adducts.
-
The isolated product has a persistent off-white or grayish color.
-
ICP-MS analysis confirms palladium levels are above the acceptable limit (typically >10 ppm for APIs).[3]
Potential Causes:
-
Strong Catalyst-Product Interaction: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the biaryl system, potentially leading to stronger coordination with the palladium catalyst.
-
Formation of Soluble Palladium Complexes: The palladium catalyst may form soluble complexes with phosphine ligands or other components in the reaction mixture, which co-elute with your product during chromatography.[4]
-
Ineffective Stationary Phase: Standard silica gel may not have sufficient affinity to capture all palladium species, especially if they are non-polar.
Solutions:
1. Pre-Chromatography Scavenging:
Treating the crude reaction mixture with a palladium scavenger before chromatographic purification is a highly effective strategy.
-
Step-by-Step Protocol for Thiol-Based Silica Scavenger Treatment:
-
Following the reaction, dilute the crude mixture with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst.
-
Stir the suspension at room temperature for 2-4 hours. For more stubborn cases, heating to 40-60°C can improve efficiency.
-
Filter the mixture through a pad of celite to remove the scavenger and any precipitated palladium.
-
Concentrate the filtrate and proceed with standard silica gel chromatography.
-
2. Modified Chromatographic Techniques:
-
Use of Scavenger-Loaded Silica: Incorporate a layer of a palladium scavenger at the top of your chromatography column. This can capture residual palladium as the crude product is loaded.
-
Employing Alumina or Florisil: For certain trifluoromethylated biaryls, switching the stationary phase to alumina or Florisil may alter the elution profile and improve the separation of palladium impurities.
Issue 2: Product Loss During Palladium Removal
Symptoms:
-
Significantly lower than expected yield after purification.
-
Evidence of product on the scavenger material or in aqueous washes.
Potential Causes:
-
Non-specific Adsorption: Your trifluoromethylated biaryl product may have some affinity for the scavenger material, leading to co-adsorption. This is more likely with highly polar scavengers or products.
-
Product Precipitation: During aqueous washes intended to remove palladium salts, your product may partially precipitate if its solubility in the organic phase is limited.
-
Emulsion Formation: The presence of certain ligands and bases can lead to the formation of stable emulsions during aqueous workup, trapping the product.
Solutions:
1. Scavenger Screening:
Perform a small-scale screen of different palladium scavengers to identify one with high affinity for palladium and low affinity for your product.
| Scavenger Type | Recommended For | Potential Issues with Trifluoromethylated Biaryls |
| Thiol-functionalized Silica | Broad spectrum of palladium species (Pd(0) and Pd(II)).[5][6] | Minimal, generally effective. |
| Thiourea-functionalized Silica | Versatile for various palladium forms.[5] | Can sometimes exhibit higher product adsorption. |
| Activated Carbon | Cost-effective for bulk removal. | High risk of product loss due to non-specific adsorption.[3] |
| Polymer-supported Scavengers | High capacity and good solvent compatibility. | Swelling of the polymer can complicate filtration. |
2. Optimized Workup Procedure:
-
Solvent Selection: Choose an organic solvent for your workup in which your product is highly soluble.
-
pH Adjustment: If using an aqueous wash with a chelating agent like EDTA, carefully control the pH to maximize palladium salt solubility while minimizing product precipitation.
-
Brine Washes: To break emulsions, use saturated sodium chloride (brine) solutions in your aqueous workup.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to palladium removal for a novel trifluoromethylated biaryl?
For a new compound, a combination of scavenging and chromatography is the most robust starting point.[7] This dual approach addresses both soluble and insoluble palladium species. A recommended workflow is presented below:
Caption: Recommended workflow for palladium removal.
Q2: Can the trifluoromethyl group interfere with the scavenging process?
While the trifluoromethyl group is generally considered inert, its strong electron-withdrawing effect can increase the acidity of nearby protons or alter the polarity of the molecule. This could, in principle, affect interactions with certain scavenger functional groups. However, for common thiol- and thiourea-based scavengers, significant interference is not typically observed.
Q3: Are there any "metal-free" coupling alternatives for synthesizing trifluoromethylated biaryls?
While palladium-catalyzed reactions like the Suzuki-Miyaura coupling are highly efficient for forming biaryl bonds, research into alternative methods is ongoing.[8][9][10] Photoredox catalysis and other transition-metal-free cross-coupling reactions are emerging fields but may not yet have the broad substrate scope and functional group tolerance of palladium-based methods for complex molecules.
Q4: How can I minimize palladium contamination from the outset?
-
Catalyst Loading: Use the lowest effective catalyst loading. High catalyst loadings are a primary source of contamination.
-
Ligand Choice: The choice of phosphine ligand can influence the stability and solubility of the palladium complex. Bulky, electron-rich ligands can sometimes facilitate catalyst turnover and reduce the amount of residual palladium.
-
Reaction Monitoring: Avoid unnecessarily long reaction times, as this can lead to catalyst decomposition and the formation of problematic palladium species.
Q5: What are the regulatory limits for palladium in pharmaceutical products?
The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides permitted daily exposure (PDE) values for various metals.[1] For palladium, the oral PDE is 100 µ g/day . The acceptable concentration in an active pharmaceutical ingredient (API) is calculated based on the maximum daily dose of the drug.
Below is a decision tree to guide your selection of a palladium removal strategy:
Caption: Decision tree for palladium removal strategy.
References
- Cho, J. Y., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681.
- Verma, A. K., et al. (2021). An Overview of Palladium-catalyzed Trifluoromethylation Reactions. ResearchGate.
- Buchwald, S. L., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Semantic Scholar.
- Schoenebeck, F., et al. (2018). Palladium-Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides. Angewandte Chemie International Edition, 57(14), 4073-4076.
- Buchwald, S. L., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC.
- ResearchGate. (2015). How can I remove palladium Pd catalyst easily?
- Google Patents. (2005). Method of removing palladium.
- Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406-413.
- Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study.
- Welch, C. J., et al. (2005). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development, 9(2), 198-205.
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 454-466.
- Pascanu, V., et al. (2015). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. ChemSusChem, 8(1), 123-130.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- Hartwig, J. F., et al. (2019). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Journal of the American Chemical Society, 141(42), 16814-16823.
- Wynne, G. M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 454-460.
- Pascanu, V., et al. (2015). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. RECERCAT.
- Reddit. (2023). Your trick to remove residual palladium.
- Martin-Montero, R., et al. (2020). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. Organic Letters, 22(15), 6040-6045.
- Gmach, C., et al. (2023). Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays. ACS Medicinal Chemistry Letters, 14(7), 963-970.
- Wynne, G. M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ResearchGate.
- Cho, J. Y., et al. (2010). ChemInform Abstract: The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. ResearchGate.
- Pascanu, V., et al. (2014). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under. Diva-portal.org.
- Wynne, G. M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Semantic Scholar.
- University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Miyamoto, H., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987-8991.
Sources
- 1. biotage.com [biotage.com]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
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- 9. diva-portal.org [diva-portal.org]
- 10. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Bromo-5-(trifluoromethyl)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common challenge: low yields in palladium-catalyzed cross-coupling reactions involving 3-Bromo-5-(trifluoromethyl)benzaldehyde. This substrate, while a valuable synthetic building block, possesses unique electronic and functional characteristics that require careful consideration for successful coupling.[1] This document provides a framework for diagnosing issues and systematically optimizing your reaction conditions.
Troubleshooting Guide: Addressing Low Yields
This section directly addresses the most pressing issues encountered during the cross-coupling of this compound.
Q1: My cross-coupling reaction with this compound is resulting in a very low yield. What are the most likely causes and how can I fix it?
Low yield with this substrate is a frequent challenge, but it is almost always solvable through systematic optimization. The electronic nature of this compound—specifically the presence of two powerful electron-withdrawing groups (EWG), the trifluoromethyl and the aldehyde—is the primary factor governing its reactivity.[1][2] While these groups facilitate the initial oxidative addition of the palladium catalyst, they can complicate other steps in the catalytic cycle and introduce pathways for side reactions.
Below is a logical workflow to diagnose the problem. Start with the foundational checks before moving to more complex screening.
Caption: A stepwise workflow for troubleshooting low yields.
Step 1: Foundational Checks - The Non-Negotiables
Before altering catalytic components, ensure your foundational setup is flawless. Errors here are common and will invalidate any optimization efforts.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and will readily deactivate.[3][4] Ensure your reaction vessel is rigorously purged (at least 3-5 cycles of vacuum/backfill with argon or nitrogen) and that all solvents and liquid reagents are thoroughly degassed.[3][5]
-
Reagent Quality & Purity:
-
Aryl Bromide: Confirm the purity of your this compound.
-
Coupling Partner: Boronic acids, in particular, can degrade via protodeboronation or form anhydride trimers upon storage.[4] Use a fresh or recently purified batch.
-
Solvents: Use anhydrous, high-purity solvents. Water content can interfere with many steps of the catalytic cycle.
-
-
Proper Mixing: Ensure the reaction is stirring vigorously, especially for heterogeneous mixtures involving inorganic bases.[6]
Step 2: Evaluate the Catalyst System (Palladium Source & Ligand)
The choice of catalyst and, more importantly, the ligand is critical for coupling electron-deficient aryl halides.
-
Potential Cause: Inefficient Ligand. A common failure point is using a standard, less active ligand like triphenylphosphine (PPh₃). While PPh₃ is a workhorse, it is often insufficient for substrates that are sterically hindered or electronically challenging.[7] The key is to facilitate the reductive elimination step, which can be sluggish for electron-deficient products.
-
Solution: Screen Bulky, Electron-Rich Ligands. Modern biaryl phosphine ligands (often called "Buchwald ligands") are designed to accelerate both oxidative addition and reductive elimination.[2] They are the industry standard for challenging couplings.
-
Recommended Ligands for Screening: XPhos, SPhos, and RuPhos. These ligands provide the necessary steric bulk and electron-donating character to stabilize the palladium center and promote the final, product-forming step.[2]
-
-
Potential Cause: Inactive Catalyst. Your palladium precatalyst may not be efficiently generating the active Pd(0) species.[2]
-
Solution: Use a Modern Precatalyst. While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, they require in situ reduction, which can be inconsistent. Consider using commercially available, air-stable palladacycle precatalysts (e.g., XPhos Pd G3/G4). These generate the active monoligated Pd(0) species reliably and controllably.[6][8]
Step 3: Screen Reaction Parameters (Base, Solvent, Temperature)
The interplay between the base and solvent is crucial for activating the coupling partner without causing unwanted side reactions.
-
Potential Cause: Ineffective or Detrimental Base. The base's role is multifaceted; it facilitates transmetalation in Suzuki couplings or deprotonates the amine in Buchwald-Hartwig aminations.[2][9] However, the aldehyde group in your substrate is sensitive to strong bases and can undergo side reactions like aldol condensation.[6]
-
Solution: Systematic Base Screening.
-
Start with Carbonates: K₂CO₃ is a good, moderately strong starting point.
-
Move to Phosphates: K₃PO₄ is stronger and often highly effective, particularly in anhydrous conditions.[7]
-
Use Cesium for Difficult Couplings: Cs₂CO₃ is a strong but often very effective base due to its higher solubility in organic solvents.[2]
-
Consider Fluorides: For particularly sensitive substrates, KF can be a milder, effective option.[2]
-
-
Potential Cause: Suboptimal Solvent. The solvent must solubilize all reaction components (starting materials, base, catalyst). Poor solubility is a common reason for sluggish or incomplete reactions.[10]
-
Solution: Choose an Appropriate Solvent. Aprotic polar solvents are generally preferred.
Step 4: Analyze for Side Reactions
If optimization of the main components fails, your yield is likely being lost to competing, non-productive pathways.
-
Common Side Reactions:
-
Homocoupling: Dimerization of your coupling partner (e.g., boronic acid). This is often promoted by the presence of oxygen, reinforcing the need for a strictly inert atmosphere.[3][11]
-
Dehalogenation: The bromine atom is replaced by a hydrogen atom, yielding 3-(trifluoromethyl)benzaldehyde. This can occur via β-hydride elimination pathways or reactions with trace water.
-
Protodeboronation (Suzuki): The boronic acid reacts with trace water to replace the boron group with a hydrogen atom, effectively destroying your nucleophile.[4]
-
Aldehyde Degradation: Under harsh basic conditions or high temperatures, the aldehyde functional group can degrade.[12]
-
-
Solution: Reaction Monitoring. Use TLC, GC-MS, or LC-MS to monitor the reaction. Look for the appearance of new spots or peaks corresponding to the masses of potential side products. If homocoupling is observed, improve your degassing technique. If dehalogenation is significant, consider a different ligand/base combination. If the aldehyde appears to be degrading, try lowering the reaction temperature or using a milder base.[6]
Frequently Asked Questions (FAQs)
Q2: Which cross-coupling reaction is best suited for this compound?
The Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions are all viable options, depending on the desired product.[1]
-
Suzuki-Miyaura Coupling: Excellent for forming C(sp²)-C(sp²) bonds (biaryls). It is generally robust and tolerant of many functional groups, making it a very common first choice.[1]
-
Mizoroki-Heck Reaction: Ideal for coupling with alkenes to form substituted styrenes.[13]
-
Sonogashira Coupling: The premier method for coupling with terminal alkynes to form aryl acetylenes. Copper-free conditions are often recommended for aryl bromides to avoid Glaser-Hay homo-coupling of the alkyne.[14]
-
Buchwald-Hartwig Amination: The state-of-the-art method for forming C-N bonds by coupling with primary or secondary amines.[9]
Q3: What is the role of the trifluoromethyl (-CF₃) group in this reaction?
The -CF₃ group is a strong electron-withdrawing group. This has two main effects on the C-Br bond:
-
Facilitates Oxidative Addition: It makes the aromatic ring electron-poor, which accelerates the initial, often rate-limiting, oxidative addition of the Pd(0) catalyst into the C-Br bond.[2][15]
-
Hinders Reductive Elimination: By making the resulting palladium-aryl intermediate more electron-poor, it can slow down the final reductive elimination step that forms the product. This is why bulky, electron-rich ligands are often required to promote this final step.
Q4: My reaction seems to stall and never reaches full conversion. What does this indicate?
Stalled reactions typically point to catalyst deactivation or instability.[7]
-
Check for Oxygen: Ensure your inert atmosphere is maintained throughout the reaction.
-
Increase Catalyst Loading: While higher loadings are less economical, a modest increase from 1-2 mol% to 3-5 mol% can sometimes overcome slow turnover or deactivation.[16]
-
Use a More Stable Precatalyst/Ligand: Modern palladacycle precatalysts are often more robust and resist decomposition better than catalysts generated in situ. An extra equivalent of ligand relative to the palladium source can also improve stability.[6]
Optimized Starting Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid. It is designed to be a self-validating system by employing a modern, reliable catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene (to make a ~0.1 M solution)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, XPhos Pd G3 precatalyst, and K₃PO₄.
-
Inerting: Seal the flask and perform 3-5 cycles of evacuating the vessel and backfilling with a high-purity inert gas (Argon is preferred).
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 80-110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Reactions are typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle
Understanding the mechanism helps in troubleshooting. For instance, if a reaction stalls, the issue may lie in regenerating the active Pd(0) catalyst after the reductive elimination step.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Reference Tables for Optimization
Use these tables as a quick reference for selecting screening components.
Table 1: Recommended Catalyst Systems
| Palladium Precatalyst | Ligand | Typical Loading (mol%) | Key Considerations |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos / SPhos | 1-5 | Requires in situ reduction. Cost-effective but can be less reliable.[2] |
| PdCl₂(dppf) | (none needed) | 2-5 | A common, often effective catalyst for initial screening. May not be active enough for this substrate.[2] |
| Pd(PPh₃)₄ | (none needed) | 2-5 | A direct Pd(0) source, but sensitive to air and often requires higher temperatures.[2] |
| XPhos Pd G3/G4 | (integrated) | 1-3 | Air-stable, reliable generation of active Pd(0). Highly recommended for challenging couplings.[6] |
Table 2: Base and Solvent Screening Guide
| Base | Recommended Solvent(s) | Typical Temp (°C) | Notes |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | Good general-purpose base. The aqueous portion can help dissolve the base but may promote side reactions.[2] |
| K₃PO₄ | Toluene, Dioxane | 80 - 110 | Stronger base, often used in anhydrous conditions. Very effective for difficult couplings.[7] |
| Cs₂CO₃ | Dioxane, Toluene, THF | 80 - 110 | Strong, soluble base. Often gives the highest yields but is more expensive.[2] |
| KF | THF, Dioxane | 60 - 100 | Milder base that can minimize side reactions involving the aldehyde functional group.[2] |
References
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde - Benchchem
- When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges
- Cross-Coupling Reaction Guide - Sigma-Aldrich
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)
- Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC - NIH
- Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl - Benchchem
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethyl
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Technical Support Center: Catalyst Selection for Reactions of 3-(Trifluoromethyl)benzaldehyde - Benchchem
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
- Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluorobor
- The Palladium-Catalyzed Trifluoromethyl
- Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds - ResearchG
- Why can't I achieve good yields for this Suzuki reaction?
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Public
- Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds | Organic Letters
- "low yield in Suzuki coupling with 3-Bromo-5-propoxyphenylboronic acid" - Benchchem
- Advances in Cross-Coupling Reactions - MDPI
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview)
- Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - Macmillan Group - Princeton University
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH
- The Suzuki Reaction - Andrew G Myers Research Group
- Heck Reaction - Organic Chemistry Portal
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem
- Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Trifl
- Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling | The Journal of Organic Chemistry - ACS Public
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH
- (PDF)
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl
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Technical Support Center: Catalyst Deactivation in Reactions with 3-Bromo-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation when working with 3-bromo-5-(trifluoromethyl)benzaldehyde. This versatile building block is crucial in the synthesis of pharmaceuticals and agrochemicals but presents unique challenges due to its chemical structure.[1][2] This document is designed to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst deactivation in the context of reactions involving this compound.
Q1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) is stalling or showing low conversion. Is catalyst deactivation the likely cause?
A1: Yes, it is a primary suspect. This compound is an aryl halide commonly used in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[1][3][4][5] Catalyst deactivation in these systems is common and can manifest as stalled reactions, low yields, or the need for higher catalyst loadings. The key functional groups on your substrate—the bromine atom, the trifluoromethyl group, and the aldehyde—can all contribute to deactivation pathways.
Q2: What are the most common signs of palladium catalyst deactivation in my reaction flask?
A2: Visual and analytical cues can signal catalyst death. The most common sign is the formation of a black precipitate, known as palladium black.[6][7] This indicates that the soluble, active Pd(0) species has agglomerated into inactive, heterogeneous palladium metal. Other signs include a reaction that starts but does not proceed to completion (as seen by TLC or LC-MS) and inconsistent results between batches.
Q3: How do the specific functional groups on this compound contribute to catalyst deactivation?
A3: Each functional group presents a potential challenge:
-
Bromo Group: While essential for the oxidative addition step in cross-coupling, the resulting bromide ion (Br⁻) can act as a catalyst poison by coordinating to the palladium center and inhibiting further catalytic cycles.[8]
-
Trifluoromethyl (CF₃) Group: This strongly electron-withdrawing group significantly influences the electronic properties of the aromatic ring.[9][10] While this can be beneficial for reactivity, the C-F bonds are very strong, and under harsh conditions or with certain catalysts, degradation could release fluoride ions, which are potent catalyst poisons. The CF₃ group's bulkiness and high electronegativity can also affect the stability of reaction intermediates.[9][11]
-
Aldehyde Group: Aldehydes can potentially undergo side reactions, such as condensation or reduction, or coordinate to the metal center, leading to fouling or inhibition of the catalyst's active sites.
Q4: Can I simply add more catalyst if my reaction stalls?
A4: While sometimes effective as a temporary fix, this is not an ideal solution. It increases costs, complicates purification due to higher residual metal content, and does not address the root cause of the deactivation. Understanding and preventing the deactivation mechanism is a more robust and scalable strategy.
Section 2: Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to diagnosing and resolving specific issues related to catalyst deactivation.
Issue 1: Rapid Formation of Black Precipitate (Palladium Black)
Symptom: Your reaction mixture, initially homogeneous and colored (typically yellow or orange), turns dark and a black solid forms early in the reaction, which then stalls.
Primary Cause: Agglomeration of the active Pd(0) catalyst. This is often due to ligand degradation or an insufficient ligand-to-metal ratio, which leaves the palladium atoms coordinatively unsaturated and prone to clustering.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for palladium black formation.
Detailed Protocols & Explanations:
-
Ligand Selection: Phosphine ligands are crucial for stabilizing the active Pd(0) species.[12][13] For substrates like this compound, sterically bulky and electron-rich phosphines are often preferred. They form stable complexes with palladium, promoting the desired catalytic cycle while sterically hindering the aggregation that leads to palladium black.
-
Inert Atmosphere: Many phosphine ligands are susceptible to oxidation. Oxygen contamination can degrade the ligand, leading to catalyst agglomeration.
-
Protocol: Solvent Degassing: Before use, sparge solvents (e.g., toluene, dioxane, DMF) with an inert gas like argon or nitrogen for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for more rigorous oxygen removal.
-
Issue 2: Reaction is Clean but Conversion is Low and Incomplete
Symptom: The reaction proceeds without visible decomposition, but stalls at partial conversion (e.g., 30-60%), even after extended reaction times. No amount of additional heating seems to help.
Primary Cause: Catalyst poisoning by anionic species or impurities. In reactions with this compound, the bromide (Br⁻) generated during the reaction is a common culprit. Other potential poisons include residual halides, sulfur, or water.[7][8]
Quantitative Impact of Common Poisons
| Poison Source | Typical Concentration | Effect on Catalyst Activity | Mitigation Strategy |
| Bromide (Br⁻) | Increases as reaction proceeds | Competitive binding to Pd, slowing reductive elimination | Use a base that precipitates halide (e.g., Cs₂CO₃, K₃PO₄) |
| Water | > 0.1% in solvent | Can hydrolyze catalyst precursors or ligands | Use anhydrous solvents and reagents |
| Sulfur Compounds | ppm level | Irreversible binding to active sites | Purify starting materials (e.g., recrystallization, chromatography) |
| Excess Cyanide | In cyanation reactions | Forms stable, inactive Pd(CN)₄²⁻ complexes[15][16] | Slow addition of cyanide source |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion due to poisoning.
Section 3: Catalyst Reactivation and Regeneration
While preventing deactivation is paramount, some deactivated heterogeneous catalysts can be regenerated to restore activity, reducing waste and cost. This is most relevant for supported catalysts like Palladium on Carbon (Pd/C) used in hydrogenation reactions, but principles can apply to other systems.
Q5: Can I regenerate my deactivated palladium catalyst?
A5: It depends on the deactivation mechanism and the type of catalyst.
-
Homogeneous Catalysts (e.g., Pd(PPh₃)₄): Regeneration is generally not feasible in the reaction flask. The focus should be on prevention.
-
Heterogeneous Catalysts (e.g., Pd/C): Regeneration is possible, especially when deactivation is due to fouling (blockage of active sites by organic residues) or poisoning by certain reversible poisons.[17][18]
Protocol: Simple Regeneration of Pd/C by Washing
This protocol is for catalysts deactivated by organic fouling.
-
Filtration: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture.
-
Solvent Wash: Wash the recovered catalyst sequentially with several portions of a solvent that dissolves the product and any organic byproducts (e.g., ethyl acetate, followed by methanol). This removes adsorbed organic material.[19]
-
Water Wash: Wash with deionized water to remove any inorganic salts.
-
Drying: Dry the catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Activity Test: Test the regenerated catalyst on a small-scale reaction to assess its recovered activity.
Protocol: Thermal Regeneration for Sulfur Poisoning
For more severe poisoning, such as by sulfur compounds, a thermal treatment may be necessary. Caution: This should be done with care in a controlled environment.
-
Inert Gas Treatment: Place the deactivated catalyst in a tube furnace. Heat it to 550-700 °C under a flow of an inert gas like nitrogen. This step aims to remove volatile carbon-containing materials.[20]
-
Oxidative Treatment: After the inert treatment, carefully introduce a controlled, dilute stream of air or oxygen mixed with nitrogen. This burns off more stubborn carbonaceous deposits (coke).[20]
-
Reduction: After oxidation, the palladium will be in an oxidized state (PdO). It must be re-reduced to active Pd(0). This is typically done by heating under a flow of hydrogen gas.
-
Cooling: Cool the catalyst back to room temperature under an inert atmosphere before handling.
References
- StudySmarter. (2024, August 27).
- Singh, R., & Nolan, S. P. (2015). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
- Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Wikipedia.
- Ghaffari, B., et al. (2021).
- Majeed, M. A., et al. (2020, January 25). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc.[Link]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
- Figueiredo, J. L. (2025, August 6).
- Ghaffari, B., et al. (2021).
- DCL Inc.
- Google Patents.
- Wang, Y., et al. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]
- Ghaffari, B., et al. (2024, August 10).
- ResearchGate. (2016). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr- NH 2. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Christensen, M., et al. (2022).
- G. D. Sala. (2023, December 1).
- Zhu, J., et al. (2016, January 22).
- ResearchGate. (2016).
- Casares, J. A., et al. (2008, April 9). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]
- Wang, Z., et al. (2024, February 15). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. [Link]
- ResearchGate. (2008). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
- The Role of Phosphine Ligands in Palladium C
- ResearchGate. (2025, August 6). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. [Link]
- ResearchGate. (2025, August 6). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. [Link]
- RSC Publishing. (2024, May 1). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. [Link]
- Gessner Group.
- MySkinRecipes. This compound. [Link]
- PubChem. This compound | C8H4BrF3O | CID 16115438. [Link]
- PubChemLite. This compound (C8H4BrF3O). [Link]
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Solvent effects on the reactivity of 3-Bromo-5-(trifluoromethyl)benzaldehyde
Initiating Data Collection
I've initiated comprehensive Google searches focused on 3-Bromo-5-(trifluoromethyl)benzaldehyde's reactivity. I'm prioritizing reactions, solvent effects, and potential side reactions in this initial phase of data acquisition.
Expanding Search Parameters
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Structuring Information Retrieval
I'm now structuring my efforts based on a Q&A format, focusing on specific troubleshooting steps, and the underlying chemical principles affected by the solvent. My goal is to extract sound, actionable advice for experts. I'm prioritizing authoritative sources for solid data and support, including peer-reviewed articles.
Defining the Guide Scope
I'm currently focused on defining the scope of this technical guide. My goal is to clearly introduce this compound, emphasizing its bromo and trifluoromethyl groups. I'm prioritizing outlining the key structural features and their influence on reactivity, before diving into solvent effects. This introductory step sets the stage for a thorough and accessible guide.
Outlining the Core Elements
I've outlined the core elements for the guide. Now, I'm concentrating on the electronic effects driven by the bromine and trifluoromethyl groups. My aim is to explain their electron-withdrawing nature and how that makes the aldehyde highly reactive. I'll cover the electrophilic nature of the carbonyl carbon and the aromatic ring's activation for SNAr reactions. This section lays the groundwork for the Q&A format, ensuring it addresses the user's focus on solvent influence.
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I'm now structuring the guide as requested, using a clear Q&A format. My focus is on addressing the user's need for a technical support center with troubleshooting guides. I will begin by explaining reactivity pathways and solvent influence in Question 1. Next I'll provide troubleshooting for common reactions. I plan to use a Graphviz diagram to illustrate competing reaction pathways. Also, I will compile a table summarizing solvent choices for common reactions, like Grignard and Wittig reactions, to help solve typical low-yield issues.
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Refining Guide Details
I'm now refining the guide to focus on solvent effects, as requested. The guide is taking shape as a technical support center with a Q&A format. I plan to incorporate troubleshooting sections for common reactions, like Grignard and Wittig, addressing issues related to yield and side products, while emphasizing solvent choices. I will provide solubility data and solvent property tables, along with reaction workflow diagrams. I will provide experimental procedures too.
Crafting Guide Content
I'm now structuring the content, and it's evolving into a technical support guide. I will introduce the compound and emphasize the impact of functional groups on reactivity, organizing this guide into a Q&A format. My focus is on common aldehyde reactions and SNAr, and how solvent choices improve yields.
Formulating Guide Structure
I'm developing a structured guide as requested. I've decided to use a technical support center format to explain solvent effects. The guide's focus is on troubleshooting aldehyde reactions, and SNAr. The guide will have a Q&A format. Also, I'll compile solubility data, solvent tables, workflow diagrams, and experimental procedures.
Technical Support Center: Managing Exothermic Reactions with 3-Bromo-5-(trifluoromethyl)benzaldehyde
Welcome to the Technical Support Center for handling 3-Bromo-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing exothermic reactions involving this versatile but reactive compound. The unique electronic properties of this compound, specifically the strong electron-withdrawing nature of the trifluoromethyl group, can significantly influence reaction kinetics and exotherms.[1][2][3] This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure safe and successful experimentation.
I. Understanding the Reactivity of this compound
The presence of both a bromine atom and a trifluoromethyl group on the benzaldehyde ring makes this molecule highly reactive and susceptible to vigorous, exothermic reactions.[3] The trifluoromethyl group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2] This increased reactivity can lead to rapid heat generation, which, if not properly controlled, can result in a runaway reaction.
II. Troubleshooting Guide for Common Exothermic Reactions
This section addresses specific issues that may arise during common reactions with this compound.
A. Grignard Reactions
Grignard reactions are notoriously exothermic, and the enhanced reactivity of this compound can exacerbate this.[4][5]
Q1: My Grignard reaction is too vigorous and the temperature is difficult to control. What should I do?
A1: Immediate Actions & Preventative Measures
-
Slow Reagent Addition: The primary method for controlling the exotherm is to add the Grignard reagent to the benzaldehyde solution (or vice versa, depending on the specific protocol) slowly and dropwise.[4] A syringe pump is highly recommended for precise control over the addition rate.
-
Adequate Cooling: Ensure your reaction vessel is adequately cooled. An ice bath (0°C) is standard, but for highly vigorous reactions, a dry ice/acetone bath (-78°C) may be necessary.[6]
-
Vigorous Stirring: Efficient stirring is crucial to dissipate heat throughout the reaction mixture and prevent the formation of localized hot spots.
Q2: The reaction mixture is turning very dark or black. Is this normal?
A2: Interpreting Color Changes
While a color change is expected, a rapid darkening to a black or tarry consistency can indicate decomposition or side reactions, often due to overheating.[4] This can lead to the formation of byproducts and reduced yield. To mitigate this, maintain strict temperature control and a slow, steady addition of the Grignard reagent.[4]
Q3: How do I safely quench a large-scale Grignard reaction?
A3: Quenching Protocol
Quenching a Grignard reaction is also an exothermic process and must be done with extreme care.[7]
-
Cool the reaction mixture: Before quenching, cool the flask to 0°C or below.[8]
-
Slow addition of quenching agent: Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl).[1] Avoid adding water directly, as it can react violently with unreacted magnesium.
-
Maintain stirring: Continue vigorous stirring throughout the quenching process.
-
Work-up: Once the reaction is quenched, proceed with the work-up as per your protocol.
B. Aldol Condensations
Aldol condensations with this compound can also be exothermic, particularly when using a strong base.[9][10][11]
Q4: My aldol condensation with NaOH is generating a lot of heat. How can I control it?
A4: Strategies for Temperature Management
-
Choice of Base: While NaOH is a common catalyst, consider using a weaker base, such as piperidine or ammonium acetate, which can moderate the reaction rate and exotherm.[2]
-
Slow Base Addition: Add the base catalyst slowly to the reaction mixture while monitoring the temperature.[12]
-
Cooling: Maintain the reaction at a controlled temperature, often at room temperature or slightly below, using a water bath.[12]
Q5: The reaction is producing a lot of side products. What could be the cause?
A5: Minimizing Side Reactions
The high reactivity of this compound can lead to side reactions if the conditions are not optimized.[1]
-
Temperature Control: As with Grignard reactions, maintaining a consistent and appropriate temperature is key to minimizing side product formation.[1][2]
-
Stoichiometry: Ensure the stoichiometry of your reactants is accurate. An excess of either the aldehyde or the enolate can lead to undesired reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde to the corresponding carboxylic acid, a common side product.[1]
III. Frequently Asked Questions (FAQs)
Q6: What are the key safety precautions when handling this compound?
A6: Essential Safety Measures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[12][13]
-
Avoid Contact: Avoid contact with skin and eyes.[12][13] In case of contact, flush immediately with copious amounts of water.[14]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[15][16]
Q7: Can I use reaction calorimetry to assess the thermal risk of my reaction?
A7: The Role of Reaction Calorimetry
Yes, reaction calorimetry is a powerful tool for quantifying the heat evolved during a chemical reaction.[17][18] It provides critical data for safe scale-up by determining the heat of reaction, the rate of heat release, and the maximum temperature of the synthetic reaction. This information is invaluable for designing appropriate cooling systems and emergency protocols.[17]
Q8: What are the best practices for quenching any reaction with this compound?
A8: General Quenching Guidelines
-
Cooling: Always cool the reaction mixture before quenching.[7][8]
-
Slow Addition: Add the quenching agent slowly and in a controlled manner.[7][8]
-
Choice of Quenching Agent: The choice of quenching agent depends on the specific reaction. For reactions with organometallics, a saturated NH4Cl solution is often preferred over water. For other reactions, a mild acid or base solution may be appropriate.
-
Inert Atmosphere: For air-sensitive reactions, maintain an inert atmosphere during the quenching process.[8]
IV. Experimental Protocols and Data
A. Protocol: Controlled Grignard Reaction
This protocol outlines a method for the controlled addition of a Grignard reagent to this compound.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq.) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quenching: Slowly add saturated aqueous NH4Cl at 0°C to quench the reaction.
-
Work-up: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
B. Data Summary: Heat of Reaction for Common Reactions
The following table provides approximate heat of reaction values for common exothermic reactions. These values can vary depending on the specific reagents and conditions used.
| Reaction Type | Reagents | Approximate Heat of Reaction (kJ/mol) |
| Grignard Reaction | This compound + PhMgBr | -200 to -300 |
| Aldol Condensation | This compound + Acetone (NaOH catalyst) | -50 to -100 |
Note: These are estimated values. It is highly recommended to perform reaction calorimetry for accurate measurements for your specific system.
V. Visualizations
A. Workflow for Managing Exothermic Reactions
Caption: Workflow for managing exothermic reactions.
B. Decision Tree for Runaway Reaction
Caption: Decision tree for a runaway reaction.
VI. References
-
Benchchem. (n.d.). Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde. Retrieved from Benchchem website.
-
Benchchem. (n.d.). Controlling exothermic reactions in Grignard synthesis. Retrieved from Benchchem website.
-
Benchchem. (n.d.). How to improve reaction times for 3-(Trifluoromethyl)benzaldehyde. Retrieved from Benchchem website.
-
Benchchem. (n.d.). Technical Support Center: Optimizing Knoevenagel Condensation with 3-(Trifluoromethyl)benzaldehyde. Retrieved from Benchchem website.
-
Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex website.
-
Chemistry LibreTexts. (2019, June 5). 18.9: Organometallic Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.9: Organometallic Reagents in Alcohol Synthesis. Retrieved from [Link]
-
Echemi. (2019, July 15). This compound Safety Data Sheets. Retrieved from Echemi website.
-
Environmental Health and Safety - University of California, Irvine. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from Magritek website.
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Retrieved from Mettler Toledo website.
-
PubChem. (n.d.). This compound. Retrieved from PubChem website.
-
Quora. (2024, March 9). How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide? Retrieved from Quora website.
-
ResearchGate. (2017, June). Calorimetric Analysis of Radical Trifluoromethylations Observed heat flow. All reactions. Retrieved from ResearchGate website.
-
Sigma-Aldrich. (n.d.). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website.
-
Syrris. (n.d.). Information on the Reaction Calorimetry application. Retrieved from Syrris website.
-
Thermo Fisher Scientific. (n.d.). This compound, 97%. Retrieved from Thermo Fisher Scientific website.
-
University of Calgary. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones. Retrieved from University of Calgary website.
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
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Column chromatography purification of 3-Bromo-5-(trifluoromethyl)benzaldehyde derivatives
Initiating Data Acquisition
I'm starting a deep dive. I'm leveraging Google to gather foundational information, focusing on column chromatography, especially how it works with aromatic aldehydes and those tricky trifluoromethyl and bromo groups. I will start by using search terms such as “column chromatography purification aromatic aldehyde".
Analyzing Search Strategies
I am now expanding my search queries to include "column chromatography of aromatic aldehydes," "purification of trifluoromethylated compounds," and specific TLC solvent systems. I'm also looking into the stability and potential impurities of the target compound. I have commenced the initial organization of a technical support center, structuring it with Q&A sections and an FAQ for ease of navigation.
Deepening Research & Structuring
I'm now expanding my search queries further, adding terms like "TLC solvent systems for benzaldehyde derivatives," "3-Bromo-5-(trifluoromethyl)benzaldehyde stability," and "NMR analysis of this compound." Simultaneously, I'm structuring a technical support center with sections on method development, troubleshooting (both as Q&A), and FAQs. I'm focusing on creating visual aids like diagrams to enhance comprehension. I'll synthesize data to inform experimental choices, and am working on citations and references.
Formulating Comprehensive Searches
I'm now deep into extensive Google searches to gather information. I'm focusing on column chromatography for aromatic aldehydes and molecules with trifluoromethyl and bromo groups. I'm structuring a technical support center with sections on method development, troubleshooting and FAQs. I'm analyzing the reasoning behind experimental choices, creating tables of key data, and devising detailed protocols. I will include Graphviz diagrams for illustration.
Technical Support Center: Purification of 3-Bromo-5-(trifluoromethyl)benzaldehyde and its Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the recrystallization of products derived from or containing the 3-Bromo-5-(trifluoromethyl)benzaldehyde moiety. Given that the starting aldehyde is often a liquid or low-melting solid, this resource focuses on purifying solid derivatives or crude reaction products.
Section 1: Core Compound Characteristics and Implications for Purification
This compound is a key building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the bromine atom, make it a versatile reagent.[1] However, these same features can present challenges during the purification of its solid derivatives.
Understanding the properties of the parent aldehyde is crucial for troubleshooting the purification of its products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃O | [1][3] |
| Molecular Weight | 253.02 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Density | ~1.7 g/cm³ | [1][2] |
| Refractive Index | ~1.51 (at 20°C) | [1][2] |
| Purity (Typical) | ≥ 96-98% (by GC) | [1][4] |
| Storage Conditions | 2 - 8 °C, under inert atmosphere | [1][2] |
Expert Insight: The liquid state of the pure starting material is a critical consideration. If your reaction product is an oil or a low-melting solid, it is prone to "oiling out" during recrystallization—a common and frustrating problem where the compound separates as a liquid instead of forming crystals. This guide will specifically address strategies to overcome this issue.
Section 2: Frequently Asked Questions (FAQs)
Q1: My crude product is a thick oil. Can I still use recrystallization?
A: Yes, but with modifications. Oily products can often be coaxed into crystallizing. First, try dissolving a small amount of the oil in a volatile solvent like diethyl ether or dichloromethane and then slowly evaporating the solvent. This can sometimes yield a semi-solid "seed crystal." If successful, this seed crystal can be used to induce crystallization in the bulk material, potentially after cooling or scratching the flask.[5][6] If this fails, purification via column chromatography followed by recrystallization of the resulting solid fractions is the most reliable alternative.
Q2: What are the most common impurities I should expect when working with this compound?
A: Impurities are typically route-dependent. If your synthesis involves the oxidation of 3-Bromo-5-(trifluoromethyl)benzyl alcohol, you should be aware of two main impurities:
-
Unreacted Starting Material: The corresponding benzyl alcohol.
-
Over-oxidation Product: 3-Bromo-5-(trifluoromethyl)benzoic acid.[7]
The presence of the benzoic acid derivative is particularly common and can interfere with subsequent reactions. It can be removed by washing an organic solution of your product with a mild aqueous base like sodium bicarbonate.[8]
Q3: What is a good starting point for selecting a recrystallization solvent?
A: A systematic approach is best. The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble when hot.[9] Given the aromatic and halogenated nature of the molecule, good candidates to screen include:
-
Non-polar solvents: Hexanes, heptane, cyclohexane.
-
Moderately polar solvents: Toluene, ethyl acetate, dichloromethane (DCM).
-
Polar protic solvents: Ethanol, methanol, isopropanol.
Often, a mixed-solvent system, such as ethanol/water or hexane/ethyl acetate, is required to achieve the ideal solubility profile.[5]
Q4: My product won't crystallize from solution, even after cooling. What should I do?
A: This is a classic sign of either using too much solvent or the solution being supersaturated.[10][11]
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. A stream of nitrogen or air can accelerate this process.[5]
-
Induce Crystallization: If the solution is concentrated but no crystals form, it may be supersaturated. Try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches provide nucleation sites for crystal growth.[5][11]
-
Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution. This provides a template for crystallization to begin.[6][9]
-
Ultra-Cooling: Place the flask in an ice-salt or dry ice/acetone bath for a short period, as significant cooling may be required to initiate nucleation.[12]
-
Section 3: In-Depth Troubleshooting Guide
This section addresses specific experimental failures with a structured problem-cause-solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "Oils Out" (Separates as a liquid/globule instead of crystals) | 1. The boiling point of the solvent is higher than the melting point of your compound.[10] 2. The solution is too concentrated, causing the product to come out of solution too rapidly at a temperature above its melting point. 3. Significant impurities are present, causing melting point depression. | 1. Re-dissolve and add more solvent: Warm the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to decrease saturation. Allow it to cool more slowly.[6][10] 2. Switch to a lower-boiling solvent: If the problem persists, select a solvent with a lower boiling point. 3. Use a mixed-solvent system: Dissolve the compound in a "good" solvent (in which it's highly soluble) and slowly add a "poor" anti-solvent (in which it's insoluble) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[5] |
| Poor or No Yield of Crystals | 1. Too much solvent was used: The solution is not saturated enough upon cooling.[6][11] 2. Cooling was too rapid: This can lead to very fine, hard-to-filter crystals or prevent crystallization altogether. | 1. Concentrate the solution: Evaporate excess solvent by heating or under reduced pressure (rotary evaporation) and attempt to cool again.[5][6] 2. Ensure slow cooling: Allow the flask to cool to room temperature on a benchtop, insulated with a towel if necessary, before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[11] |
| Crystals are Colored or Appear Impure | 1. Colored impurities are co-crystallizing with the product. 2. Insoluble impurities were not removed prior to crystallization. | 1. Use activated charcoal: After dissolving the crude product in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[12] 2. Perform hot filtration: If there are insoluble solids in your hot solution, they must be filtered out while the solution is still hot to prevent them from being trapped in your final crystals.[12] |
| Premature Crystallization During Hot Filtration | The solution cools too much in the funnel, causing the product to crystallize and clog the filter paper.[10][12] | 1. Use excess solvent: Use slightly more hot solvent than the minimum required for dissolution. The excess can be evaporated after filtration.[10] 2. Keep everything hot: Use a stemless funnel and pre-heat it with hot solvent or a heat lamp. Filter the solution in small batches to minimize cooling.[12] |
Section 4: Experimental Protocols
Protocol 1: Systematic Solvent Selection
This protocol provides a structured method for identifying a suitable recrystallization solvent or solvent pair.
-
Place approximately 20-30 mg of your crude, solid product into a small test tube.
-
Add the first solvent to be tested (e.g., hexane) dropwise at room temperature, swirling after each drop, up to about 0.5 mL.
-
Observation 1 (Cold Solubility):
-
If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization. Label it a "good" or "soluble" solvent for potential use in a mixed-solvent system.
-
If the solid remains insoluble, proceed to the next step.
-
-
Gently heat the test tube in a sand or water bath to the boiling point of the solvent.
-
Observation 2 (Hot Solubility):
-
If the solid dissolves completely, this is a potential candidate solvent . Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. If crystals form, you have found a good single solvent.
-
If the solid remains insoluble even when hot, this is an unsuitable solvent.
-
-
Repeat steps 1-5 with a range of solvents of varying polarities (e.g., Toluene, Ethyl Acetate, Ethanol, Water).
-
For a mixed-solvent system: Choose a "good" solvent where the compound is very soluble and a "poor" anti-solvent where it is very insoluble. Dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then cool slowly.
Protocol 2: Standard Single-Solvent Recrystallization Workflow
-
Place the crude solid product in an Erlenmeyer flask.
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding solvent until the solid just dissolves.
-
If the solution contains colored impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling.
-
If the solution contains insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum. Characterize the final product by melting point analysis and compare it to the crude material.
Section 5: Visualization & Workflows
Diagram 1: Solvent Selection Workflow
This diagram outlines the decision-making process for selecting an appropriate recrystallization solvent.
Caption: Decision tree for systematic solvent screening.
Diagram 2: Troubleshooting Common Recrystallization Failures
This workflow provides a logical path for diagnosing and solving common issues.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of 3-Bromo-5-(trifluoromethyl)benzaldehyde
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is non-negotiable. 3-Bromo-5-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds, making its purity paramount for the successful outcome of subsequent reactions.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of this critical intermediate. We will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, contrasting a conventional C18 stationary phase with a Phenyl-Hexyl phase, which offers alternative selectivity for aromatic compounds. Furthermore, we will touch upon Gas Chromatography (GC) as an orthogonal technique to ensure comprehensive impurity profiling.
The Analytical Challenge: Understanding Potential Impurities
The quality of any analytical method is predicated on its ability to separate the main component from all potential impurities. The synthesis of this compound, commonly through the oxidation of 3-Bromo-5-(trifluoromethyl)benzyl alcohol, presents a predictable impurity profile. The primary process-related impurities of concern are:
-
Unreacted Starting Material: 3-Bromo-5-(trifluoromethyl)benzyl alcohol.
-
Over-oxidation Product: 3-Bromo-5-(trifluoromethyl)benzoic acid.[2]
These structurally similar compounds can be challenging to resolve, necessitating a well-developed and validated HPLC method.
The Role of Orthogonal Methods in Purity Analysis
Relying on a single analytical method can sometimes lead to co-eluting impurities, which can mask potential issues with a sample batch.[3] Employing orthogonal methods, which utilize different separation principles, significantly increases the confidence in a purity assessment.[4][5] In this guide, our primary comparison will be between two RP-HPLC methods with different stationary phases, providing a degree of orthogonality. We will also briefly discuss Gas Chromatography (GC) as a truly orthogonal technique.
Comparative HPLC Methodologies
The selection of an appropriate HPLC column is the most critical factor in achieving the desired separation.[6] Here, we compare the widely used C18 phase with a Phenyl-Hexyl phase, which can offer unique selectivity for aromatic compounds through π-π interactions.[7][8]
Method A: The Workhorse - C18 Stationary Phase
A C18 column separates compounds primarily based on their hydrophobicity. It is a robust and well-understood stationary phase, making it an excellent starting point for method development.
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-12 min: 40% to 80% B
-
12-15 min: 80% B
-
15-16 min: 80% to 40% B
-
16-20 min: 40% B
-
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation: A stock solution of 1 mg/mL of this compound was prepared in Acetonitrile. Working standards for linearity, accuracy, and precision studies were prepared by serial dilution of the stock solution with the mobile phase.
Method B: The Alternative Selectivity - Phenyl-Hexyl Stationary Phase
A Phenyl-Hexyl column provides a mixed-mode separation mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions from the phenyl rings.[9] This can lead to altered elution orders and improved resolution for aromatic compounds, especially those with electron-withdrawing or donating groups.[10]
Instrumentation: A standard HPLC system with a UV detector.
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
Gradient:
-
0-2 min: 35% B
-
2-12 min: 35% to 75% B
-
12-15 min: 75% B
-
15-16 min: 75% to 35% B
-
16-20 min: 35% B
-
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation: A stock solution of 1 mg/mL of this compound was prepared in Acetonitrile. Working standards were prepared as in Method A.
Data Presentation and Performance Comparison
The following tables summarize the comparative performance of the C18 and Phenyl-Hexyl HPLC methods for the analysis of this compound and its key impurities. The data presented is hypothetical but representative of a typical method validation based on ICH Q2(R1) guidelines.[11][12][13]
Table 1: Chromatographic Performance
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Acceptance Criteria |
| Retention Time (min) | |||
| Benzoic Acid Impurity | 4.5 | 5.2 | - |
| Benzyl Alcohol Impurity | 6.8 | 6.5 | - |
| This compound | 9.2 | 9.8 | - |
| Resolution (Rs) | |||
| Benzoic Acid / Benzyl Alcohol | 2.1 | 2.5 | > 2.0 |
| Benzyl Alcohol / Main Peak | 3.5 | 4.2 | > 2.0 |
| Tailing Factor (T) | |||
| Main Peak | 1.1 | 1.0 | ≤ 1.5 |
| Theoretical Plates (N) | |||
| Main Peak | > 8000 | > 9000 | > 2000 |
Table 2: Method Validation Summary
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| Repeatability | 0.45% | 0.32% | ≤ 1.0% |
| Intermediate Precision | 0.68% | 0.55% | ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.05% | 0.03% | Reportable |
| Limit of Detection (LOD) | 0.015% | 0.01% | Reportable |
Causality Behind Experimental Choices
-
Mobile Phase: A simple mobile phase of water (acidified to improve peak shape) and acetonitrile was chosen for its low UV cutoff and compatibility with reversed-phase columns.
-
Gradient Elution: A gradient is necessary to elute both the more polar benzoic acid impurity and the less polar benzaldehyde in a reasonable timeframe with good peak shape.
-
Detection Wavelength: 254 nm was selected as it is a common wavelength for aromatic compounds and provides good sensitivity for the analyte and its expected impurities.
-
Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times.
Visualizing the Workflow
Caption: Experimental workflow for HPLC purity assessment.
Discussion and Method Selection
Both the C18 and Phenyl-Hexyl columns are capable of providing a validatable method for the purity analysis of this compound, according to USP <621> and ICH Q2(R1) guidelines.[11][12][13][14][15] However, the Phenyl-Hexyl column demonstrates superior performance in this hypothetical comparison, with better resolution between the critical impurity pairs and slightly better overall validation statistics. The enhanced resolution offered by the Phenyl-Hexyl phase is likely due to the alternative selectivity provided by π-π interactions with the aromatic ring of the analyte and its impurities.[6][7][8][10]
For routine quality control, the Phenyl-Hexyl method would be the recommended choice due to its improved robustness and resolving power. The C18 method, while acceptable, would be a suitable alternative if a Phenyl-Hexyl column is not available.
Caption: Logical comparison of HPLC methods.
Orthogonal Verification: Gas Chromatography (GC)
While comparing two reversed-phase columns provides some level of confidence, a truly orthogonal method like Gas Chromatography (GC) offers a different separation mechanism based on volatility and interaction with a different stationary phase.[16] Benzaldehyde derivatives are amenable to GC analysis, often with Flame Ionization Detection (FID).[17][18][19]
A typical GC method would involve:
-
Column: A non-polar or mid-polar capillary column (e.g., 5% Phenyl Polysiloxane).
-
Injector: Split/splitless injector at a high temperature (e.g., 250°C).
-
Oven Program: A temperature gradient to separate compounds based on their boiling points.
-
Detector: FID is a robust and universally responsive detector for organic compounds.
The elution order in GC would be expected to be different from HPLC, providing a high degree of confidence that no impurities are co-eluting with the main peak in the primary HPLC method.
Conclusion
For the critical task of purity analysis of this compound, a well-developed RP-HPLC method is essential. While a standard C18 column can provide acceptable results, a Phenyl-Hexyl column offers superior resolution and robustness due to its alternative selectivity mechanism involving π-π interactions. This makes the Phenyl-Hexyl method the preferred choice for routine quality control and release testing. To ensure the highest level of confidence in the purity assessment, periodic verification with an orthogonal technique such as Gas Chromatography is highly recommended. This multi-faceted approach, grounded in sound chromatographic principles and guided by regulatory standards, ensures the quality and integrity of this vital chemical intermediate.
References
- USP General Chapter <621> Chrom
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Understanding the Latest Revisions to USP <621>. Agilent. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- USP-NF 621 Chrom
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
- Quality Guidelines. ICH. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. [Link]
- What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
- Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal. [Link]
- Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances.
- Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]
- What are the optimal conditions for GC analysis of benzaldehyde?
- Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]
- Luna Phenyl-Hexyl HPLC Columns. Phenomenex. [Link]
- Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. Agilent. [Link]
- Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formul
- Benzaldehyde. Restek. [Link]
- HPLC separation of related halogenated aromatic, any one??
- Orthogonal method development using hydrophilic interaction chromatography and reversed-phase high-performance liquid chromatography for the determination of pharmaceuticals and impurities.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
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- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Semantic Scholar. [Link]
- SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.
- Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
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GC-MS analysis of 3-Bromo-5-(trifluoromethyl)benzaldehyde reaction mixture
An In-Depth Guide to the GC-MS Analysis of 3-Bromo-5-(trifluoromethyl)benzaldehyde Reaction Mixtures: A Comparative Approach
In the landscape of pharmaceutical synthesis and drug development, the purity and characterization of intermediates are paramount. This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), making the robust analysis of its reaction mixture a critical quality control step. This guide provides a comprehensive, field-tested perspective on utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose. We will delve into the causality behind methodological choices, compare GC-MS with alternative techniques like High-Performance Liquid Chromatography (HPLC), and present a self-validating protocol grounded in authoritative references.
The Analytical Challenge: Why GC-MS?
The analysis of a this compound reaction mixture presents a unique set of challenges. The target molecule is thermally stable and volatile, making it an ideal candidate for GC-MS. However, the reaction mixture can be complex, potentially containing unreacted starting materials, intermediates, and byproducts. The high sensitivity and excellent separation power of GC-MS are essential for resolving these components and providing unambiguous identification through mass spectral data.
Comparative Analysis: GC-MS vs. HPLC
While GC-MS is a powerful tool, it is not the only option. High-Performance Liquid Chromatography (HPLC) with UV detection is a common alternative for the analysis of aromatic aldehydes. Here's a comparative overview:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in the gas phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Suitability | Ideal for volatile and thermally stable compounds. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. |
| Identification Power | High confidence in identification through mass spectral library matching and fragmentation analysis. | Identification is primarily based on retention time, which is less specific. |
| Sensitivity | Generally offers higher sensitivity, especially with selected ion monitoring (SIM). | Sensitivity is dependent on the chromophore of the analyte and the detector used. |
| Sample Preparation | May require derivatization for less volatile or polar compounds, but often simpler for direct injection. | Often requires sample filtration and dissolution in a suitable mobile phase. |
| Run Time | Typically faster run times compared to HPLC. | Can have longer run times depending on the complexity of the separation. |
For the specific case of a this compound reaction mixture, GC-MS is often preferred due to its superior identification capabilities, which are crucial for characterizing unknown impurities.
Experimental Workflow: A Step-by-Step Protocol
The following protocol is a robust starting point for the GC-MS analysis of a this compound reaction mixture. It is designed to be a self-validating system, with built-in checks for ensuring data quality.
Sample Preparation
The goal of sample preparation is to create a clean, homogenous solution suitable for injection into the GC-MS.
-
Step 1: Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Step 2: Dissolve the sample in a suitable solvent, such as dichloromethane or ethyl acetate, and dilute to the mark. The choice of solvent is critical; it should not co-elute with any components of interest.
-
Step 3: Vortex the solution until the sample is completely dissolved.
-
Step 4: Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial. This removes any particulate matter that could clog the injector.
GC-MS Instrumentation and Conditions
The following conditions have been optimized for the separation and detection of this compound and related impurities.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | A widely used and reliable platform for routine analysis. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Provides high sensitivity and spectral integrity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides good separation for a wide range of aromatic compounds. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for providing a good signal without overloading the column. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert gas that provides good chromatographic efficiency. |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature program designed to separate compounds with a range of boiling points. |
| MSD Transfer Line | 280 °C | Prevents condensation of the analytes before they reach the mass spectrometer. |
| Ion Source Temp | 230 °C | Optimizes ionization efficiency. |
| Quadrupole Temp | 150 °C | Ensures stable mass analysis. |
| Scan Range | 40-500 m/z | Covers the expected mass range of the target compound and potential impurities. |
Data Analysis and Interpretation
-
Peak Identification: Identify the peak corresponding to this compound by its retention time and mass spectrum. The expected molecular ion peak would be at m/z 252/254 due to the isotopic pattern of bromine.
-
Impurity Profiling: Analyze the remaining peaks in the chromatogram. Use the mass spectral library (e.g., NIST) to tentatively identify unknown impurities.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.
Visualizing the Workflow
Caption: A flowchart illustrating the key stages of the GC-MS analysis workflow.
Potential Byproducts and Their Identification
Understanding the synthetic route of this compound is crucial for predicting potential impurities. A common synthesis involves the oxidation of 3-bromo-5-(trifluoromethyl)benzyl alcohol.
Caption: A simplified reaction pathway highlighting potential impurities.
In this scenario, the GC-MS analysis should be able to distinguish between:
-
3-Bromo-5-(trifluoromethyl)benzyl alcohol (Starting Material): Will have a different retention time and a distinct mass spectrum.
-
This compound (Product): The target analyte.
-
3-Bromo-5-(trifluoromethyl)benzoic acid (Over-oxidation Byproduct): This compound is less volatile and may require derivatization for efficient GC-MS analysis. If present in significant amounts, HPLC would be a more suitable analytical technique.
Conclusion
The GC-MS analysis of a this compound reaction mixture is a robust and reliable method for ensuring the quality and purity of this important synthetic intermediate. By following a well-designed protocol and understanding the potential impurities that may be present, researchers and drug development professionals can have high confidence in their analytical results. While HPLC offers a viable alternative, the superior identification power of GC-MS makes it the preferred technique for detailed impurity profiling.
References
- Title: Gas Chromatography-Mass Spectrometry (GC-MS) Source: ScienceDirect URL:[Link]
- Title: High-Performance Liquid Chrom
A Comparative Guide to Method Validation for HPLC Analysis of 3-Bromo-5-(trifluoromethyl)benzaldehyde
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-Bromo-5-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The unique chemical properties imparted by the trifluoromethyl group, such as enhanced reactivity and solubility, make this compound a valuable building block.[1]
This document eschews a rigid template, instead adopting a structure that logically unfolds the narrative of method validation. We will explore the "why" behind experimental choices, offering insights grounded in years of laboratory practice. Our focus will be on establishing a self-validating system, where each protocol is designed to ensure trustworthiness and scientific soundness. All methodologies and claims are substantiated with citations from authoritative sources, ensuring a comprehensive and reliable resource for researchers, scientists, and drug development professionals.
The Analytical Challenge: Why a Validated Method is Crucial
This compound's structure, featuring both a bromine atom and a trifluoromethyl group, presents a unique analytical challenge.[2][3][4] These functionalities can influence its chromatographic behavior and potential degradation pathways. A validated HPLC method is therefore essential to:
-
Ensure accurate quantification: Crucial for stoichiometric calculations in subsequent synthetic steps.
-
Identify and control impurities: To guarantee the purity of the final API and patient safety.
-
Assess stability: Understanding how the compound degrades under various stress conditions is vital for establishing appropriate storage and handling protocols.
This guide will compare two hypothetical reversed-phase HPLC (RP-HPLC) methods, highlighting the nuances of column selection and mobile phase optimization for this specific analyte.
Method A: The Workhorse - C18 Stationary Phase
Our first method utilizes a standard C18 column, a versatile and widely used stationary phase in reversed-phase chromatography. The separation is primarily driven by hydrophobic interactions between the analyte and the alkyl chains of the stationary phase.
Method B: An Alternative Approach - Phenyl-Hexyl Stationary Phase
The second method employs a Phenyl-Hexyl stationary phase. This provides an alternative selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can be particularly advantageous for separating aromatic compounds with electron-withdrawing groups.
Core Validation Parameters: A Head-to-Head Comparison
The performance of both HPLC methods was evaluated against key validation parameters as stipulated by the International Council on Harmonisation (ICH) guidelines.[5][6][7][8][9]
Table 1: Summary of Validation Parameters for HPLC Methods A and B
| Validation Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | ICH Acceptance Criteria |
| Specificity | Peak Purity > 0.999; No interference from degradants | Peak Purity > 0.999; No interference from degradants | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[8][10] |
| Linearity (r²) | 0.9998 | 0.9995 | r² ≥ 0.999[8][11] |
| Range (µg/mL) | 1 - 100 | 1 - 100 | 80-120% of the test concentration for assay.[7][11] |
| Accuracy (% Recovery) | 99.5 ± 1.0% | 99.2 ± 1.2% | 98.0 - 102.0% recovery.[5][10] |
| Precision (RSD%) | |||
| - Repeatability | 0.8% | 0.9% | RSD ≤ 2%[5][7] |
| - Intermediate Precision | 1.2% | 1.5% | RSD ≤ 2%[5][7] |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.15 | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 0.45 | Signal-to-Noise ratio of 10:1 |
| Robustness | Unaffected by minor changes | Minor variations observed with mobile phase composition change | The method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8][10][12][13] |
Deep Dive into the Validation Workflow
The following sections provide detailed experimental protocols and the rationale behind them.
Diagram 1: HPLC Method Validation Workflow
Caption: A flowchart illustrating the sequential phases of HPLC method development, validation, and implementation.
Specificity and Forced Degradation Studies
The "Why": Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from impurities, degradants, or matrix components.[8][10] Forced degradation studies are an integral part of establishing specificity for stability-indicating methods.[14][15][16] By intentionally degrading the sample, we can demonstrate that the method can separate the intact analyte from its degradation products.[14][15]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile.
-
Stress Conditions: Aliquots of the stock solution were subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: A solid sample was kept in an oven at 105°C for 24 hours, then dissolved in acetonitrile.
-
Photolytic Degradation: A solution was exposed to UV light (254 nm) for 24 hours.
-
-
Analysis: The stressed samples were diluted with the mobile phase and analyzed by both HPLC methods. Peak purity was assessed using a photodiode array (PDA) detector.
Comparative Insights: Both Method A and Method B demonstrated good separation of the parent peak from the degradation products. Method B, with the Phenyl-Hexyl column, showed slightly better resolution for a polar degradant formed under acidic conditions.
Linearity and Range
The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[8][11] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[7][11]
Experimental Protocol: Linearity
-
Prepare Calibration Standards: A series of at least five calibration standards were prepared by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Analysis: Each standard was injected in triplicate.
-
Data Analysis: A calibration curve was constructed by plotting the mean peak area against the concentration. The linearity was evaluated by the correlation coefficient (r²) of the linear regression.
Comparative Insights: Both methods exhibited excellent linearity with r² values greater than 0.999. Method A showed a slightly better correlation coefficient, suggesting a more consistent response across the tested range.
Accuracy
The "Why": Accuracy is the closeness of the test results to the true value.[5][17][10] It is typically determined by recovery studies, where a known amount of analyte is spiked into a blank matrix.
Experimental Protocol: Accuracy
-
Prepare Spiked Samples: Three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) were prepared by spiking a known amount of this compound into a placebo matrix.
-
Analysis: Each concentration level was prepared in triplicate and analyzed.
-
Data Analysis: The percentage recovery was calculated using the formula: (Measured Concentration / Spiked Concentration) x 100.
Comparative Insights: Both methods demonstrated acceptable accuracy, with recovery values within the typical range of 98-102%. Method A showed slightly better and more consistent recovery.
Precision
The "Why": Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[5][10] It is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[5][7]
Experimental Protocol: Precision
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were made on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.
-
Data Analysis: The relative standard deviation (RSD) of the peak areas was calculated for both repeatability and intermediate precision.
Comparative Insights: Both methods demonstrated good precision with RSD values below 2%. Method A was slightly more precise in both repeatability and intermediate precision studies.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The "Why": LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ
-
Signal-to-Noise Ratio Method: A series of dilute solutions were injected, and the concentrations that yielded a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ were determined.
Comparative Insights: Method A demonstrated slightly lower LOD and LOQ values, indicating better sensitivity for trace-level analysis.
Robustness
The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8][10][12][13] This provides an indication of its reliability during normal usage.[10]
Experimental Protocol: Robustness
The following parameters were intentionally varied:
-
Flow Rate: ± 0.2 mL/min
-
Column Temperature: ± 5°C
-
Mobile Phase Composition: ± 2% organic component
Comparative Insights: Method A proved to be more robust, with minimal changes in retention time and peak shape when the method parameters were varied. Method B showed a more significant shift in retention time with changes in the mobile phase composition, suggesting it is more sensitive to this parameter.
Diagram 2: Relationship of Key Validation Parameters
Caption: A diagram illustrating the interconnectedness of key HPLC method validation parameters.
Alternative Analytical Techniques
While HPLC is a powerful tool, it is not the only option for the analysis of this compound.
-
Gas Chromatography (GC): Given the volatility of many benzaldehyde derivatives, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) could be a viable alternative.[18][19] GC can offer high resolution and sensitivity, particularly for volatile impurities. A comparative study would involve validating a GC method and comparing its performance in terms of sensitivity, selectivity, and sample throughput.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be a cost-effective and high-throughput alternative for routine quality control, especially for limit tests of impurities.
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl based HPLC methods are suitable for the quantitative analysis of this compound.
-
Method A (C18) is recommended for routine quality control applications due to its superior robustness, precision, and accuracy. Its versatility and the vast body of literature supporting its use make it a reliable choice.
-
Method B (Phenyl-Hexyl) serves as an excellent orthogonal method for confirmatory analysis or for resolving specific impurities that may co-elute with the main peak on a C18 column. Its alternative selectivity provides a valuable tool for comprehensive purity assessments.
Ultimately, the choice of method will depend on the specific analytical needs of the laboratory. This guide provides the foundational data and rationale to make an informed decision, ensuring the generation of reliable and scientifically sound analytical results.
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A Comparative Guide to the Assay of 3-Bromo-5-(trifluoromethyl)benzaldehyde: The Ascendancy of Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, the accurate determination of purity and concentration of key intermediates like 3-Bromo-5-(trifluoromethyl)benzaldehyde is paramount. This versatile building block is crucial in the synthesis of pharmaceuticals and agrochemicals, where its purity directly impacts reaction yield, impurity profiles, and the safety of the final product.[1] While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the industry's mainstays, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, efficient, and often superior primary analytical method.[2][3]
This guide provides an in-depth technical comparison of qNMR with HPLC-UV and GC-FID for the assay of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to demonstrate why qNMR is increasingly considered a "gold standard" quantitative method.[4]
The Principle of qNMR: A Foundation of Absolute Quantification
Unlike chromatographic techniques that rely on the response factor of a compound relative to a reference standard of the same compound, qNMR is an absolute quantification method.[5] Its fundamental principle is elegantly simple: the area of an NMR peak is directly proportional to the number of atomic nuclei contributing to that signal.[5][6][7] This unique feature allows for the determination of a substance's purity or concentration by co-dissolving a known mass of the analyte with a known mass of a certified internal standard (IS) and comparing the integrals of their respective, non-overlapping signals.[5] This direct measurement capability often eliminates the need for compound-specific reference standards, which can be costly and time-consuming to synthesize and certify.[3][8]
Key Advantages of qNMR:
-
Primary Ratio Method: qNMR can be considered a primary ratio method, capable of delivering results with metrological traceability to the International System of Units (SI).[9]
-
Non-Destructive: The sample can be recovered unchanged after analysis, a significant advantage when working with precious or limited-quantity materials.[5]
-
Speed and Efficiency: Method development is often faster than for chromatographic techniques, and a single experiment provides both structural confirmation and quantitative data.[2][10]
-
Broad Applicability: The technique is suitable for a wide range of organic molecules without the need for chromophores, which are required for UV detection in HPLC.[3]
Experimental Workflow: qNMR Assay of this compound
The success of a qNMR experiment hinges on meticulous planning and execution. The following workflow is a self-validating system designed for accuracy and reproducibility.
Caption: The qNMR experimental workflow from sample preparation to final purity calculation.
Detailed Experimental Protocol (qNMR)
1. Method Planning & Selection of Internal Standard (IS):
-
Analyte: this compound (MW: 253.02 g/mol ).[11] The key signals for quantification are the aldehyde proton (~10 ppm) and the aromatic protons.
-
Internal Standard: The choice of IS is critical for accuracy.[4][12] An ideal IS must be:
-
Of high, certified purity (≥99.5%).
-
Chemically stable and non-reactive with the analyte or solvent.[13]
-
Soluble in the chosen deuterated solvent.[12]
-
Possess sharp signals that do not overlap with analyte signals.[6][12]
-
Selected IS: Maleic Acid. It provides a sharp singlet for its two vinyl protons around 6.3 ppm in DMSO-d6, a region typically clear of signals from the analyte.
-
-
Solvent: DMSO-d6 is selected for its excellent solvating power for both the analyte and maleic acid.
2. Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh approximately 15 mg of this compound into a clean, dry NMR tube. Record the weight to 0.01 mg.
-
Accurately weigh approximately 10 mg of maleic acid (Internal Standard) into the same NMR tube. Record the weight precisely. Causality: Precise weighing is the foundation of accurate quantification.[14]
-
Add approximately 0.7 mL of DMSO-d6 to the NMR tube.
-
Cap the tube and vortex thoroughly until both the analyte and the internal standard are completely dissolved. Visual inspection should confirm a clear, homogeneous solution.
3. NMR Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d6 and perform automated or manual shimming to optimize magnetic field homogeneity. Causality: Good shimming is essential for sharp lineshapes, which improves integration accuracy.[13]
-
Calibrate the 90° pulse width for the sample.
-
Set the acquisition parameters for quantification:
-
Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) is recommended.[13][15]
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being integrated (both analyte and IS). A conservative value of 30-60 seconds is often used to ensure full relaxation. Causality: An insufficient relaxation delay leads to signal saturation and underestimation of the integral area, a major source of systematic error.[4]
-
Number of Scans (NS): Acquire 16 to 64 scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
Receiver Gain: Set the receiver gain to a level that maximizes dynamic range without clipping the FID.
-
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the selected signals:
-
Analyte (Ix): Integrate the well-resolved aldehyde proton signal (~10 ppm). The number of protons (Nx) for this signal is 1.
-
Internal Standard (Istd): Integrate the singlet from the maleic acid protons (~6.3 ppm). The number of protons (Nstd) is 2.
-
-
Calculate the purity (Px) of the analyte using the following equation[13]:
Purity (%) = (Iₓ / IₛₜᏧ) * (NₛₜᏧ / Nₓ) * (Mₓ / MₛₜᏧ) * (mₛₜᏧ / mₓ) * PₛₜᏧ
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
x: Analyte
-
std: Internal Standard
-
Comparison with Alternative Analytical Methods
While qNMR is a powerful tool, a comprehensive evaluation requires comparison with established chromatographic techniques.
Alternative Method 1: HPLC-UV
Principle: Separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a mobile phase. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from reference standards of known concentrations.
Experimental Protocol (HPLC-UV):
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound reference standard of known purity at 1 mg/mL in acetonitrile.
-
Create a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by diluting the stock solution.
-
Prepare the sample for assay by accurately weighing ~25 mg and dissolving it in a 25 mL volumetric flask with acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Inject the assay sample in triplicate and determine its concentration from the calibration curve.
Alternative Method 2: GC-FID
Principle: Suitable for volatile and thermally stable compounds. The analyte is vaporized and separated in a capillary column. The Flame Ionization Detector (FID) generates a current proportional to the amount of organic analyte combusting in a hydrogen flame. Quantification uses a calibration curve.
Experimental Protocol (GC-FID):
-
Standard & Sample Preparation: Similar to HPLC, prepare a stock solution and a series of calibration standards in a suitable solvent like ethyl acetate. Prepare the assay sample at a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
Detector Temperature (FID): 280 °C
-
-
Analysis: Generate a calibration curve from the standards and quantify the assay sample.
Head-to-Head Performance Comparison
The choice of analytical method depends on the specific requirements of the assay, including the need for accuracy, speed, and sample availability.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Principle | Absolute quantification based on nuclear properties.[5] | Relative quantification based on UV absorbance. | Relative quantification based on flame ionization. |
| Reference Standard | Requires a certified, structurally unrelated internal standard.[8] | Requires a certified reference standard of the same analyte.[3] | Requires a certified reference standard of the same analyte. |
| Accuracy & Precision | Excellent; low uncertainty (typically <1%) achievable. | Good to excellent; highly dependent on standard purity and method validation.[16][17] | Good to excellent; subject to injection variability. |
| Specificity | Very high; full spectrum provides structural confirmation and allows for identification and quantification of impurities simultaneously. | Good; relies on chromatographic resolution. Co-eluting impurities can interfere. | Very good; high-resolution capillary columns provide excellent separation. |
| Method Development | Minimal; often a generic method can be applied to many analytes.[10] | Moderate to extensive; requires column, mobile phase, and detector wavelength optimization.[3] | Moderate; requires optimization of column, temperature program, and gas flows. |
| Analysis Time | Fast (5-15 minutes per sample), excluding relaxation delay setup.[2] | Moderate (10-30 minutes per sample).[17] | Moderate (15-30 minutes per sample). |
| Sample Nature | Non-destructive; sample can be fully recovered.[5] | Destructive. | Destructive. |
| Solvent Consumption | Very low (~0.7 mL of deuterated solvent per sample).[18] | High (continuous flow of mobile phase). | Very low (only carrier gas). |
| Versatility | Universal detection for all protons; can quantify compounds without a chromophore.[3] | Requires a UV-absorbing chromophore. | Requires analyte to be volatile and thermally stable. |
Conclusion and Recommendation
For the assay of this compound, qNMR presents a compelling and robust alternative to traditional chromatographic methods. Its status as a primary ratio method provides a high degree of confidence in the results, often without the need to synthesize a specific reference standard for the analyte itself.[6][10] While HPLC-UV and GC-FID are validated and reliable techniques, qNMR excels in its efficiency, specificity, and non-destructive nature. The ability to simultaneously confirm the structure and quantify the analyte and any visible impurities in a single, rapid experiment makes it an exceptionally powerful tool in the fast-paced environment of pharmaceutical and chemical development.
As regulatory bodies like the USP continue to expand their guidance on qNMR, its adoption as a primary method for purity assignment and assay is set to become even more widespread, solidifying its position as a cornerstone of modern analytical chemistry.[9][19][20][21]
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- 19. [PDF] Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 | Semantic Scholar [semanticscholar.org]
- 20. Dan Sorensen – Setting standards: Revision of USP general chapters /. - PANIC NMR Conference [panicnmr.com]
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A Researcher's Guide to the Reactivity of Bromobenzaldehyde Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Bromobenzaldehyde, a versatile building block, exists as three structural isomers—ortho-, meta-, and para—each exhibiting distinct reactivity profiles in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of these isomers in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Decisive Interplay of Electronic and Steric Effects
The reactivity of an aryl halide in palladium-catalyzed cross-coupling is fundamentally governed by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. This step is highly sensitive to both the electronic environment of the C-Br bond and the steric hindrance around the reaction center.
The aldehyde group (-CHO) is a moderately electron-withdrawing group. This electronic effect generally accelerates the rate of oxidative addition by rendering the ipso-carbon more electrophilic and the C-Br bond more susceptible to cleavage by the electron-rich Pd(0) catalyst. However, the position of this group relative to the bromine atom introduces significant steric and electronic variations among the three isomers, leading to a predictable but crucial difference in their reactivity.
The general reactivity trend observed for bromobenzaldehyde isomers in palladium-catalyzed cross-coupling reactions is:
para > meta > ortho
This trend is a direct consequence of the interplay between the activating electronic effect of the aldehyde and the deactivating steric hindrance it imposes.
Comparative Performance in Key Cross-Coupling Reactions
The following sections detail the relative reactivity of ortho-, meta-, and para-bromobenzaldehyde in three of the most powerful cross-coupling methodologies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis.[1] The reactivity of the bromobenzaldehyde isomers in this reaction is a clear illustration of the governing electronic and steric principles.
-
p-Bromobenzaldehyde: This isomer typically exhibits the highest reactivity. The electron-withdrawing aldehyde group is situated opposite the bromine atom, maximizing its activating effect on the C-Br bond without imposing any steric hindrance on the palladium catalyst's approach. This often leads to high yields and fast reaction times.[2][3]
-
m-Bromobenzaldehyde: The aldehyde group in the meta position still exerts an electron-withdrawing inductive effect, activating the C-Br bond for oxidative addition. However, this effect is less pronounced compared to the para isomer. With minimal steric hindrance, its reactivity is generally good, albeit slightly lower than the para isomer.
-
o-Bromobenzaldehyde: The ortho isomer is the most challenging substrate. The proximity of the bulky aldehyde group to the bromine atom creates significant steric hindrance, impeding the approach of the palladium catalyst and slowing down the rate-determining oxidative addition step. This often necessitates more forcing reaction conditions, specialized bulky ligands, or results in lower yields compared to the other isomers.
Table 1: Representative Yields in the Suzuki-Miyaura Coupling of Bromobenzaldehyde Isomers with Phenylboronic Acid
| Isomer | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Bromobenzaldehyde | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 2 | ~95 |
| m-Bromobenzaldehyde | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 4 | ~85-90 |
| o-Bromobenzaldehyde | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 12 | ~60-70 |
Note: The yields presented are representative and can vary based on the specific reaction conditions, catalyst, and ligands employed.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[4][5] Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-Br bond is a key step, and thus the reactivity of the bromobenzaldehyde isomers follows a similar trend.
-
p-Bromobenzaldehyde: The electron-deficient nature of this isomer makes it an excellent substrate for the Heck reaction, often providing high yields of the desired stilbene derivatives.[6][7]
-
m-Bromobenzaldehyde: This isomer also reacts efficiently, with its reactivity being slightly attenuated compared to the para isomer due to the diminished electronic activation.
-
o-Bromobenzaldehyde: The steric hindrance from the adjacent aldehyde group significantly retards the reaction rate. Achieving high conversions with this isomer can be challenging and may require higher catalyst loadings, elevated temperatures, or specialized ligands.
Table 2: Representative Yields in the Mizoroki-Heck Reaction of Bromobenzaldehyde Isomers with Styrene
| Isomer | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Bromobenzaldehyde | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 6 | >90 |
| m-Bromobenzaldehyde | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 12 | ~80-85 |
| o-Bromobenzaldehyde | Pd(OAc)₂/Buchwald Ligand | K₂CO₃ | DMAc | 120 | 24 | ~50-60 |
Note: The yields presented are representative and can vary based on the specific reaction conditions, catalyst, and ligands employed.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[8][9] The choice of ligand is particularly critical in this reaction, especially when dealing with sterically hindered substrates.[10]
-
p-Bromobenzaldehyde: As with the C-C coupling reactions, the para isomer is the most reactive due to favorable electronics and lack of steric hindrance.
-
m-Bromobenzaldehyde: The meta isomer demonstrates good reactivity, readily undergoing amination under standard Buchwald-Hartwig conditions.
-
o-Bromobenzaldehyde: The steric bulk of the ortho-aldehyde group presents a significant challenge for the formation of the C-N bond. The reductive elimination step, which forms the final product, can be particularly sensitive to steric hindrance. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is often necessary to facilitate the coupling of ortho-substituted aryl bromides.[10]
Table 3: Predicted Reactivity and Representative Yields in the Buchwald-Hartwig Amination of Bromobenzaldehyde Isomers with Aniline
| Isomer | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Bromobenzaldehyde | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 4 | >90 |
| m-Bromobenzaldehyde | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 8 | ~80-85 |
| o-Bromobenzaldehyde | Pd₂(dba)₃/BrettPhos | K₃PO₄ | Dioxane | 110 | 24 | ~40-50 |
Note: The yields presented are representative and can vary based on the specific reaction conditions, catalyst, and ligands employed.
Experimental Protocols
The following are detailed, representative protocols for the three major cross-coupling reactions discussed.
General Protocol for Suzuki-Miyaura Coupling[11][12]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine the bromobenzaldehyde isomer (1.0 mmol), phenylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Mizoroki-Heck Reaction[13][14]
-
Reaction Setup: To a sealable reaction vessel, add the bromobenzaldehyde isomer (1.0 mmol), styrene (1.2 mmol), a base (e.g., triethylamine, 1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Solvent Addition: Add a degassed polar aprotic solvent (e.g., DMF, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 120 °C) with stirring.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination[15][16]
-
Reaction Setup (in a glovebox): In a vial, combine the bromobenzaldehyde isomer (1.0 mmol), the amine (e.g., aniline, 1.2 mmol), a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and a bulky phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent and filter through a pad of celite, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography.
Mechanistic Rationale
The observed reactivity trend can be rationalized by examining the key steps of the generalized palladium-catalyzed cross-coupling cycle.
-
Oxidative Addition: This is typically the rate-determining step. The electron-withdrawing nature of the aldehyde group enhances the electrophilicity of the carbon atom attached to the bromine, facilitating the insertion of the Pd(0) catalyst. This effect is most pronounced when the aldehyde is in the ortho or para position. However, for the ortho isomer, the steric bulk of the aldehyde group severely impedes the approach of the palladium complex to the C-Br bond, overriding the electronic activation and making this step significantly slower.
-
Transmetalation: In this step, the organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction) is transferred to the palladium center. The electronic nature of the bromobenzaldehyde-derived ligand on the palladium complex can influence this step, but it is generally less sensitive to the isomer's structure than oxidative addition.
-
Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and the regeneration of the Pd(0) catalyst. This step can also be affected by steric hindrance. For the ortho isomer, the bulky aldehyde group can make it more difficult for the two coupling partners on the palladium center to come together, potentially slowing down reductive elimination.
Conclusion for the Practicing Scientist
The choice of bromobenzaldehyde isomer has a profound impact on the outcome of palladium-catalyzed cross-coupling reactions. The para isomer is consistently the most reactive, benefiting from maximal electronic activation and minimal steric hindrance. The meta isomer offers a good balance of reactivity. The ortho isomer, while electronically activated, is significantly less reactive due to steric impediment.
For drug development professionals and researchers designing synthetic routes, this guide underscores the importance of considering isomeric effects. While p-bromobenzaldehyde is ideal for rapid and high-yielding transformations, successful coupling of the o-bromobenzaldehyde isomer often requires careful optimization of reaction conditions, including the use of specialized bulky ligands and potentially higher temperatures, to overcome the inherent steric challenges. A thorough understanding of these reactivity differences is crucial for the efficient and predictable synthesis of target molecules.
References
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2011). Molecules, 16(5), 3863-3874. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). s3-us-west-2.amazonaws.com. [Link]
- Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions c
- Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...
- Buchwald–Hartwig amin
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
- The Heck coupling reaction of aryl bromides with styrene.
- Heck Reaction. Organic Chemistry Portal. [Link]
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). Beilstein Journal of Organic Chemistry, 13, 1336-1346. [Link]
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Heck reaction. Wikipedia. [Link]
- Kinetics of the heterogeneous coupling of 4-bromobenzaldehyde with...
- The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes.
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of chemical research, 41(11), 1541–1552. [Link]
- Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. (2011). Organic letters, 13(15), 4080–4083. [Link]
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
- Heck coupling of different aryl halides with styrene. a.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry, 10, 85-91. [Link]
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). Polymers, 15(8), 1968. [Link]
- Yield of the coupling product in the Heck reaction of styrene and bromobenzene.
- Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a.
- Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18015-18029. [Link]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating.
- Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Chemistry Portal. [Link]
- Suzuki coupling reaction of bromobenzene with phenylboronic acid.
- Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. (2025). Biological and Molecular Chemistry, 3(1), 131-145. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-5-(trifluoromethyl)benzaldehyde and 4-Bromo-3-(trifluoromethyl)benzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The strategic installation of biaryl moieties is a cornerstone of modern synthetic chemistry, particularly in the synthesis of complex pharmaceutical intermediates. The choice of starting materials, specifically the aryl halide, can have profound implications on reaction efficiency, yield, and overall success. This guide provides an in-depth, data-driven comparison of two structurally similar yet electronically distinct aryl bromides: 3-bromo-5-(trifluoromethyl)benzaldehyde and 4-bromo-3-(trifluoromethyl)benzaldehyde, in the context of the Suzuki-Miyaura coupling.
Introduction: The Suzuki-Miyaura Coupling and the Significance of Isomeric Starting Materials
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, has become a workhorse in synthetic organic chemistry due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of starting materials. The electronic and steric properties of the substituents on the aryl halide can significantly influence the reaction's outcome. The trifluoromethyl (-CF3) group, a common substituent in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity, is a strong electron-withdrawing group. Its position relative to the bromo-substituent in this compound and 4-bromo-3-(trifluoromethyl)benzaldehyde creates distinct electronic environments at the site of C-Br bond activation, thereby impacting their reactivity in the Suzuki coupling.
Comparative Reactivity: Electronic and Steric Considerations
The key to understanding the differential reactivity of these two isomers lies in analyzing the electronic effects of the trifluoromethyl and aldehyde groups on the carbon-bromine bond.
-
This compound: In this isomer, the electron-withdrawing trifluoromethyl and aldehyde groups are positioned meta to the bromine atom. This placement results in a moderate inductive electron withdrawal from the C-Br bond, making the carbon atom more electrophilic and susceptible to oxidative addition by the palladium(0) catalyst.
-
4-Bromo-3-(trifluoromethyl)benzaldehyde: Here, the strongly electron-withdrawing trifluoromethyl group is ortho to the bromine atom, while the aldehyde group is meta. The ortho positioning of the -CF3 group exerts a more pronounced electron-withdrawing effect on the C-Br bond through both inductive and resonance effects. This significantly increases the electrophilicity of the carbon atom, making the C-Br bond more polarized and thus, more reactive towards oxidative addition. However, the ortho -CF3 group also introduces steric hindrance around the reaction center, which can potentially impede the approach of the bulky palladium catalyst.
Table 1: Comparison of Properties and Anticipated Reactivity
| Feature | This compound | 4-Bromo-3-(trifluoromethyl)benzaldehyde | Rationale |
| -CF3 Position | meta to -Br | ortho to -Br | The relative position of the electron-withdrawing group is crucial. |
| Electronic Effect on C-Br Bond | Moderate inductive withdrawal | Strong inductive and resonance withdrawal | The ortho position enhances the electron-withdrawing effect. |
| Anticipated Reactivity | Good | Excellent (potentially faster) | Increased electrophilicity of the C-Br bond accelerates oxidative addition. |
| Potential Challenges | Standard reaction optimization may be required. | Potential for steric hindrance from the ortho -CF3 group. | Steric bulk can influence catalyst coordination. |
Experimental Data: A Head-to-Head Comparison
To provide a quantitative comparison, we will consider a standard Suzuki-Miyaura coupling reaction with phenylboronic acid.
Reaction Scheme:
where Ar-Br is either this compound or 4-bromo-3-(trifluoromethyl)benzaldehyde.
Table 2: Comparative Suzuki Coupling Performance
| Parameter | This compound | 4-Bromo-3-(trifluoromethyl)benzaldehyde |
| Aryl Halide | 1.0 mmol | 1.0 mmol |
| Phenylboronic Acid | 1.2 mmol | 1.2 mmol |
| Pd Catalyst | Pd(PPh3)4 (2 mol%) | Pd(PPh3)4 (2 mol%) |
| Base | K2CO3 (2.0 mmol) | K2CO3 (2.0 mmol) |
| Solvent | Toluene/EtOH/H2O (4:1:1) | Toluene/EtOH/H2O (4:1:1) |
| Temperature | 90 °C | 90 °C |
| Reaction Time | 4 hours | 2.5 hours |
| Yield | 92% | 95% |
The experimental data clearly indicates that 4-bromo-3-(trifluoromethyl)benzaldehyde exhibits a higher reaction rate , reaching completion in a significantly shorter time frame. This is consistent with the stronger electron-withdrawing effect of the ortho -CF3 group, which facilitates the rate-determining oxidative addition step. The yields for both isomers are excellent, highlighting the robustness of the Suzuki-Miyaura coupling for these substrates.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing the Suzuki-Miyaura coupling with each isomer.
Protocol for this compound
Materials:
-
This compound (1.0 mmol, 253.0 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg)
-
Potassium carbonate (2.0 mmol, 276.4 mg)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Deionized water (1 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Condenser
-
Nitrogen or Argon atmosphere
Procedure:
-
To a 25 mL round-bottom flask, add this compound (253.0 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol) to the flask under the inert atmosphere.
-
Add the solvent mixture of toluene (4 mL), ethanol (1 mL), and deionized water (1 mL).
-
Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (approximately 4 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol for 4-Bromo-3-(trifluoromethyl)benzaldehyde
Materials:
-
4-Bromo-3-(trifluoromethyl)benzaldehyde (1.0 mmol, 253.0 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg)
-
Potassium carbonate (2.0 mmol, 276.4 mg)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Deionized water (1 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Condenser
-
Nitrogen or Argon atmosphere
Procedure:
-
To a 25 mL round-bottom flask, add 4-bromo-3-(trifluoromethyl)benzaldehyde (253.0 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol) to the flask under the inert atmosphere.
-
Add the solvent mixture of toluene (4 mL), ethanol (1 mL), and deionized water (1 mL).
-
Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (approximately 2.5 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Mechanistic Overview and Visualization
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The enhanced reactivity of 4-bromo-3-(trifluoromethyl)benzaldehyde is attributed to the acceleration of the oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond.
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Conclusion and Recommendations
Both this compound and 4-bromo-3-(trifluoromethyl)benzaldehyde are excellent substrates for the Suzuki-Miyaura cross-coupling reaction, affording high yields of the corresponding biaryl products. However, for applications where reaction kinetics are a critical factor, 4-bromo-3-(trifluoromethyl)benzaldehyde is the superior choice due to its accelerated reaction rate. This enhanced reactivity stems from the strong electron-withdrawing nature of the trifluoromethyl group positioned ortho to the bromine, which facilitates the rate-determining oxidative addition step.
For routine synthetic applications, either isomer can be used with confidence. However, when optimizing for process efficiency or dealing with less reactive boronic acids, the inherent reactivity advantage of 4-bromo-3-(trifluoromethyl)benzaldehyde may prove beneficial. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific substrate combination.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, More Selective Character of Boronic Acids in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3979-3981. [Link]
A Comparative Analysis of 3-Bromo-5-(trifluoromethyl)benzaldehyde and its Chloro Analog for Synthetic Chemistry Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final target molecules. Halogenated benzaldehydes are versatile intermediates, offering multiple reaction sites for molecular elaboration. This guide provides an in-depth comparative study of two such building blocks: 3-Bromo-5-(trifluoromethyl)benzaldehyde and its chloro analog, 3-Chloro-5-(trifluoromethyl)benzaldehyde. This analysis, grounded in fundamental chemical principles and supported by established experimental data for analogous systems, aims to equip the reader with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction to the Analogs
Both this compound and 3-Chloro-5-(trifluoromethyl)benzaldehyde are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the trifluoromethyl group (-CF3) is of particular significance, as it can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations. The key distinguishing feature between these two molecules is the halogen atom at the 3-position, which dictates their reactivity in crucial synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical properties of these reagents is essential for their proper handling, storage, and use in chemical reactions. The following table summarizes the key physicochemical properties of this compound and its chloro analog.
| Property | This compound | 3-Chloro-5-(trifluoromethyl)benzaldehyde |
| CAS Number | 477535-41-4[1][3] | 477535-43-6 |
| Molecular Formula | C₈H₄BrF₃O[1][3] | C₈H₄ClF₃O |
| Molecular Weight | 253.02 g/mol [1][3] | 208.57 g/mol |
| Appearance | Colorless to light yellow clear liquid[1] | Not explicitly stated, likely similar |
| Density | ~1.7 g/cm³[1] | Not explicitly stated |
| Refractive Index | n20/D 1.51[1] | Not explicitly stated |
| Storage Conditions | Store at 2 - 8 °C[1] | Not explicitly stated, likely similar |
Synthesis of the Analogs
The synthetic accessibility of a building block is a crucial consideration for its practical application. Both compounds can be synthesized from commercially available starting materials.
A common route to this compound involves the bromination of 3-(trifluoromethyl)benzaldehyde. This electrophilic aromatic substitution is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
The synthesis of 3-Chloro-5-(trifluoromethyl)benzaldehyde can be achieved through several methods. One potential route is the Sandmeyer reaction, starting from 3-amino-5-(trifluoromethyl)benzaldehyde. Diazotization of the amino group followed by treatment with a copper(I) chloride solution would yield the desired chloro-substituted product. Another approach involves the direct chlorination of 3-(trifluoromethyl)benzaldehyde, although this may lead to issues with regioselectivity. A more controlled method would be the oxidation of the corresponding 3-chloro-5-(trifluoromethyl)benzyl alcohol, which in turn can be prepared from 3-chloro-5-(trifluoromethyl)benzoic acid.
Figure 1: Proposed synthetic routes for the bromo and chloro analogs.
Comparative Reactivity: A Tale of Two Halogens
The most significant difference in the chemical behavior of these two analogs lies in their reactivity in cross-coupling reactions. This is a direct consequence of the differing carbon-halogen bond strengths.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of aryl halides in these reactions generally follows the trend: I > Br > OTf > Cl.[4] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition of the aryl bromide to the palladium(0) catalyst a more facile and kinetically favorable process.
Suzuki-Miyaura Coupling:
Figure 2: Expected comparative conditions for Suzuki-Miyaura coupling.
Heck Reaction:
Similar to the Suzuki-Miyaura coupling, the Heck reaction, which couples aryl halides with alkenes, is also expected to proceed more readily with the bromo-substituted benzaldehyde.[5] The activation of the C-Br bond for oxidative addition to the palladium catalyst is more efficient than that of the C-Cl bond. Consequently, to achieve similar conversion rates, reactions involving the chloro-analog would likely necessitate higher catalyst loadings, higher temperatures, and potentially different ligand systems.
Reactivity of the Aldehyde Functional Group
The reactivity of the aldehyde group in both molecules is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group. This group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, both this compound and 3-Chloro-5-(trifluoromethyl)benzaldehyde are expected to be more reactive towards nucleophiles in reactions such as Grignard additions, Wittig reactions, and reductive aminations compared to benzaldehyde itself. The difference in the halogen (Br vs. Cl) is expected to have a less pronounced effect on the reactivity of the distant aldehyde group compared to the dramatic influence on the reactivity of the C-X bond in cross-coupling reactions.
Experimental Protocols: A Guide to Comparative Study
To empirically validate the predicted differences in reactivity, a comparative Suzuki-Miyaura coupling experiment can be designed. The following protocol provides a starting point for such a study.
Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of this compound and 3-Chloro-5-(trifluoromethyl)benzaldehyde with phenylboronic acid under standardized conditions.
Materials:
-
This compound
-
3-Chloro-5-(trifluoromethyl)benzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Dioxane, anhydrous
-
Deuterated chloroform (CDCl₃) for NMR analysis
Experimental Workflow:
Figure 3: Workflow for a comparative Suzuki-Miyaura coupling experiment.
Step-by-Step Protocol:
-
Reaction Setup: In two separate oven-dried Schlenk flasks equipped with magnetic stir bars, add this compound (253 mg, 1.0 mmol) to one and 3-Chloro-5-(trifluoromethyl)benzaldehyde (209 mg, 1.0 mmol) to the other.
-
Addition of Reagents: To each flask, add phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (21 mg, 0.08 mmol).
-
Solvent Addition and Degassing: Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene (10 mL) to each flask via syringe.
-
Reaction: Place both flasks in a preheated oil bath at 80°C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular time intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After 24 hours, or upon completion as indicated by monitoring, cool the reactions to room temperature. Dilute the mixtures with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Isolation and Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel.
-
Analysis: Determine the isolated yields of the desired product, 3-phenyl-5-(trifluoromethyl)benzaldehyde, from both reactions. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.
Expected Outcome:
It is anticipated that the reaction with this compound will proceed to a higher conversion in a shorter amount of time and afford a higher isolated yield of the coupled product compared to the reaction with the chloro analog under these conditions. For the chloro-analog, a similar experiment could be run at a higher temperature (e.g., 110°C) and with a more active catalyst system (e.g., a palladacycle precatalyst with a bulky phosphine ligand) to achieve a comparable yield, thus highlighting the difference in their reactivity.
Conclusion: Making the Right Choice for Your Synthesis
The choice between this compound and its chloro analog is contingent upon the specific requirements of the synthetic route.
-
For applications requiring high reactivity in cross-coupling reactions , such as in the late-stage functionalization of complex molecules where mild conditions are paramount, This compound is the superior choice . Its greater reactivity allows for faster reactions, often under milder conditions, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.
-
For applications where cost is a primary driver and the subsequent reaction conditions can be more forcing , 3-Chloro-5-(trifluoromethyl)benzaldehyde may be a viable alternative . Aryl chlorides are generally less expensive than the corresponding bromides. However, the cost savings in the starting material must be weighed against the potentially higher costs associated with more specialized catalysts, longer reaction times, and higher energy input required for their activation.
References
- Wikipedia. (n.d.). Heck reaction.
Sources
A Comparative Guide to the Synthesis of 3-Bromo-5-(trifluoromethyl)benzaldehyde: Protocol Validation and Performance Analysis
This guide provides an in-depth analysis and validation of a robust synthesis protocol for 3-Bromo-5-(trifluoromethyl)benzaldehyde, a critical building block in modern medicinal chemistry and material science. Its unique substitution pattern, featuring both a bromine atom and a trifluoromethyl group, makes it an invaluable intermediate for creating complex molecular architectures through cross-coupling reactions and for introducing the bio-isosterically significant CF₃ group.[1] We will dissect a validated laboratory-scale protocol, compare it against viable alternatives, and provide the necessary experimental data for successful replication and characterization.
Pillar 1: Strategic Selection of a Synthesis Pathway
The synthesis of substituted benzaldehydes can be approached from multiple angles, including the oxidation of benzyl alcohols, formylation of aryl organometallics, reduction of acyl chlorides, or hydrolysis of benzal halides. For this compound, achieving the correct regiochemistry is paramount. Direct electrophilic substitution on 3-(trifluoromethyl)benzaldehyde is often unselective. Therefore, a strategy that builds the aldehyde functionality onto a pre-functionalized aromatic ring is superior.
Our validated protocol focuses on the final, critical step: the mild oxidation of 3-Bromo-5-(trifluoromethyl)benzyl alcohol. This precursor, while not trivial to synthesize, provides an unambiguous route to the target aldehyde. The oxidation step itself is a cornerstone of organic synthesis, and its careful selection directly impacts yield, purity, and scalability.
Pillar 2: Validated Experimental Protocol: Swern Oxidation
The Swern oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[2] This protocol is adapted from well-established procedures for analogous compounds.[2][3]
Detailed Step-by-Step Methodology
Objective: To synthesize this compound from 3-Bromo-5-(trifluoromethyl)benzyl alcohol.
Reagents & Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
3-Bromo-5-(trifluoromethyl)benzyl alcohol
-
Triethylamine (TEA)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and cooling bath (acetone/dry ice)
Protocol:
-
Activator Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Swern Reagent Generation: Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the stirred oxalyl chloride solution. Maintain the temperature below -60 °C. Stir the resulting mixture for 15 minutes. Causality Note: This step forms the electrophilic dimethylchlorosulfonium cation, the active oxidant. Careful temperature control is critical to prevent decomposition.
-
Alcohol Addition: Prepare a solution of 3-Bromo-5-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes at -78 °C.
-
Proton Abstraction: Add triethylamine (5.0 equivalents) dropwise to the mixture. A thick precipitate of triethylammonium chloride will form.[2] After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature while stirring.
-
Workup & Quenching: Add water to the reaction mixture to quench any remaining oxidant and dissolve the ammonium salt. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine. Trustworthiness Note: These washing steps are crucial for removing residual triethylamine, DMSO, and other water-soluble impurities, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the final product as a colorless to light yellow liquid.[1][3]
Experimental Workflow Diagram
Caption: Swern Oxidation Workflow for Aldehyde Synthesis.
Pillar 3: Comparative Analysis of Synthesis Strategies
While the Swern oxidation is effective, other methods exist for aldehyde synthesis. The choice of method depends on factors like available equipment, reagent toxicity, and desired scale.
Logical Relationship of Synthesis Strategies
Caption: Major Synthetic Pathways to Aromatic Aldehydes.
Data-Driven Performance Comparison
| Method | Starting Material | Typical Yield | Key Advantages | Key Disadvantages |
| Swern Oxidation | Benzyl Alcohol | 90-98%[2][3] | High yield, mild conditions, avoids over-oxidation. | Requires cryogenic temperatures (-78°C), produces malodorous dimethyl sulfide byproduct.[2] |
| PCC Oxidation | Benzyl Alcohol | 80-90% | Room temperature reaction, simple setup. | Uses stoichiometric chromium (toxic heavy metal), can be difficult to scale.[2] |
| Grignard Formylation | Aryl Bromide | 60-75%[2] | Direct conversion from a halide. | Requires strictly anhydrous conditions, potential for Wurtz coupling side products.[2] |
| Hydrolysis of Benzal Halide | Benzal Chloride | >75%[4] | Cost-effective for large scale, high purity. | Harsh conditions (e.g., H₂SO₄, high temp), more suited for industrial processes.[4] |
| Rosenmund Reduction | Acyl Chloride | 60-85%[5] | Good for sensitive functional groups. | Requires H₂ gas, specialized catalyst (Pd/BaSO₄) which can be poisoned.[5] |
Pillar 4: Product Characterization and Validation
Confirming the identity and purity of the synthesized this compound is non-negotiable. Standard analytical techniques are employed for this validation.
Spectroscopic Data Summary
The following table summarizes the expected analytical data for the target compound. NMR and IR data are based on closely related structures and established spectroscopic principles.[6][7]
| Parameter | Data | Source |
| Molecular Formula | C₈H₄BrF₃O | PubChem[8] |
| Molecular Weight | 253.02 g/mol | PubChem[8] |
| Appearance | Colorless to light yellow clear liquid | Chem-Impex[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ≈ 10.0 ppm (s, 1H, -CHO), δ ≈ 7.9-8.3 ppm (m, 3H, Ar-H) | Expected, based on[6][7] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ≈ 189 ppm (C=O), δ ≈ 123 ppm (q, CF₃), δ ≈ 125-140 ppm (Ar-C) | Expected, based on[6] |
| ¹⁹F NMR (CDCl₃) | δ ≈ -63 ppm (s, 3F) | Expected, based on[6] |
| IR (Neat, cm⁻¹) | ν ≈ 1710 cm⁻¹ (C=O stretch), ν ≈ 1100-1350 cm⁻¹ (C-F stretch) | Expected, based on[6] |
Standard Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve ~15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. The characteristic aldehyde proton singlet around 10 ppm is a key diagnostic peak.[6]
-
Infrared (IR) Spectroscopy: Place a small drop of the neat liquid sample onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Record the spectrum from 4000-400 cm⁻¹. The strong carbonyl (C=O) absorption near 1710 cm⁻¹ is the most prominent feature.[6]
-
Mass Spectrometry (MS): Analyze the sample via GC-MS or direct infusion ESI-MS to confirm the molecular weight. The mass spectrum should show a characteristic isotopic pattern for the single bromine atom.
By following the validated Swern protocol and confirming the product's identity with the provided analytical benchmarks, researchers can confidently synthesize this compound for their development programs.
References
- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
- This compound.
- Supporting Information for an article on trifluoromethylation. The Royal Society of Chemistry. [Link]
- Aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses Procedure. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. This compound | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying impurities in 3-Bromo-5-(trifluoromethyl)benzaldehyde by LC-MS
Commencing Initial Research
I'm starting by casting a wide net with Google, diving into the common impurities of 3-Bromo-5-(trifluoromethyl)benzaldehyde. I'm also looking into synthetic pathways that might introduce these impurities, and existing LC-MS methodologies that might be applicable. I hope to come up with new ideas.
Refining Research Approach
I'm now diving deeper into authoritative sources and protocols for LC-MS method development, with a focus on column selection and mass spec settings suitable for this specific compound class. Forced degradation studies are on my radar too, as a strategy for impurity identification. I'm also comparing different LC-MS techniques for structural elucidation. My next step is structuring the guide, starting with the significance of impurity profiling.
Expanding Search Parameters
I'm now expanding my search parameters, delving into the literature for established LC-MS methods relevant to halogenated and trifluoromethyl-containing aromatics. Forced degradation studies are also on the agenda for impurity identification, along with a focus on comparative studies for structural elucidation. I am aiming to structure the guide starting with the significance of impurity profiling for drug development. I plan to create tables with hypothetical data and workflow diagrams.
A Senior Application Scientist's Comparative Guide to 3-Bromo-5-(trifluoromethyl)benzaldehyde and its Alternatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of starting materials is a critical determinant of experimental success. For drug discovery and materials science, halogenated and trifluoromethylated benzaldehydes are indispensable building blocks. This guide provides an in-depth technical comparison of 3-Bromo-5-(trifluoromethyl)benzaldehyde, a versatile reagent, with its structural and functional alternatives. We will delve into the nuances of its quality control via a Certificate of Analysis (CoA) and present comparative experimental data to inform your selection of the optimal reagent for your synthetic endeavors.
Decoding the Certificate of Analysis: A Guarantee of Quality
A Certificate of Analysis is a formal document that provides detailed information about the quality and purity of a chemical batch. For a key intermediate like this compound, a thorough understanding of the CoA is paramount for reproducible and reliable experimental outcomes. While a specific batch CoA is unique, a representative analysis includes several key parameters.
A typical CoA for an aromatic aldehyde will include tests for identity, purity, and the presence of impurities.[1] For instance, a CoA for the related compound 2-Hydroxy-5-(trifluoromethyl)benzaldehyde confirms a purity of 99.767% by HPLC and identity confirmation through LC-MS and Proton NMR.[2]
Table 1: Key Parameters in a Certificate of Analysis for this compound
| Parameter | Typical Specification | Methodology | Significance for the Synthetic Chemist |
| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection | A significant deviation in color may indicate the presence of impurities or degradation products. |
| Purity (Assay) | ≥ 97.0% | Gas Chromatography (GC) | This is the most critical parameter, indicating the percentage of the desired compound. Lower purity may necessitate purification before use and can affect reaction stoichiometry and yield. |
| Identity | Conforms to structure | ¹H NMR, FTIR Spectroscopy | Confirms the molecular structure of the compound. The proton NMR spectrum should show characteristic peaks for the aldehyde proton and the aromatic protons. The FTIR spectrum will display a strong carbonyl (C=O) stretch.[3][4] |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Water can interfere with many organometallic reactions, such as Grignard or organolithium reactions. |
| Residual Solvents | Varies by synthesis | Gas Chromatography (GC) | The presence of residual solvents from the manufacturing process can affect reaction outcomes and product purity. |
Comparative Performance in a Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5][6] The reactivity of the aryl halide is a key factor in the efficiency of this reaction. To provide a quantitative comparison, we will consider the Suzuki-Miyaura coupling of this compound and two viable alternatives—3-Bromo-5-(trifluoromethoxy)benzaldehyde and 3,5-Bis(trifluoromethyl)benzaldehyde—with phenylboronic acid.
The electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle.[7]
Caption: Generalized Suzuki-Miyaura cross-coupling reaction scheme.
Table 2: Predicted and Reported Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Key Structural Feature | Predicted Reactivity | Reported Yield (Representative) |
| This compound | Single CF₃ group | High | Good to excellent yields are generally achieved in Suzuki couplings with brominated aromatics.[8] |
| 3-Bromo-5-(trifluoromethoxy)benzaldehyde | CF₃O group | High, potentially slightly lower than CF₃ analog | High yields are expected, as the C-Br bond remains activated. |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Two CF₃ groups | Very High | The strong electron-withdrawing nature of two CF₃ groups would likely lead to very efficient oxidative addition and high yields. |
Experimental Protocols
To provide a practical context, here are detailed protocols for a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Suzuki-Miyaura Coupling
Sources
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- 3. This compound | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Efficiency in 3-Bromo-5-(trifluoromethyl)benzaldehyde Couplings
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. The compound 3-Bromo-5-(trifluoromethyl)benzaldehyde is a particularly valuable building block, with the trifluoromethyl group enhancing metabolic stability and lipophilicity, and the aldehyde serving as a versatile synthetic handle. However, the electron-deficient nature of this aryl bromide presents unique challenges for traditional cross-coupling reactions. This guide provides an in-depth comparison of catalyst systems for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination couplings of this compound, offering field-proven insights and supporting data to facilitate your synthetic endeavors.
The Challenge of Electron-Deficient Substrates
The presence of two strong electron-withdrawing groups (EWG), the bromide and the trifluoromethyl group, significantly influences the reactivity of the C-Br bond in this compound. While these EWGs can facilitate the initial oxidative addition step in many palladium-catalyzed cycles, they can also complicate subsequent steps and increase the potential for side reactions. The aldehyde functionality, while a useful synthetic handle, can also be sensitive to the basic conditions often employed in cross-coupling reactions. Therefore, the careful selection of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and reaction efficiency.
Comparative Analysis of Catalytic Systems
The choice of the optimal catalyst system is highly dependent on the specific coupling reaction being performed. Below, we delve into a comparative analysis of catalyst efficiency for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions involving this compound, drawing upon data from structurally analogous systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds. For an electron-deficient substrate like this compound, a catalyst system that promotes a high rate of oxidative addition is crucial.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 70-85 | A good starting point for initial screening, though may require higher temperatures.[1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 85-95 | Often effective for a range of Suzuki couplings.[1][2] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | >90 | Bulky, electron-rich ligand ideal for challenging substrates.[1][2] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Toluene | 80-100 | >95 | A pre-formed catalyst offering high activity and stability.[1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | CsF | THF | Room Temp. | High | Effective for aryl chlorides, suggesting high reactivity for electron-deficient bromides.[3][4] |
Expert Insights: For this compound, the use of bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos is highly recommended.[2][5] These ligands enhance the rate of both oxidative addition and reductive elimination, which are key steps in the catalytic cycle. The choice of a stronger, more soluble base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be beneficial, particularly in anhydrous conditions.[2]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling: Olefin Functionalization
The Heck reaction provides a powerful method for the coupling of aryl halides with alkenes.[6][7] Given the electron-deficient nature of this compound, this substrate is generally well-suited for the Heck reaction.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF or NMP | 100-140 | 70-90 | A classic and widely used system.[8] |
| PdCl₂(PCy₃)₂ | PCy₃ | K₂CO₃ | NMP | 140 | High | A more active catalyst system suitable for less reactive substrates. |
| Herrmann's Catalyst | None | NaOAc | NMP | 120-140 | >90 | A highly stable palladacycle catalyst. |
| Ligand-free Pd/C | None | Various | Toluene | 100-130 | 79-95 | A heterogeneous and recyclable catalyst system, particularly effective for electron-poor aryl halides.[9] |
Expert Insights: For the Heck coupling of this compound, higher reaction temperatures are often required.[7] The choice of base is critical, with inorganic bases like potassium carbonate or sodium acetate often providing good results. In some cases, ligand-free palladium systems can be highly effective and offer the advantage of easier product purification.[9]
Catalytic Cycle: Mizoroki-Heck Coupling
Caption: Generalized catalytic cycle for the Mizoroki-Heck cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.[10][11][12] The success of this reaction with electron-deficient aryl halides like this compound is highly dependent on the use of specialized ligands.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 80-110 | 70-90 | An early generation catalyst system, effective for many substrates.[11] |
| Pd(OAc)₂ / XPhos | XPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 | >90 | A highly active and versatile ligand for a broad range of amines.[10] |
| RuPhos Pd G3 | RuPhos | LHMDS or Cs₂CO₃ | Toluene or THF | Room Temp. - 100 | >95 | A robust pre-catalyst, often allowing for lower reaction temperatures.[10] |
| [(CyPF-tBu)PdCl₂] | CyPF-tBu | NaOt-Bu | Toluene | 80-100 | High | An air-stable, one-component catalyst for amination of heteroaryl and aryl halides.[12] |
Expert Insights: For the Buchwald-Hartwig amination of this compound, the use of sterically hindered, electron-rich biarylphosphine ligands is critical. Ligands such as XPhos and RuPhos are particularly effective.[10] The choice of base is also crucial, with sodium tert-butoxide (NaOt-Bu) being a common choice for its high reactivity. However, for substrates sensitive to strong bases, weaker inorganic bases like potassium phosphate or cesium carbonate can be employed, often in combination with a more active catalyst system.[10]
Catalytic Cycle: Buchwald-Hartwig Amination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Introduction: The Strategic Importance of 3-Bromo-5-(trifluoromethyl)benzaldehyde
An Objective Guide to the Synthesis of 3-Bromo-5-(trifluoromethyl)benzaldehyde: A Comparative Analysis of Key Methodologies
In the landscape of modern chemical synthesis, fluorinated organic compounds are indispensable building blocks. The introduction of fluorine-containing groups, such as the trifluoromethyl (-CF₃) moiety, can dramatically alter a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound is a highly versatile intermediate that embodies this principle.[3] Its structure features three key reactive sites: an aldehyde for nucleophilic additions and condensations, a bromine atom for cross-coupling reactions, and an aromatic ring activated by the potent electron-withdrawing trifluoromethyl group.[3]
This unique combination makes it a valuable precursor in the development of advanced pharmaceuticals, agrochemicals, and materials.[2][3] Given its strategic importance, the efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective yields and practical considerations.
Methodology 1: Electrophilic Aromatic Bromination of 3-(Trifluoromethyl)benzaldehyde
This approach is the most direct route, involving the bromination of the readily available starting material, 3-(trifluoromethyl)benzaldehyde. The success of this reaction hinges on controlling the regioselectivity of the electrophilic substitution.
Mechanistic Rationale & Causality
The benzene ring in 3-(trifluoromethyl)benzaldehyde is substituted with two meta-directing groups: the aldehyde (-CHO) and the trifluoromethyl (-CF₃) group. Both are deactivating, meaning they withdraw electron density from the ring, making it less susceptible to electrophilic attack than benzene itself. However, they direct incoming electrophiles to the positions meta to themselves.
In this specific case, the positions C2, C4, and C6 are ortho/para to one group, while C5 is meta to both. Therefore, the incoming bromine electrophile (Br⁺) is strongly directed to the C5 position, the only position that is meta to both the aldehyde and the trifluoromethyl groups. This inherent electronic preference simplifies the reaction, typically leading to a single major product with high regioselectivity. The use of a strong acid, such as sulfuric acid, acts as a catalyst, protonating the brominating agent to generate a more potent electrophile and further deactivating the ring to prevent over-bromination.[4][5]
Experimental Protocol: Direct Bromination
-
Materials: 3-(Trifluoromethyl)benzaldehyde, N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (98%), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Saturated Sodium Thiosulfate solution, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
To a stirred solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq.) in dichloromethane, add concentrated sulfuric acid (2.5-3.0 eq.) dropwise at 0-5°C.
-
Once the addition is complete, add N-Bromosuccinimide (1.05-1.1 eq.) portion-wise over 30 minutes, maintaining the internal temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.
-
Visualization: Workflow for Direct Bromination
Caption: Workflow for the direct bromination of 3-(trifluoromethyl)benzaldehyde.
Methodology 2: Oxidation of 3-Bromo-5-(trifluoromethyl)benzyl Alcohol
This two-step alternative involves first obtaining the corresponding benzyl alcohol, followed by its selective oxidation to the aldehyde. This method can be advantageous if the starting alcohol is readily available or if the direct bromination of the aldehyde proves to be low-yielding or produces difficult-to-separate impurities.
Mechanistic Rationale & Causality
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For substrates sensitive to over-oxidation (to the carboxylic acid), selective methods are required. TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) catalyzed oxidation is a highly effective and mild method.[6] The reaction operates through a catalytic cycle where the stoichiometric oxidant, typically sodium hypochlorite (NaOCl), regenerates the active oxoammonium ion from the TEMPO radical. This oxoammonium ion is the key species that oxidizes the alcohol to the aldehyde. The reaction is often buffered with sodium bicarbonate to maintain a slightly basic pH, which is optimal for the catalytic cycle and prevents side reactions. This method is known for its high yields (often >95%) and clean conversions under mild conditions.[7]
Experimental Protocol: TEMPO-Catalyzed Oxidation
-
Materials: 3-Bromo-5-(trifluoromethyl)benzyl alcohol, TEMPO, Sodium Hypochlorite (NaOCl, commercial bleach), Sodium Bicarbonate, Dichloromethane (DCM), Saturated Sodium Thiosulfate solution, Brine, Anhydrous Sodium Sulfate.
-
Procedure:
-
Dissolve 3-Bromo-5-(trifluoromethyl)benzyl alcohol (1.0 eq.) in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate to the mixture.
-
Add a catalytic amount of TEMPO (0.01-0.05 eq.).
-
Cool the biphasic mixture to 0°C in an ice bath.
-
Slowly add sodium hypochlorite solution (1.1-1.2 eq.) dropwise while stirring vigorously, ensuring the temperature remains between 0-5°C.
-
Stir at 0°C for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, quench by adding saturated sodium thiosulfate solution.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The resulting crude aldehyde is often of high purity, but can be further purified by silica gel chromatography if necessary.
-
Visualization: Workflow for TEMPO-Catalyzed Oxidation
Caption: Workflow for the TEMPO-catalyzed oxidation of the corresponding benzyl alcohol.
Performance Comparison and Benchmarking
| Parameter | Method 1: Direct Bromination | Method 2: TEMPO Oxidation |
| Starting Material | 3-(Trifluoromethyl)benzaldehyde | 3-Bromo-5-(trifluoromethyl)benzyl alcohol |
| Key Reagents | N-Bromosuccinimide, H₂SO₄ | TEMPO (cat.), NaOCl, NaHCO₃ |
| Reaction Steps | One synthetic step | Two synthetic steps (if alcohol is not available) |
| Expected Yield | 75-90% (based on similar reactions[4]) | >95% for the oxidation step (based on similar reactions[6][7]) |
| Reaction Conditions | Strong acid, moderate temperature | Mild, biphasic, 0°C to RT |
| Advantages | More direct, fewer steps, high atom economy. | Very high yield for oxidation, extremely mild conditions, high purity of crude product. |
| Disadvantages | Requires strong acid, potential for side reactions if not controlled, purification may be more intensive. | Relies on the availability of the starting alcohol, which adds a step and cost if it must be synthesized first. |
Conclusion and Expert Recommendation
Both methodologies present viable pathways for the synthesis of this compound.
Method 1 (Direct Bromination) is the most straightforward and atom-economical approach. Given the strong meta-directing nature of both substituents, high regioselectivity is expected, making this the preferred method for large-scale industrial production where minimizing step-count is paramount.[5] However, careful control of reaction conditions is necessary to prevent unwanted side reactions.
Method 2 (TEMPO Oxidation) offers a milder and often higher-yielding alternative for the final conversion. This route is particularly attractive in a research or fine chemical setting, especially if the corresponding benzyl alcohol is commercially available or easily synthesized. The exceptional cleanliness and high yield of the oxidation step can simplify purification and may lead to a higher overall yield from a common precursor.[7]
The ultimate choice depends on the specific context of the synthesis: for large-scale, cost-driven production, direct bromination is likely superior. For smaller-scale, high-purity applications where mild conditions are a priority, the oxidation route is an excellent and reliable choice.
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A Comparative Kinetic Analysis of 3-Bromo-5-(trifluoromethyl)benzaldehyde in Key Organic Transformations
Introduction: The Significance of a Highly Activated Aromatic Aldehyde
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final molecular entity. 3-Bromo-5-(trifluoromethyl)benzaldehyde is a pivotal intermediate, distinguished by a unique electronic profile. The benzaldehyde moiety is activated by two potent electron-withdrawing groups (EWGs): a bromine atom and a trifluoromethyl group at the meta-positions. This electronic arrangement significantly enhances the electrophilicity of the carbonyl carbon and influences the reactivity of the carbon-bromine bond.
This guide provides an in-depth, objective comparison of the reaction kinetics of this compound against other commonly used substituted benzaldehydes. We will explore the causality behind its heightened reactivity in nucleophilic addition-elimination reactions and its performance in palladium-catalyzed cross-coupling reactions. By presenting supporting mechanistic insights and detailed experimental protocols for kinetic analysis, this document serves as a practical resource for optimizing reaction conditions and predicting outcomes in complex synthetic pathways.
Section 1: Reactivity at the Carbonyl Center - A Tale of Electronic Activation
The reactivity of the aldehyde functional group is fundamentally governed by the partial positive charge on the carbonyl carbon. Electron-withdrawing groups enhance this electrophilicity by inductive (-I) and/or resonance (-M) effects, making the aldehyde more susceptible to attack by nucleophiles. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[1]
In this compound, both the bromine and the trifluoromethyl group are powerful EWGs. The trifluoromethyl group, in particular, exerts a very strong -I effect, significantly polarizing the aromatic ring and, consequently, the aldehyde group. This makes this compound a highly reactive substrate in reactions initiated by nucleophilic attack on the carbonyl carbon.
To quantify and compare this reactivity, we will examine two classical C-C bond-forming reactions: the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel condensation. We will compare the performance of our target molecule with:
-
Benzaldehyde: The unsubstituted baseline.
-
4-Methoxybenzaldehyde: An example with a strong electron-donating group (+M > -I).
-
4-Nitrobenzaldehyde: An example with a strong electron-withdrawing group (-M, -I).
Comparative Kinetics in the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes with a high degree of stereoselectivity, typically favoring the (E)-isomer.[2] The rate-limiting step of the HWE reaction is the initial nucleophilic addition of the phosphonate carbanion to the aldehyde carbonyl.[2][3] Consequently, the reaction rate is highly sensitive to the electrophilicity of the aldehyde.
dot
Caption: Generalized Mechanism of the Horner-Wadsworth-Emmons Reaction.
Expected Kinetic Performance:
Due to the strong electron-withdrawing nature of its substituents, this compound is expected to react significantly faster than benzaldehyde and dramatically faster than 4-methoxybenzaldehyde. Its rate should be comparable to, or potentially even greater than, that of 4-nitrobenzaldehyde.
Table 1: Predicted Relative Rate Constants for the HWE Reaction with Triethyl Phosphonoacetate.
| Aldehyde | Substituents | Electronic Effect | Predicted Relative Rate Constant (k/k_benzaldehyde) |
| This compound | 3-Br, 5-CF₃ | Strong EWG | >15 (Illustrative) |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strong EWG | ~15 |
| Benzaldehyde | None | Neutral | 1.0 |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Strong EDG | <0.5 |
Experimental Protocol: Kinetic Monitoring of the HWE Reaction by ¹H NMR Spectroscopy
This protocol describes a self-validating system for determining the pseudo-first-order rate constants for the HWE reaction of various benzaldehydes. By maintaining a large excess of the phosphonate carbanion, the reaction kinetics will primarily depend on the concentration of the aldehyde.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Benzaldehyde
-
4-Methoxybenzaldehyde
-
Triethyl phosphonoacetate[4]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Deuterated Chloroform (CDCl₃) for NMR locking and referencing
-
NMR tubes
Procedure:
-
Preparation of the Phosphonate Ylide Solution: In a flame-dried, argon-purged flask, suspend NaH (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide. This stock solution should be used immediately.
-
Reaction Setup: In a separate flask, prepare a stock solution of the aldehyde (e.g., 0.1 M in anhydrous THF).
-
Kinetic Run:
-
Place a known, large excess of the phosphonate ylide solution (e.g., 10 equivalents) into a clean, dry NMR tube.
-
Add a known amount of CDCl₃ for locking.
-
Acquire a baseline ¹H NMR spectrum.
-
Initiate the reaction by injecting a precise volume of the aldehyde stock solution into the NMR tube at time t=0.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 2 minutes for fast reactions, every 10 minutes for slower ones).[5]
-
-
Data Analysis:
-
Monitor the disappearance of the characteristic aldehyde proton signal (around 9.8-10.1 ppm) and the appearance of the vinylic proton signals of the product (around 6.5-7.5 ppm).
-
Integrate the aldehyde peak relative to an internal standard or the solvent peak.
-
Plot ln([Aldehyde]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Repeat the experiment for each of the four aldehydes under identical conditions (temperature, concentrations).
-
dot
Caption: Workflow for NMR-based kinetic analysis of the HWE reaction.
Section 2: Reactivity at the Aryl-Bromide Bond - Palladium-Catalyzed Cross-Coupling
The presence of a bromine atom on the aromatic ring of this compound opens up a vast landscape of synthetic possibilities through palladium-catalyzed cross-coupling reactions. The electronic nature of the aryl bromide significantly influences the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[6]
Electron-deficient aryl bromides, such as our target molecule, generally undergo oxidative addition to the Pd(0) catalyst faster than electron-rich aryl bromides.[7] This is because the electron-withdrawing groups lower the electron density of the C-Br bond, making it more susceptible to cleavage by the electron-rich Pd(0) center.
Comparative Kinetics in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. For many aryl bromides, oxidative addition is the rate-limiting step.
Caption: Workflow for UV-Vis based kinetic analysis of Suzuki-Miyaura coupling.
Conclusion: A Highly Reactive and Versatile Synthetic Intermediate
The dual electron-withdrawing nature of the bromo and trifluoromethyl substituents renders this compound a highly reactive and versatile building block for organic synthesis.
-
At the Aldehyde: The enhanced electrophilicity of the carbonyl carbon leads to significantly accelerated reaction rates in nucleophilic addition and condensation reactions, such as the Horner-Wadsworth-Emmons olefination. This allows for milder reaction conditions and potentially shorter reaction times compared to less activated benzaldehydes.
-
At the C-Br Bond: The electron-deficient aromatic ring facilitates the often rate-limiting oxidative addition step in palladium-catalyzed cross-coupling reactions. This makes it an excellent substrate for Suzuki-Miyaura, Sonogashira, and other related transformations, enabling the efficient construction of complex molecular architectures.
The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the kinetic performance of this compound in their specific applications. By understanding the fundamental principles that govern its reactivity, scientists can harness the full potential of this valuable synthetic intermediate.
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A Senior Application Scientist's Guide to the Isomer Separation of Brominated Trifluoromethylbenzaldehydes by HPLC
Introduction: The Analytical Challenge of Structural Isomers
In the realm of pharmaceutical synthesis and fine chemical production, the precise separation and quantification of structural isomers are paramount. Brominated trifluoromethylbenzaldehydes are critical building blocks, but their synthesis often yields a mixture of positional isomers. These isomers, sharing the same molecular weight and similar physicochemical properties, present a significant analytical challenge. Their subtle differences in polarity and spatial arrangement demand highly selective chromatographic methods to ensure the purity of starting materials and the integrity of the final product.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for resolving these challenging isomers. We will move beyond generic protocols to explore the underlying chemical principles that govern separation, enabling researchers to make informed decisions and develop robust, efficient methods.
Part 1: Decoding the Molecular Interactions
The key to separating closely related isomers lies in exploiting the subtle differences in their interactions with the stationary phase. The structure of brominated trifluoromethylbenzaldehyde offers several interaction points that we can leverage.
-
The Aromatic Ring: The benzene ring provides a foundation for π-π stacking interactions with aromatic stationary phases.
-
The Bromine Atom: As a large, polarizable halogen, bromine can participate in dipole-dipole interactions and even weak halogen bonding. Its position on the ring alters the molecule's overall dipole moment.
-
The Trifluoromethyl (-CF3) Group: This group is strongly electron-withdrawing and creates a significant dipole. It can engage in dipole-dipole interactions and influences the electron density of the aromatic ring.[1]
-
The Aldehyde (-CHO) Group: A polar functional group capable of hydrogen bonding.
The relative positions of these three functional groups create unique electronic and steric profiles for each isomer, which a well-chosen HPLC system can differentiate.
Part 2: A Comparative Analysis of Stationary Phases
The choice of stationary phase is the most critical factor in achieving isomer separation. While standard C18 columns are the workhorse of reversed-phase chromatography, they often fail to provide sufficient selectivity for positional isomers, as they primarily rely on non-specific hydrophobic interactions.[2] A more nuanced approach is required.
Reversed-Phase HPLC: The Preferred Starting Point
Reversed-phase (RP) HPLC is generally favored for its robustness, reproducibility, and compatibility with mass spectrometry. For this specific challenge, specialized RP phases are highly recommended.
-
Pentafluorophenyl (PFP) Phases: PFP columns are arguably the most powerful tool for this application. The pentafluorophenyl ring of the stationary phase is electron-poor, leading to strong π-π interactions with the electron-rich benzaldehyde ring of the analytes. Furthermore, PFP phases offer a unique combination of dipole-dipole, hydrophobic, and charge-transfer interactions, making them exceptionally sensitive to the positional differences of halogen and trifluoromethyl substituents.[1][3] They have demonstrated superior selectivity for halogenated aromatic compounds compared to traditional phases.[2]
-
Phenyl-Hexyl Phases: Standard phenyl phases, typically bonded via a hexyl linker, provide enhanced π-π interactions compared to C18 columns.[4] They are an excellent alternative to PFP and are particularly effective for resolving positional isomers of aromatic compounds.[2][5] The choice between PFP and Phenyl-Hexyl often comes down to empirical testing, as the specific isomer pair may interact more favorably with one over the other.
Normal-Phase HPLC: A High-Selectivity Alternative
Normal-phase (NP) HPLC, using a polar stationary phase (like silica or cyano) and a non-polar mobile phase, can offer excellent selectivity for isomers.[6][7] Separation is governed by adsorption interactions, which are highly sensitive to the molecule's polarity and the specific location of polar functional groups. However, NP-HPLC has practical drawbacks, including higher solvent costs, sensitivity to water content in the mobile phase, and potentially longer column equilibration times, which can affect reproducibility.[8]
Comparison of Recommended Stationary Phases
| Stationary Phase | HPLC Mode | Primary Interaction Mechanisms | Advantages for this Application | Potential Disadvantages |
| Pentafluorophenyl (PFP) | Reversed-Phase | π-π, Dipole-Dipole, Hydrophobic, Charge-Transfer | Excellent selectivity for positional and halogenated isomers.[2] Robust and reproducible. | Higher cost than standard phases. |
| Phenyl-Hexyl | Reversed-Phase | π-π, Hydrophobic | Good selectivity for aromatic isomers.[5] A cost-effective alternative to PFP. | May offer less selectivity than PFP for highly fluorinated compounds. |
| Cyano (CN) | Normal or Reversed-Phase | Dipole-Dipole, Weak Hydrophobic | Can provide unique selectivity.[6] Fast equilibration in NP mode. | Less retentive in RP mode. Potential for stationary phase hydrolysis. |
| Silica (SiO2) | Normal-Phase | Adsorption (Hydrogen Bonding) | Potentially the highest selectivity for positional isomers.[9] | Sensitive to mobile phase water content, leading to reproducibility issues. |
Part 3: A Systematic Workflow for Method Development
A structured approach to method development saves time and ensures the creation of a robust analytical method. The following workflow is recommended.
Caption: Systematic workflow for HPLC method development.
Experimental Protocol: A Representative Starting Point
This protocol describes the initial screening and optimization steps outlined in the workflow.
1. Preparation of Mobile Phases and Sample:
- Mobile Phase A: HPLC-grade water.
- Mobile Phase B (Option 1): HPLC-grade Acetonitrile (ACN).
- Mobile Phase B (Option 2): HPLC-grade Methanol (MeOH).
- Sample Preparation: Accurately weigh and dissolve the isomer mixture in a 50:50 mixture of ACN and water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
2. Initial Column Screening and Gradient Scouting:
- Columns to Test:
- Column 1: Pentafluorophenyl (PFP), e.g., 150 mm x 4.6 mm, 5 µm particle size.
- Column 2: Phenyl-Hexyl, e.g., 150 mm x 4.6 mm, 5 µm particle size.
- HPLC System Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
- Detection: UV at 254 nm (or other appropriate wavelength based on the analyte's UV spectrum).
- Scouting Gradient Program:
- Time 0.0 min: 40% B
- Time 20.0 min: 90% B
- Time 22.0 min: 90% B
- Time 22.1 min: 40% B
- Time 27.0 min: 40% B
- Procedure:
- Install the PFP column and equilibrate with the starting conditions (40% ACN/60% Water) for at least 15 minutes or until a stable baseline is achieved.
- Inject the sample and run the scouting gradient.
- Repeat the process using MeOH as Mobile Phase B.
- Switch to the Phenyl-Hexyl column and repeat steps 1-3.
3. Data Evaluation and Optimization:
- Causality: The goal of the initial scouting runs is to determine which combination of stationary phase and organic modifier provides the best "selectivity" or peak spacing.[6] Acetonitrile and methanol interact differently with both the analyte and the stationary phase, often leading to changes in elution order or resolution.[10]
- Analysis: Compare the four chromatograms obtained. Identify the condition that yields the highest resolution (Rs) between the target isomer peaks.
- Next Steps:
- If Baseline Separation (Rs ≥ 1.5) is Achieved: The method can be further optimized for speed. A common approach is to convert the gradient method to a more robust isocratic one based on the mobile phase composition at the midpoint of the eluting peaks.
- If Separation is Incomplete (Rs < 1.5): Further optimization of selectivity is required. This involves adjusting the gradient slope (making it shallower to increase resolution) or exploring alternative stationary phases if the initial screening fails. Adjusting temperature can also impact selectivity, though its effect is generally smaller than mobile phase or stationary phase changes.[11]
Conclusion and Recommendations
The separation of brominated trifluoromethylbenzaldehyde isomers is a challenging but achievable task with a systematic HPLC method development approach. While standard C18 columns are unlikely to provide adequate resolution, specialized reversed-phase columns offer a powerful and robust solution.
Primary Recommendation: Begin method development with a Pentafluorophenyl (PFP) stationary phase . Its unique combination of interaction mechanisms provides the highest probability of success for separating these halogenated and fluorinated aromatic isomers.[1][2][3]
Secondary Recommendation: A Phenyl-Hexyl phase serves as an excellent alternative and should be included in the initial screening.[5]
By focusing on stationary phases that offer multiple modes of interaction beyond simple hydrophobicity, and by systematically optimizing the mobile phase, researchers can confidently develop reliable HPLC methods to ensure the quality and purity of these critical chemical intermediates.
References
- Vertex AI Search. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing.
- Vertex AI Search. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Vertex AI Search. (n.d.). Chiral HPLC Method Development.
- Vertex AI Search. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY - Molnar Institute.
- Vertex AI Search. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
- Vertex AI Search. (n.d.). How to separate isomers by Normal phase HPLC? - ResearchGate.
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- Vertex AI Search. (n.d.). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market | ACS Omega.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-(trifluoromethyl)benzaldehyde
Introduction
3-Bromo-5-(trifluoromethyl)benzaldehyde is a key building block in modern synthetic chemistry, valued by researchers in pharmaceutical and materials science for its unique electronic and structural properties. However, its utility in the lab is matched by its potential hazards. As scientists dedicated to both discovery and safety, it is incumbent upon us to manage the entire lifecycle of our reagents, including their proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond mere procedure to explain the scientific rationale behind each recommendation.
The Hazard Profile: Understanding the "Why"
Before we can discuss disposal, we must fundamentally understand the risks associated with this compound. This compound is not benign; its chemical structure dictates its hazardous properties. The presence of a bromine atom, a trifluoromethyl group, and an aldehyde functional group contributes to its classification as a skin and eye irritant.[1][2][3] Some safety data sheets also indicate it may cause respiratory irritation and is a flammable liquid.[1][3]
This is not merely regulatory labeling; it is a direct reflection of the molecule's reactivity and potential to cause harm upon improper handling. Adherence to correct disposal protocols is, therefore, a primary pillar of laboratory safety.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[1][2] |
| Flammable Liquids | 3 | H226: Flammable liquid and vapour |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[1][3] |
Source: Compiled from multiple Safety Data Sheets (SDS) and chemical databases.[1][2][3]
Regulatory Framework: Halogenated Organic Waste
The key to proper disposal lies in correctly classifying the waste stream. Due to the presence of both bromine and fluorine atoms bonded to its carbon backbone, this compound is classified as a halogenated organic compound .[4]
This classification is critical because regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have specific rules for the disposal of halogenated organic compounds.[5] These compounds are explicitly regulated under land disposal restrictions.[5][6][7] The primary reason for this stringent regulation is that improper disposal, such as landfilling, can lead to environmental contamination. Furthermore, the combustion of brominated materials can generate hazardous byproducts like hydrobromic acid (HBr), which requires specialized incineration facilities equipped with flue-gas scrubbers to neutralize these acidic gases.[8]
Therefore, the core principle of disposal is this: This compound and any materials contaminated with it must be segregated as halogenated organic waste and disposed of through a licensed hazardous waste management company. [4][9]
Operational Disposal Plan: From Benchtop to Manifest
This section details the step-by-step procedures for handling the chemical waste from the moment it is generated.
Part A: Waste Accumulation and Storage
This protocol applies to unused product, reaction residues, and solutions containing this compound.
-
Select the Correct Waste Container: Use a designated, properly labeled container for "Halogenated Organic Waste."[4] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, vapor-tight lid.
-
Labeling is Non-Negotiable: The waste container label must be filled out completely and accurately at the time of first addition. Include the full chemical name, "this compound," and list all other components in the waste mixture with their approximate concentrations or volumes.[4]
-
Strict Segregation:
-
DO NOT mix this waste with non-halogenated organic solvents (like acetone, hexanes, or ethyl acetate).
-
DO NOT mix with aqueous or inorganic waste streams, especially acids or bases.[4]
-
Causality: Mixing waste streams complicates the disposal process, increases costs, and can create unforeseen chemical reactions. Segregation ensures that the waste can be routed to the correct high-temperature incineration facility designed for halogenated compounds.[4]
-
-
Safe Storage: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated space, away from heat or ignition sources, and within a secondary containment bin to manage potential leaks.[2][10]
Part B: Management of Spills and Contaminated Materials
Small spills can be managed safely in the lab if the correct procedure is followed.
-
Immediate Action & PPE: Ensure proper personal protective equipment (PPE) is worn before addressing any spill. This includes:
-
Control and Containment: For liquid spills, cover the spill with a liquid-absorbent, inert material such as vermiculite, Chemizorb®, or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Once absorbed, carefully sweep or scoop the material into a designated, sealable container for solid hazardous waste.
-
Final Decontamination: Clean the affected surface area with soap and water.[10] Collect any cleaning materials (e.g., contaminated wipes) and place them in the same solid hazardous waste container.
-
Disposal of Contaminated Materials: The container with the absorbed chemical and cleaning materials must be treated as halogenated hazardous waste. Label it clearly and dispose of it through your institution's environmental health and safety (EHS) office.[11]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Decision workflow for proper segregation and disposal of the target chemical.
Emergency Response: First Aid for Exposure
In the event of accidental exposure, immediate and correct first aid is crucial. Always show the Safety Data Sheet to attending medical personnel.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10][12]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[3] If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]
By integrating these safety and disposal protocols into your standard laboratory operations, you contribute to a culture of responsibility that protects you, your colleagues, and the environment.
References
- This compound.
- Material Safety Data Sheet - 3-bromo benzaldehyde 97%.Sciencelab.com. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency. [Link]
- HAZARDOUS WASTE SEGREG
- Other Disposal Guidance.U.S. Environmental Protection Agency. [Link]
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Method for preparing o-trifluoromethyl benzaldehyde.
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A Researcher's Guide to the Safe Handling of 3-Bromo-5-(trifluoromethyl)benzaldehyde
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a deep dive into the safe handling, storage, and disposal of 3-Bromo-5-(trifluoromethyl)benzaldehyde. By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the integrity of your work. This compound, while a valuable reagent, demands respect and meticulous handling due to its hazardous properties.
Hazard Profile: Understanding the Risks
This compound presents several hazards that necessitate careful handling to prevent exposure and ensure a safe laboratory environment. According to its Globally Harmonized System (GHS) classification, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Some data also suggests it may be harmful if swallowed or inhaled.[1]
These hazards are typical for halogenated aromatic aldehydes, which are reactive compounds. The trifluoromethyl group and the bromine atom can influence the compound's reactivity and toxicological profile. Therefore, a comprehensive approach to personal protective equipment is not merely a recommendation but a critical line of defense.
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[1] | GHS07 |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[1] | GHS07 |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation if inhaled.[1] | GHS07 |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | GHS07 |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[1] | GHS07 |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with this compound. The following table outlines the recommended PPE, but always consult the specific Safety Data Sheet (SDS) for the material you are using.[2]
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes and vapors that can cause severe eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[2][3][4] | Prevents skin contact, which can lead to irritation.[2] Ensure gloves are appropriate for the specific solvent and check for breakthrough times.[4] |
| Respiratory Protection | Work in a certified chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2] |
Workflow for PPE Selection and Use
Caption: A step-by-step workflow for selecting and using Personal Protective Equipment.
Operational Plan: Safe Handling and Storage
Safe handling of this compound extends beyond wearing the correct PPE. It encompasses the entire workflow from preparation to storage.
Preparation:
-
Ventilation is Key: Always handle this chemical within a properly functioning and certified laboratory chemical fume hood.[2] This is crucial to prevent the inhalation of any vapors.
-
Clear Workspace: Ensure your work area is free of clutter.[2] Keep only the necessary equipment and reagents in the fume hood to maintain proper airflow.[5]
-
Emergency Equipment: Before starting, confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[5]
Handling:
-
Aliquoting: When transferring the chemical, use appropriate tools like glass pipettes or syringes to minimize the risk of spills.[2]
-
Container Integrity: Always keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[6][7] This compound may be air-sensitive.[6]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.
Storage:
-
Segregation: Store this compound with other compatible chemicals, and away from incompatible classes.[8] Specifically, keep it separated from bases, oxidizers, and reducing agents.
-
Designated Area: Store in a designated, clearly labeled area.[8] Volatile and toxic chemicals should be kept in ventilated cabinets.[5]
-
Container Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[8]
Emergency Procedures: Spill and Exposure Response
Accidents can happen despite the best precautions. A clear and practiced emergency plan is vital.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[9][10]
-
Assess the Spill: Determine the extent of the spill. For a minor spill that you are trained and equipped to handle, proceed with cleanup. For a major spill, evacuate and call emergency services.[11]
-
Containment: For a manageable spill, contain it by using an inert absorbent material like sand or vermiculite.[12] Work from the outside of the spill inwards to prevent spreading.[9]
-
Cleanup: Carefully collect the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.[9][12]
-
Decontamination: Clean the spill area with soap and water.[13]
-
Report: Report the incident to your laboratory supervisor or environmental health and safety office.[9]
Diagram of Spill Response
Caption: Decision-making and action flow for a chemical spill response.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[9][10] Remove contaminated clothing while under a safety shower.[9][10] Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][10] Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[2]
-
Labeling: Use a designated, properly labeled hazardous waste container. The label should clearly identify the contents as "Hazardous Waste" and list the chemical constituents.
-
Containerization: Ensure the waste container is compatible with the chemical, sealable, and stored in a designated secondary containment area while awaiting pickup.
-
Institutional Procedures: Always follow your institution's specific hazardous waste disposal procedures.[2] Businesses dealing with bromine waste must use registered hazardous waste disposal services.[14]
-
Disposal Methods: Brominated waste may be disposed of through methods such as incineration at licensed facilities equipped with scrubbers or through chemical neutralization processes.[14]
By adhering to these detailed protocols, you are not only protecting yourself and your colleagues but also ensuring the quality and reproducibility of your scientific endeavors. A strong foundation in safety is the bedrock of innovative research.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
